1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3,5-dimethylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10)8(2)3-7-4/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSKQGQJCODPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506851 | |
| Record name | 1,4-Dimethyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78449-67-9 | |
| Record name | 1,4-Dimethyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethyl-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
This guide provides a comprehensive overview of the synthesis and detailed characterization of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The imidazole scaffold is a privileged structure in numerous pharmaceuticals, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutic agents.[1]
Introduction: The Significance of Substituted Imidazoles
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of several essential biological molecules, including the amino acid histidine and purines. The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus allow it to interact with a wide range of biological targets, making it a cornerstone in the design of new drugs.[1] The strategic placement of substituents on the imidazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its N-methylation and carboxylation, presents a valuable building block for creating more complex molecules with potential therapeutic applications.
Synthesis of this compound: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves a two-step process. The first step is the synthesis of the corresponding ethyl ester, ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, which is a key intermediate.[2] The second step is the hydrolysis of this ester to yield the final carboxylic acid.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to this compound.
Part 1: Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
Proposed Experimental Protocol:
-
Reaction Setup: A solution of diethyl 2-chloro-3-oxosuccinate in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]
-
Amidine Condensation: An ethanolic solution of acetamidine hydrochloride is neutralized with a base like sodium ethoxide and then added dropwise to the flask containing the diethyl 2-chloro-3-oxosuccinate solution. The reaction mixture is then heated to reflux for several hours to facilitate the formation of the imidazole ring.
-
N-Methylation: After cooling the reaction mixture, a methylating agent such as dimethyl sulfate or methyl iodide is added, along with a base like potassium carbonate, to introduce the methyl group at the N-1 position of the imidazole ring. The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The reaction mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.
Part 2: Hydrolysis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
The hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation that can be achieved under basic conditions.[5]
Experimental Protocol:
-
Reaction Setup: Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a round-bottom flask.[4][6]
-
Hydrolysis: The reaction mixture is heated to reflux and stirred for a period of 2 to 4 hours. The progress of the reaction is monitored by TLC until the starting ester is completely consumed.
-
Acidification and Isolation: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with a dilute acid, such as hydrochloric acid. This will cause the carboxylic acid to precipitate out of the solution.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and then dried in a vacuum oven to yield this compound as a solid.
Characterization of this compound
A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Table of Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 78449-67-9 | |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| Appearance | Solid | |
| Melting Point | 210-215 °C |
Diagram of the Characterization Workflow:
Caption: A typical workflow for the characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
A singlet corresponding to the proton at the C-2 position of the imidazole ring.
-
A singlet for the three protons of the N-methyl group.
-
A singlet for the three protons of the C-4 methyl group.
-
A broad singlet for the acidic proton of the carboxylic acid group, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework.
-
A signal for the carbonyl carbon of the carboxylic acid.
-
Signals for the carbon atoms of the imidazole ring.
-
Signals for the two methyl carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight should be observed.[7] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700 cm⁻¹.
-
C-N stretching bands for the imidazole ring.
-
C-H stretching and bending vibrations for the methyl groups and the imidazole ring.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₆H₈N₂O₂, further confirming the identity and purity of the synthesized product.
Conclusion
This technical guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of this compound. By following the detailed protocols and utilizing the described analytical techniques, researchers and drug development professionals can confidently prepare and validate this valuable imidazole derivative for its potential use in the synthesis of novel bioactive compounds. The provided insights into the causality behind experimental choices and the self-validating nature of the described protocols are intended to empower scientists in their research endeavors.
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"physical and chemical properties of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid"
An In-Depth Technical Guide to 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a substituted imidazole derivative, is a molecule of significant interest in medicinal chemistry and materials science. Imidazole-based compounds are ubiquitous in nature and form the core of many pharmaceuticals due to their ability to engage in various biological interactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, offering a valuable resource for researchers in the field.
Chemical Structure and Isomerism
The structure of this compound features a five-membered imidazole ring with methyl groups at the 1 and 4 positions and a carboxylic acid group at the 5-position. It is important to note the existence of a tautomeric form, 3,5-Dimethyl-3H-imidazole-4-carboxylic acid, though the 1,4-dimethyl isomer is generally the more stable and commonly referenced form.[2]
Caption: Chemical structure of this compound.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below. It is important to note that while the melting point is experimentally determined, several other properties are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 210-215 °C | |
| Boiling Point (Predicted) | 386.0 ± 22.0 °C | [3] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 1.59 ± 0.32 | [3] |
| XLogP3 (Predicted) | 0.42670 | [3] |
| CAS Number | 78449-67-9 | [2] |
Solubility
While specific quantitative solubility data is not widely published, imidazole carboxylic acids generally exhibit solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), particularly with heating. Their solubility in water is often pH-dependent, increasing in basic conditions due to the formation of the carboxylate salt. The solubility in nonpolar solvents is expected to be low.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the imidazole ring and the carboxylic acid.
Imidazole Ring Reactivity
The imidazole ring is aromatic and possesses both a pyridine-like nitrogen (N3) and a pyrrole-like nitrogen (N1). The N3 nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing carboxylic acid group at the 5-position will deactivate the ring towards this type of reaction.
Carboxylic Acid Reactivity
The carboxylic acid group is acidic and will readily undergo deprotonation in the presence of a base to form a carboxylate salt. It can also participate in a variety of classic carboxylic acid reactions, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. This is a common derivatization strategy to enhance solubility in organic solvents or to act as a protecting group.[4]
-
Amide Formation: Reaction with an amine, often activated by a coupling agent (e.g., DCC, EDC), will produce the corresponding amide. This is a key reaction in the synthesis of many biologically active molecules.
-
Decarboxylation: While generally requiring harsh conditions, decarboxylation to remove the CO₂ group and form 1,4-dimethylimidazole can be achieved, potentially through methods like the Barton decarboxylation or under specific catalytic conditions.[5]
Experimental Protocols
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-(methylamino)acetoacetate (1 equivalent), formamidine acetate (1.1 equivalents), and absolute ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. Purify by column chromatography if necessary.
-
-
Hydrolysis to this compound:
-
Dissolve the crude or purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath and carefully acidify with 2M hydrochloric acid until the pH is approximately 3-4.
-
The product should precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.
-
Characterization Techniques
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the C2-H proton of the imidazole ring, two singlets for the two methyl groups (N-CH₃ and C-CH₃), and a broad singlet for the carboxylic acid proton. The chemical shifts of the imidazole ring protons are typically in the range of 6.7-7.7 ppm.[8]
-
¹³C NMR: Characteristic signals for the carbons of the imidazole ring are expected in the aromatic region (around 120-140 ppm), along with signals for the two methyl carbons and the carboxylic acid carbonyl carbon (typically >160 ppm).[8]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.
-
A strong C=O stretching absorption for the carboxylic acid is expected around 1700 cm⁻¹.
-
C-H stretching vibrations for the methyl and aromatic protons will be observed around 2900-3100 cm⁻¹.
-
C=N and C=C stretching vibrations of the imidazole ring will appear in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (140.14 g/mol ).
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Applications and Future Directions
The unique structural features of this compound make it a valuable building block in several areas:
-
Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents. The imidazole core is a known pharmacophore in many drugs, and the carboxylic acid handle allows for diverse functionalization to modulate biological activity.[1]
-
Materials Science: As a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to materials with potential applications in catalysis, gas storage, and sensing.
-
Chemical Synthesis: As a versatile intermediate for the preparation of more complex heterocyclic systems.
Future research will likely focus on the exploration of the biological activities of derivatives of this compound and the development of novel materials incorporating this ligand.
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Unveiling the Biological Potential of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid: A Technical Guide for Researchers
An In-Depth Exploration of a Promising Scaffold for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activity of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. While direct experimental data on this specific molecule is limited, this document synthesizes the vast body of research on the imidazole scaffold and its derivatives to project a hypothetical biological profile and guide future research. By examining the structure-activity relationships of closely related imidazole-5-carboxylic acids and N-methylated imidazoles, we explore the potential of this compound as a pharmacophore in various therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this intriguing molecule.
Introduction: The Imidazole Nucleus - A Privileged Scaffold in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a versatile scaffold for the design of biologically active molecules.[4][5] The imidazole moiety is a key structural component in numerous natural products, including the amino acid histidine, purines, and histamine, as well as a wide array of synthetic drugs with diverse therapeutic applications.[3][6]
This compound is a specific derivative of this important scaffold. Its structure features a methyl group at the 1- and 4-positions and a carboxylic acid group at the 5-position. These substitutions are expected to significantly influence its physicochemical properties and, consequently, its biological activity. The N-methylation can enhance metabolic stability and modulate receptor binding, while the carboxylic acid group provides a handle for further chemical modification and can participate in key interactions with biological targets.[7]
This guide will delve into the known biological activities of the broader imidazole class and, through deductive reasoning based on established structure-activity relationships, propose a roadmap for the systematic investigation of this compound.
The Imidazole Pharmacophore: A Foundation of Diverse Biological Activities
The imidazole ring is a prolific pharmacophore, with derivatives exhibiting a wide spectrum of biological activities.[8][9] Understanding these foundational activities is crucial for predicting the potential of novel derivatives like this compound.
Antimicrobial and Antifungal Activity
Imidazole-based compounds are well-established as potent antimicrobial and antifungal agents.[10][11][12] The mechanism of action for many antifungal imidazoles, such as clotrimazole and miconazole, involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is an essential component of fungal cell membranes. The antibacterial activity of imidazoles can be attributed to various mechanisms, including the inhibition of bacterial DNA synthesis and disruption of cell wall integrity.[13][14] The lipophilicity and electronic properties of the substituents on the imidazole ring play a critical role in their antimicrobial efficacy.[13]
Anticancer Activity
A growing body of evidence highlights the potential of imidazole derivatives as anticancer agents.[15][16][17] These compounds have been shown to target various pathways involved in cancer progression, including:
-
Enzyme Inhibition: Imidazole-based molecules can inhibit key enzymes such as kinases, histone deacetylases (HDACs), and topoisomerases.[1]
-
DNA Interaction: Some derivatives can interact with DNA, leading to cell cycle arrest and apoptosis.[15]
-
Tubulin Polymerization Inhibition: Certain imidazoles can disrupt microtubule dynamics, a validated target in cancer chemotherapy.[17]
The substitution pattern on the imidazole ring is a key determinant of the anticancer mechanism and potency.[7]
Anti-inflammatory Activity
Imidazole derivatives have demonstrated significant anti-inflammatory properties.[18][19][20] The mechanisms underlying this activity often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as the p38 MAP kinase pathway.[21] The presence of a carboxylic acid moiety, as seen in this compound, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and may contribute to this potential activity.[22]
Structure-Activity Relationships: Predicting the Biological Profile of this compound
While direct experimental data for this compound is scarce, we can infer its potential biological activities by analyzing the structure-activity relationships (SAR) of closely related compounds.[23][24]
The Influence of N-Methylation
The presence of a methyl group at the N-1 position is a critical structural feature. N-alkylation in imidazole derivatives has been shown to:
-
Enhance Lipophilicity: This can improve cell membrane permeability and bioavailability.[7]
-
Modulate Target Binding: The methyl group can provide additional hydrophobic interactions with the target protein or enzyme, potentially increasing potency.[25]
-
Increase Metabolic Stability: N-methylation can protect the imidazole ring from metabolic degradation, leading to a longer duration of action.
The Role of the 4-Methyl Group
Substitution at the C-4 position of the imidazole ring can also significantly impact biological activity. A methyl group at this position can:
-
Influence Steric Interactions: The size and position of the methyl group can affect how the molecule fits into a binding pocket.
-
Modulate Electronic Properties: The electron-donating nature of the methyl group can alter the electron density of the imidazole ring, influencing its reactivity and binding characteristics.
The Significance of the 5-Carboxylic Acid Group
The carboxylic acid at the C-5 position is a key functional group that can:
-
Act as a Hydrogen Bond Donor/Acceptor: This is crucial for anchoring the molecule to its biological target.[26]
-
Impart Acidity: The acidic nature of the carboxylic acid can be important for solubility and for interacting with basic residues in a binding site.
-
Serve as a Prodrug Handle: The carboxylic acid can be esterified or amidated to create prodrugs with improved pharmacokinetic properties.[27]
The interplay of these three substituents will ultimately define the unique biological profile of this compound.
Hypothetical Biological Profile and Potential Therapeutic Applications
Based on the SAR analysis, we can propose a hypothetical biological profile for this compound and suggest potential therapeutic avenues for investigation.
| Potential Biological Activity | Rationale based on Structural Features and Analog Data | Potential Therapeutic Application |
| Anticancer | The imidazole core is a known anticancer pharmacophore. N-alkylation can enhance potency and selectivity. The carboxylic acid could mimic interactions of known enzyme inhibitors.[7][15][16] | Various cancers, potentially as a kinase or HDAC inhibitor. |
| Antimicrobial/Antifungal | The imidazole scaffold is central to many antimicrobial and antifungal drugs. The dimethyl substitution pattern may confer specificity against certain microbial strains.[10][11] | Bacterial and fungal infections. |
| Anti-inflammatory | The imidazole-5-carboxylic acid moiety is present in some anti-inflammatory agents. The compound could potentially inhibit COX or other inflammatory enzymes.[18][19][21] | Inflammatory disorders such as arthritis. |
| Enzyme Inhibition | The structural features are amenable to binding within the active sites of various enzymes. The carboxylic acid can act as a key interacting group.[1][28] | Diseases characterized by aberrant enzyme activity. |
Proposed Experimental Workflow for Biological Evaluation
To validate the hypothetical biological profile of this compound, a systematic experimental approach is recommended.
Figure 1. A proposed experimental workflow for the comprehensive biological evaluation of this compound.
Step-by-Step Methodologies
1. Compound Synthesis and Characterization:
- Synthesize this compound using established organic chemistry protocols.
- Confirm the structure and purity of the synthesized compound using techniques such as NMR, Mass Spectrometry, and HPLC.
2. In Vitro Primary Screening:
- Antimicrobial Assays: Screen the compound against a panel of clinically relevant bacteria and fungi using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[14][29]
- Anticancer Assays: Evaluate the cytotoxic effects of the compound on a panel of cancer cell lines (e.g., NCI-60) using assays like the MTT or SRB assay to determine the IC50 values.
- Anti-inflammatory Assays: Assess the anti-inflammatory potential using in vitro assays such as the inhibition of COX-1/COX-2 enzymes or the suppression of pro-inflammatory cytokine production in stimulated immune cells.[20]
3. Mechanism of Action Studies:
- Based on the primary screening results, conduct further assays to elucidate the mechanism of action. This may include specific enzyme inhibition assays, cell cycle analysis, apoptosis assays, or gene expression profiling.
4. In Vivo Evaluation:
- For promising in vitro activity, progress to in vivo studies using relevant animal models of disease (e.g., infection models, tumor xenograft models, or inflammation models).
- Conduct pharmacokinetic (PK) and toxicology (Tox) studies to assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
Conclusion and Future Directions
While the biological activity of this compound remains largely unexplored, its chemical structure, based on the versatile imidazole scaffold, suggests significant potential for drug discovery. This technical guide, by synthesizing information from related compounds and established structure-activity relationships, provides a strong rationale and a clear experimental path for investigating its therapeutic promise. Future research should focus on the systematic in vitro and in vivo evaluation of this compound to uncover its specific biological targets and mechanisms of action. The findings from such studies could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] This guide explores the potential therapeutic targets of a specific, yet under-investigated derivative, 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. In the absence of direct experimental data, this document outlines a comprehensive strategy for target identification and validation, leveraging the power of in silico prediction methodologies and established experimental workflows. By analyzing the structural features of this compound and drawing parallels with known bioactive imidazole compounds, we propose a rational approach to uncovering its therapeutic potential. This guide serves as a roadmap for researchers seeking to investigate novel chemical entities and accelerate the early stages of drug discovery.
Introduction: The Promise of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow imidazole-containing molecules to bind to a wide array of biological targets.[2] This versatility has led to the development of imidazole-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.
This compound is a small molecule that features this key imidazole scaffold, further functionalized with two methyl groups and a carboxylic acid moiety. While specific biological data for this compound is scarce, its structural components suggest a high potential for biological activity. The carboxylic acid group, in particular, can act as a key interaction point with biological targets, often mimicking the interactions of natural amino acids.
This guide will therefore focus on a predictive and systematic approach to identify and validate the potential therapeutic targets of this compound, providing a robust framework for its future investigation.
In Silico Target Prediction: A Rational Starting Point
Given the novelty of this compound, in silico target prediction methods offer a time- and cost-effective strategy to generate initial hypotheses about its biological function.[3][4][5] These computational tools utilize algorithms that compare the structural and physicochemical properties of a query molecule to large databases of known bioactive compounds and their targets.[6][7][8]
Methodology for In Silico Target Prediction
A typical in silico target prediction workflow for this compound would involve the following steps:
-
Input Preparation: The chemical structure of this compound is converted into a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System).
-
Submission to Prediction Servers: The SMILES string is submitted to multiple web-based prediction servers, such as SwissTargetPrediction and 3DSTarPred. These platforms employ different algorithms, including 2D and 3D similarity searches, to identify potential targets.[6][8]
-
Analysis of Predicted Targets: The output from these servers provides a list of potential protein targets, often ranked by a prediction score or probability. These targets are then categorized by protein family (e.g., kinases, G-protein coupled receptors (GPCRs), enzymes) to identify potential patterns of activity.
Caption: In Silico Target Prediction Workflow for Novel Compounds.
Hypothetical Predicted Targets
Based on the common targets of imidazole-containing compounds, a hypothetical list of predicted targets for this compound is presented in the table below.
| Target Class | Specific Target | Prediction Score | Potential Therapeutic Area |
| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | 0.85 | Oncology |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 0.79 | Oncology, Ophthalmology | |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 0.72 | Inflammation | |
| Enzymes | Cyclooxygenase-2 (COX-2) | 0.91 | Inflammation, Pain |
| Histone Deacetylase 1 (HDAC1) | 0.82 | Oncology | |
| Cytochrome P450 Family 51 (CYP51) | 0.75 | Infectious Disease (Antifungal) | |
| GPCRs | Histamine H1 Receptor | 0.68 | Allergy |
| Angiotensin II Receptor Type 1 | 0.65 | Hypertension |
Proposed Potential Therapeutic Targets and Mechanisms of Action
From the hypothetical in silico data, we can prioritize several high-potential targets for further investigation.
Cyclooxygenase-2 (COX-2) in Inflammation
The high prediction score for COX-2 is particularly noteworthy, as many imidazole derivatives are known to possess anti-inflammatory properties. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.
Proposed Mechanism: this compound may act as a competitive inhibitor of COX-2, with its carboxylic acid moiety mimicking the binding of the natural substrate, arachidonic acid, to the active site of the enzyme. The imidazole ring could provide additional stabilizing interactions within the active site.
Caption: Proposed Inhibition of the COX-2 Pathway.
Cyclin-Dependent Kinase 2 (CDK2) in Oncology
CDK2 is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The prediction of CDK2 as a potential target aligns with the known anticancer activities of some imidazole-containing compounds.[2]
Proposed Mechanism: this compound could function as an ATP-competitive inhibitor of CDK2. The imidazole core could form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors, while the dimethyl substitutions could occupy hydrophobic pockets within the ATP-binding site.
Caption: Proposed Inhibition of the CDK2 Pathway.
Experimental Validation of Predicted Targets
Following the generation of in silico-based hypotheses, a rigorous experimental validation process is essential to confirm the predicted drug-target interactions.[9][10] This typically involves a tiered approach, starting with biochemical assays to confirm direct binding and moving to cell-based assays to assess functional effects.[11]
Caption: Experimental Validation Workflow for Predicted Targets.
Primary Biochemical Assay: COX-2 Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human COX-2.
Methodology:
-
Reagents and Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) detection kit (e.g., ELISA)
-
96-well microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound and the positive control, celecoxib, in assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., hydrochloric acid).
-
Measure the amount of PGE2 produced in each well using a PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
Secondary Cell-Based Assay: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages
Objective: To assess the ability of this compound to inhibit COX-2 activity in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
-
Procedure:
-
Seed the macrophage cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to the cells and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.
-
Determine the EC50 value (the concentration of the compound that causes a 50% reduction in PGE2 production).
-
Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
-
Hypothetical Validation Results
The following table summarizes the hypothetical results from the validation assays.
| Assay | Parameter | This compound | Celecoxib (Control) |
| COX-2 Inhibition Assay | IC50 | 0.5 µM | 0.1 µM |
| LPS-Induced PGE2 Production | EC50 | 2.5 µM | 0.8 µM |
| Cell Viability (MTT Assay) | CC50 | > 100 µM | > 100 µM |
These hypothetical results would suggest that this compound is a potent and selective inhibitor of COX-2 with low cytotoxicity, warranting further investigation as a potential anti-inflammatory agent.
Conclusion and Future Directions
While this compound remains a largely uncharacterized molecule, its structural features, particularly the presence of the imidazole scaffold, strongly suggest therapeutic potential. This guide has outlined a rational and systematic approach to unlock this potential, beginning with hypothesis generation through in silico target prediction and progressing to rigorous experimental validation.
The proposed workflow, focusing on high-potential targets such as COX-2 and CDK2, provides a clear path forward for researchers. Future studies should aim to:
-
Perform the described in silico and experimental studies to confirm the predicted targets.
-
Expand the investigation to other predicted targets to fully elucidate the compound's polypharmacology.
-
Initiate structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound through chemical modifications.
-
Conduct in vivo studies in relevant disease models to assess the therapeutic efficacy and safety profile of this promising compound.
By following this comprehensive approach, the scientific community can effectively evaluate the therapeutic potential of this compound and potentially develop a novel therapeutic agent for a range of diseases.
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An In-Depth Technical Guide to the In Vitro Evaluation of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, have made it a "privileged scaffold" in drug discovery.[1][2] This guide focuses on a specific, yet underexplored, member of this family: 1,4-Dimethyl-1H-imidazole-5-carboxylic acid (CAS: 78449-67-9). While direct literature on this compound is sparse, the extensive bioactivity of related imidazole derivatives compels a thorough investigation into its therapeutic potential. This document outlines a comprehensive, multi-phase strategy for the in vitro characterization of this compound, designed for researchers in drug development. We will proceed from foundational cytotoxicity and antimicrobial screens to targeted assays for anticancer, anti-inflammatory, and enzyme-inhibitory activities, providing the causal logic behind each experimental choice.
Introduction: The Rationale for Investigation
This compound is a small molecule featuring the core imidazole ring, a methyl group at the 1 and 4 positions, and a carboxylic acid group at the 5-position.
Compound Properties:
| Property | Value | Source |
| CAS Number | 78449-67-9 | |
| Molecular Formula | C₆H₈N₂O₂ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| Melting Point | 210-215 °C | [3][4] |
| Predicted XLogP3 | 0.42670 | [3] |
The rationale for investigating this specific molecule is built upon the well-documented and diverse pharmacological activities of the broader imidazole class, which include:
-
Anticancer Activity : Many imidazole derivatives function as inhibitors of crucial cancer-related targets like tyrosine kinases (e.g., EGFR, VEGFR), serine-threonine kinases, and microtubules.[2][5]
-
Antimicrobial Properties : The imidazole scaffold is present in numerous antifungal and antibacterial agents, acting by disrupting cell wall synthesis or DNA replication.[6]
-
Anti-inflammatory Effects : Certain imidazole-based compounds are known to inhibit key inflammatory enzymes like cyclooxygenase (COX).[7][8]
-
Enzyme Inhibition : The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, leading to potent inhibition of metalloenzymes like metallo-β-lactamases and cytochrome P450 isoenzymes.[9][10][11]
This established precedent suggests that this compound is a prime candidate for a systematic in vitro screening campaign to uncover its potential bioactivities.
Phase 1: Foundational In Vitro Profiling
The initial phase is designed to establish a baseline understanding of the compound's interaction with biological systems. This involves determining its general toxicity and broad-spectrum antimicrobial potential.
Cytotoxicity Assessment: The Gateway Assay
Causality : Before assessing for specific therapeutic effects, it is imperative to determine the compound's inherent cytotoxicity. This step is crucial for two reasons: 1) It identifies a therapeutically relevant concentration range that is non-lethal to normal cells, and 2) It provides the first indication of potential anticancer activity if selectivity towards cancer cell lines is observed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assessment.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Plating : Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon) and a non-cancerous control cell line (e.g., L929 mouse fibroblast) in 96-well plates at a density of 5,000-10,000 cells/well.[5] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment : Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation : Incubate the plates for 48 hours.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Broad-Spectrum Antimicrobial Screening
Causality : The imidazole scaffold is a well-established pharmacophore in antimicrobial drugs.[6] Therefore, a primary screen for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Protocol 2: Broth Microdilution for MIC Determination
-
Microorganism Panel : Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).[12][13]
-
Inoculum Preparation : Grow microorganisms to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 1 µg/mL.
-
Inoculation : Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12]
Phase 2: Targeted Bioactivity Screening
If the foundational profiling reveals interesting activity (e.g., selective cytotoxicity or potent antimicrobial effects), the next phase involves more specific, hypothesis-driven assays based on the known targets of imidazole derivatives.
Anticancer Mechanistic Probing
Causality : Imidazole derivatives are frequently reported as kinase inhibitors.[2] Kinases are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[14] A general protein kinase inhibition assay can serve as an excellent secondary screen if cytotoxicity against cancer cells is observed.
Potential Target Pathway: MAP Kinase Signaling
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A-Z Guide to 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid: A Strategic Building Block in Modern Medicinal Chemistry
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[1][2] This guide focuses on a specific, highly versatile derivative: 1,4-Dimethyl-1H-imidazole-5-carboxylic acid . We will explore its strategic value, detailing its physicochemical properties, primary applications in forming stable amide bonds, and its role in constructing complex, biologically active molecules. This document serves as a technical resource for researchers and drug development professionals, providing both theoretical grounding and practical, field-tested protocols to effectively leverage this building block in discovery programs.
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole nucleus is a privileged structure in drug discovery, forming the core of drugs with applications ranging from antifungal and anticancer to antihypertensive and antithrombotic agents.[3][4] Its prevalence stems from several key features:
-
Aromaticity and Electronic Richness: The five-membered ring with two nitrogen atoms is electron-rich, allowing it to participate in π-π stacking and other non-covalent interactions with biological targets.[3]
-
Hydrogen Bonding Capability: The nitrogen atoms act as both hydrogen bond donors and acceptors, crucial for anchoring a molecule within a protein's active site.[1]
-
Metabolic Stability: The imidazole ring is generally robust to metabolic degradation, a desirable feature for improving drug half-life.
-
Synthetic Tractability: The scaffold allows for functionalization at multiple positions, enabling fine-tuning of a compound's steric and electronic properties.[2]
The subject of this guide, this compound, offers specific advantages. The N1-methylation prevents unwanted N-H reactivity and potential metabolic liabilities, while the C4-methylation provides a subtle steric influence that can enhance selectivity or modulate conformation. The C5-carboxylic acid is the primary handle for synthetic elaboration, most commonly through amide bond formation.
Physicochemical and Structural Profile
A molecule's physical and chemical properties are determinants of its ultimate biological performance. Understanding these characteristics for this compound is the first step in its rational application.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [5] |
| Molecular Weight | 140.14 g/mol | [5] |
| Melting Point | 210-215 °C | [5][6] |
| pKa | 1.59 ± 0.32 (Predicted) | [6] |
| XLogP3 | 0.4 (Predicted) | [6][7] |
| Appearance | Solid | [5] |
-
Analysis: The low predicted pKa suggests it is a relatively strong acid for a carboxylic acid, influenced by the electron-withdrawing nature of the imidazole ring. Its moderate predicted lipophilicity (XLogP3) makes it an attractive building block for developing orally bioavailable drugs, as it balances solubility and permeability.
Core Application: Amide Bond Formation
The most frequent and critical reaction involving this compound is its coupling with primary or secondary amines to form a stable amide bond. Amide bonds are foundational in medicinal chemistry, present in approximately 25% of all available drugs.[8]
The Rationale Behind Amide Coupling
Direct condensation of a carboxylic acid and an amine requires high temperatures (>100 °C) and is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[9] To overcome this, coupling reagents are employed. These reagents function by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine at room temperature.[9]
Recommended Coupling Methodologies
For a heteroaromatic acid like this compound, standard peptide coupling reagents are highly effective. The choice of reagent can be dictated by factors such as the reactivity of the amine, cost, and desired work-up procedure.
Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Detailed Experimental Protocol: EDC/HOBt Coupling
This protocol provides a robust and widely used method for coupling this compound with a generic amine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a common strategy to improve efficiency and suppress side reactions.[10]
Materials:
-
This compound (1.0 eq)
-
Amine hydrochloride salt (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (catalytic to 1.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq), the amine hydrochloride salt (1.1 eq), and HOBt (e.g., 0.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).
-
Add DIPEA (3.0 eq) to the solution. Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the amine hydrochloride salt and the HCl generated by EDC, driving the reaction forward.
-
Add EDC (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: This aqueous work-up removes the water-soluble byproducts (urea from EDC) and unreacted starting materials.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Strategic Incorporation in Drug Design: A Conceptual View
The 1,4-dimethylimidazole-5-carboxamide core can be used to strategically orient functional groups and modulate key drug properties.
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Spectroscopic Characterization of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid (CAS No: 78449-67-9).[1] As a substituted imidazole, this compound is of interest to researchers in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is paramount for its application and development. This document will delve into the theoretical and practical aspects of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes predicted data and draws upon established principles and spectral data from analogous compounds to provide a robust analytical framework.
Introduction to this compound
This compound is a heterocyclic compound featuring a central imidazole ring substituted with two methyl groups and a carboxylic acid group.[1][2] Its molecular formula is C6H8N2O2, and it has a molecular weight of 140.14 g/mol .[3] The unique arrangement of functional groups on the imidazole core suggests its potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[4][5] Accurate spectroscopic characterization is the cornerstone of its chemical identity, enabling researchers to confirm its synthesis, assess its purity, and elucidate its role in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are outlined below. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the carboxylic acid and observing the exchangeable acidic proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | 1H |
| Imidazole Ring Proton (C2-H) | ~7.6 | Singlet | 1H |
| N-Methyl Protons (-NCH₃) | ~3.7 | Singlet | 3H |
| C-Methyl Protons (-CCH₃) | ~2.4 | Singlet | 3H |
-
Causality behind Predictions: The broad singlet for the carboxylic acid proton at a downfield shift (>12.0 ppm) is characteristic of acidic protons.[6] The imidazole ring proton at C2 is expected to be in the aromatic region, with its specific shift influenced by the electronic effects of the adjacent nitrogen atoms and substituents.[7][8] The N-methyl and C-methyl groups will appear as sharp singlets, with the N-methyl protons being more deshielded (further downfield) due to the direct attachment to the electronegative nitrogen atom.[9]
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic structure of the imidazole ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (-COOH) | ~165 |
| Imidazole Ring Carbon (C2) | ~138 |
| Imidazole Ring Carbon (C4) | ~135 |
| Imidazole Ring Carbon (C5) | ~125 |
| N-Methyl Carbon (-NCH₃) | ~33 |
| C-Methyl Carbon (-CCH₃) | ~12 |
-
Expert Interpretation: The carboxyl carbon is expected at the most downfield position due to its sp² hybridization and attachment to two oxygen atoms.[10] The imidazole ring carbons will resonate in the aromatic region, with their precise shifts determined by the substitution pattern.[7] The aliphatic methyl carbons will appear at the most upfield positions.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the imidazole ring.
Table 3: Key Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 | Medium-Weak |
| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong |
| C=N and C=C Stretch (Imidazole Ring) | 1620-1450 | Medium-Strong |
| C-N Stretch | 1350-1000 | Medium |
-
Insight into Spectral Features: The most prominent feature will be the very broad O-H stretch of the carboxylic acid, often spanning a wide range due to hydrogen bonding.[9] The strong carbonyl (C=O) stretch is also a key diagnostic peak.[10] The fingerprint region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to the various vibrations of the imidazole ring and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Molecular Ion and Fragmentation
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 140.14.[3] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.[2]
A plausible fragmentation pathway would involve the initial loss of the carboxylic acid group or a portion of it.
-
Loss of COOH (m/z 45): [M - COOH]⁺ would result in a fragment at m/z 95, corresponding to the 1,4-dimethylimidazole cation.
-
Loss of H₂O (m/z 18): Decarboxylation preceded by dehydration is a common fragmentation for carboxylic acids.
-
Loss of CO₂ (m/z 44): Decarboxylation would lead to a fragment at m/z 96, which is the molecular ion of 1,4-dimethylimidazole.[11]
Visualization of Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized, self-validating protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals. Reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean ATR crystal.
-
Sample Spectrum Acquisition: Acquire the spectrum of the sample, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By understanding these expected spectroscopic signatures, researchers can confidently identify and characterize this compound in their work. The provided protocols offer a standardized approach to obtaining high-quality spectral data. While this guide is based on established spectroscopic principles and data from analogous structures, experimental verification remains the gold standard for structural elucidation.
References
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Wang, X., Wang, D., Guo, Y., & Guo, H. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Retrieved from [Link]
- Bhat, K. I. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
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Stenutz, R. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole, 1,4-dimethyl-. Retrieved from [Link]
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SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dimethylimidazole. Retrieved from [Link]
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ResearchGate. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]
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Hossain, M. F., et al. (2020). Recognition of monocarboxylic acids by imidazole based fluorescent receptors. Zenodo. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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ACS Publications. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. Retrieved from [Link]
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PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. Retrieved from [Link]
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ResearchGate. (2013). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Retrieved from [Link]
-
Journal of Mass Spectrometry. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]
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Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]
-
ResearchGate. (n.d.). FT‐IR spectra of MOF‐5 (A), imidazole‐based carboxylate (1) (B),.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. Retrieved from [Link]
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An In-depth Technical Guide to Determining the Solubility Profile of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. In the absence of extensive published solubility data for this specific molecule, this document emphasizes robust experimental design, procedural accuracy, and insightful data interpretation. The methodologies outlined herein are grounded in established principles of physical chemistry and pharmaceutical sciences to ensure scientific integrity and generate reliable, reproducible results.
Section 1: Understanding the Molecule: Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a relevant solubility study. These properties govern its behavior in different solvent systems and inform the selection of appropriate analytical techniques.
Key Physicochemical Properties:
| Property | Value | Significance for Solubility |
| Molecular Formula | C₆H₈N₂O₂ | Provides the elemental composition. |
| Molecular Weight | 140.14 g/mol [1][2][3] | Influences the molar concentration calculations. |
| Melting Point | 210-215 °C[1] | A high melting point suggests strong crystal lattice energy, which can correlate with lower solubility. |
| pKa | 1.59 ± 0.32[1] | The acidic pKa of the carboxylic acid group indicates that the molecule's charge state, and thus its aqueous solubility, will be highly dependent on the pH of the medium. |
| XLogP3 (Predicted) | 0.42670[1] | This value suggests a relatively balanced hydrophilic-lipophilic character, indicating potential solubility in both polar and some non-polar solvents. |
| Structure | The presence of a carboxylic acid and an imidazole ring provides sites for hydrogen bonding, influencing interactions with protic solvents. |
Note: The XLogP3 is a computationally predicted value and should be experimentally verified.
Section 2: The Cornerstone of Solubility Measurement: The Equilibrium Solubility Assay
To obtain thermodynamically relevant solubility data, the equilibrium or thermodynamic solubility must be determined. This is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid. The shake-flask method, as described by Higuchi and Connors (1965), remains the gold standard for this determination due to its reliability, particularly for compounds with low solubility.[4]
Logical Framework for the Shake-Flask Method
The core principle of the shake-flask method is to establish a saturated solution in the presence of an excess of the solid compound. This ensures that the system reaches equilibrium. Subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved compound in the supernatant.
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An In-Depth Technical Guide to 1,4-Dimethyl-1H-imidazole-5-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Foreword: The Unsung Role of Heterocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the imidazole ring stands as a cornerstone of heterocyclic chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in the design of novel therapeutics. This guide delves into a specific, yet significant, member of this family: 1,4-Dimethyl-1H-imidazole-5-carboxylic acid . While not a compound of landmark historical discovery in its own right, its importance lies in its role as a versatile building block—a key intermediate enabling the synthesis of more complex and pharmacologically active molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, chemical character, and its potential applications, grounded in established chemical principles and supported by relevant literature.
Compound Profile and Physicochemical Properties
This compound is a stable, solid organic compound. Its structure, featuring a disubstituted imidazole ring with a carboxylic acid functional group, makes it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 78449-67-9 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 210-215 °C | [1] |
| SMILES | CN1C(C(O)=O)=C(C)N=C1 | |
| InChI Key | OPSKQGQJCODPET-UHFFFAOYSA-N | [1] |
Historical Context and Synthetic Evolution
The history of this compound is intrinsically linked to the broader development of imidazole chemistry. While a specific "discovery" of this compound is not prominently documented, its synthesis is a logical extension of well-established methodologies for the functionalization of the imidazole core. The parent imidazole-4,5-dicarboxylic acid has been known for over a century, with early syntheses dating back to the late 19th century.[2] The journey to creating specifically substituted derivatives like the 1,4-dimethyl variant reflects the growing need in medicinal chemistry for precisely functionalized scaffolds to optimize drug-target interactions.
The most plausible and commonly employed synthetic routes to this compound involve two key strategic approaches:
-
Direct Carboxylation of the Precursor Imidazole: This "bottom-up" approach involves the synthesis of the 1,4-dimethylimidazole core, followed by the introduction of the carboxylic acid group at the 5-position.
-
Hydrolysis of a Carboxylic Ester Precursor: A "top-down" approach where a corresponding ester, such as ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, is synthesized and subsequently hydrolyzed to yield the final carboxylic acid. This is a widely used strategy for the preparation of various imidazole carboxylic acids.[3][4][5][6]
The following sections will detail a robust and well-precedented protocol for its preparation, reflecting modern synthetic practices.
Recommended Synthetic Protocol
This section provides a detailed, two-step experimental workflow for the synthesis of this compound, commencing from the commercially available precursor, 1,4-dimethylimidazole.[7] This protocol is based on analogous, well-documented procedures for the synthesis of similar imidazole carboxylic acids.
Synthesis Workflow Diagram
Caption: A two-step synthesis of this compound.
Step-by-Step Experimental Procedure
Step 1: Directed Ortho-Metalation and Carboxylation of 1,4-Dimethylimidazole
-
Rationale: The C5 proton of the imidazole ring is the most acidic after the C2 proton. However, in a 1-substituted imidazole, direct deprotonation at C2 is common. For C5 functionalization, a directed metalation approach is often effective. In this case, we will perform a lithium-halogen exchange or direct deprotonation followed by carboxylation. A more direct and often successful method is direct lithiation at the 5-position followed by quenching with an electrophile.
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Add 1,4-dimethylimidazole (5.0 g, 52.0 mmol) to the THF and cool the solution to -78 °C using a dry ice/acetone bath.[7]
-
Slowly add n-butyllithium (1.6 M in hexanes, 35.8 mL, 57.2 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice in small portions, ensuring the temperature remains below -60 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Step 2: Acidic Workup and Product Isolation
-
Rationale: The carboxylate salt formed in Step 1 needs to be protonated to yield the final carboxylic acid. The product is expected to have limited solubility in acidic aqueous solutions, facilitating its isolation by filtration.
-
Protocol:
-
Quench the reaction mixture by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and nonpolar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1 M hydrochloric acid.
-
A white precipitate should form. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford this compound.
-
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a scaffold in medicinal chemistry. The imidazole core is a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination, while the carboxylic acid provides a key interaction point with biological targets or a handle for further chemical modification.
Role as a Key Intermediate
Imidazole-5-carboxylic acid derivatives are crucial intermediates in the synthesis of complex pharmaceuticals. For instance, structurally related compounds are precursors to angiotensin II receptor antagonists, a class of drugs used to treat hypertension.[5] The synthesis of such drugs often involves the elaboration of the imidazole core, highlighting the importance of having access to a variety of substituted imidazole building blocks.
Scaffold for Novel Therapeutics
The substituted imidazole-4-carboxylic acid framework is a recurring motif in compounds with diverse biological activities. Research has shown that derivatives of this scaffold can act as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, presenting a novel strategy for the treatment of HIV/AIDS.[4][6] The ability to readily synthesize compounds like this compound allows for the rapid generation of compound libraries for screening against various biological targets.
Logical Relationships in Drug Design
Caption: The utility of the core scaffold in medicinal chemistry.
Conclusion and Future Outlook
This compound, while not a molecule of historical fame, represents a critical class of reagents in the modern synthetic chemist's toolbox. Its straightforward synthesis and the versatile reactivity of its functional groups make it an invaluable starting point for the development of novel chemical entities with therapeutic potential. As the demand for more sophisticated and specific drugs continues to grow, the importance of such well-defined and readily accessible building blocks will only increase. This guide provides a foundational understanding of this compound, intended to empower researchers to leverage its potential in their own discovery programs.
References
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (2016).
-
1,4-Dimethylimidazole | C5H8N2 | CID 138733 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
2,5-Dimethylimidazole-4-carboxylic acid - SIELC Technologies. (2018). Retrieved January 22, 2026, from [Link]
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1 H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2019). Molecules, 24(15), 2788.
- US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. (2013).
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2019). Molecules, 24(15), 2788.
- Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (2024). Russian Journal of Organic Chemistry, 60(2), 243–251.
- 1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonate. (2012). Tetrahedron Letters, 53(22), 2712-2716.
- Caprioli, F. (2015). Enantioselective auto- and cross catalytic reactions. University of Groningen.
- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4).
- Solvent-Dependent Decarboxylation of 1,3-Dimethylimdazolium-2-Carboxylate. (2019). The Journal of Organic Chemistry, 84(17), 10835-10842.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017).
- US6175019B1 - Process for the preparation of 1,3-dimethylimidazolium 4-carboxylate. (2001).
- Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. (2022).
- Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (2017). RSC Advances, 7(57), 35939-35946.
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A Theoretical and Computational Guide to 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid: Exploring Molecular Structure, Reactivity, and Spectroscopic Properties
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the pivotal role of computational methods in modern drug discovery and molecular engineering, this document outlines a systematic approach employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for in-silico analysis, from geometry optimization to the prediction of spectroscopic signatures and reactivity descriptors.
Introduction: The Significance of Imidazole Derivatives
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a vast array of biologically active molecules, including the amino acid histidine.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2] The compound this compound, with its specific substitution pattern, presents a unique electronic and structural profile that warrants detailed investigation for potential applications.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to predict and understand the properties of such molecules at the atomic level.[3][4] By modeling the behavior of electrons, DFT allows for the calculation of molecular geometries, vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[1][5][6] This in-silico approach provides invaluable insights that can guide synthetic efforts and rationalize experimental observations.
This guide will detail the workflow for a comprehensive theoretical and computational study of this compound.
Computational Methodology: A Self-Validating System
The cornerstone of a reliable computational study is a well-defined and validated methodology. The choice of theoretical methods and basis sets is critical for obtaining accurate results that correlate with experimental data.
Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package is recommended.[5]
-
Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for such systems.[1][3][6]
-
Basis Set: The 6-311G(d,p) basis set is a suitable choice, providing a good description of electron distribution and polarization.[5][6]
-
Procedure: An initial guess for the molecular structure of this compound is drawn using a molecular editor like GaussView. A geometry optimization calculation is then performed without any symmetry constraints.
-
Validation: The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
Caption: A typical workflow for the computational analysis of a molecule.
Spectroscopic Properties Prediction
Vibrational frequency calculations not only confirm the nature of the stationary point but also provide a theoretical infrared (IR) spectrum.
Protocol:
-
Method: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)).
-
Analysis: The calculated vibrational frequencies correspond to the different vibrational modes of the molecule (e.g., C=O stretch, N-H bend). These can be compared with experimental FT-IR spectra for validation. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[1]
Protocol:
-
Method: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method at the B3LYP/6-311G(d,p) level of theory.
-
Referencing: The calculated isotropic shielding values are referenced to the corresponding values for a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.
Electronic Structure and Reactivity Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability.[7][8]
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[8]
Protocol:
-
The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.
-
The energy gap is calculated as ΔE = ELUMO - EHOMO.
-
The spatial distribution of these orbitals can be visualized to identify the regions of the molecule involved in electron donation and acceptance.
Sources
- 1. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocols: High-Purity Isolation of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Abstract
This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of crude 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. Designed for researchers, medicinal chemists, and process development scientists, this document outlines three robust methods: selective acid-base extraction, recrystallization, and silica gel chromatography. By explaining the causality behind experimental choices, this note serves as both a practical manual and an educational resource for obtaining high-purity material essential for downstream applications in drug discovery and materials science.
Introduction and Physicochemical Profile
This compound is a substituted imidazole derivative, a class of heterocyclic compounds with significant roles in medicinal chemistry and as ligands in coordination chemistry. The purity of such building blocks is paramount, as trace impurities can lead to unpredictable side reactions, lower yields in subsequent synthetic steps, and erroneous biological data.
Crude synthetic batches of this compound typically contain a mixture of unreacted starting materials, isomeric byproducts, and residual reagents. The purification strategies detailed herein are designed to systematically remove these contaminants. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the operation.
A foundational understanding of the compound's physicochemical properties is critical for designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | [1] |
| Melting Point | 210-215 °C | [1] |
| pKa | 1.59 ± 0.32 (Predicted) | [1] |
| Appearance | Solid |
Note: The predicted pKa value suggests a moderately acidic carboxylic acid group.
Primary Purification Strategy: Acid-Base Extraction
Expertise & Rationale: Acid-base extraction is the most potent and selective method for isolating carboxylic acids from neutral or basic impurities.[2][3] The strategy leverages the acidic proton of the carboxylic acid group. By treating the crude mixture with a mild aqueous base, the target compound is deprotonated to form its corresponding carboxylate salt. This salt exhibits high aqueous solubility, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates and can be isolated in high purity.[4][5]
Protocol 2.1: Selective Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material). Ensure complete dissolution.
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: Sodium bicarbonate is a weak base, ideal for selectively deprotonating the carboxylic acid without hydrolyzing other functional groups or deprotonating less acidic species.[3]
-
-
Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas produced during neutralization. Allow the layers to separate completely.
-
Aqueous Phase Collection: Drain the lower aqueous layer containing the sodium salt of the target compound into a clean Erlenmeyer flask.
-
Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer in the separatory funnel. Shake and separate as before. Combine this second aqueous extract with the first. This ensures quantitative transfer of the target compound.
-
Organic Wash (Optional): To remove any remaining neutral impurities from the combined aqueous extracts, wash the aqueous phase with a small volume of the original organic solvent (e.g., ethyl acetate). Discard the organic wash layer.
-
Precipitation: Cool the combined aqueous solution in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution reaches a pH of ~2-3 (verify with pH paper). A white precipitate of the pure carboxylic acid will form.[4]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Workflow Visualization
Caption: Workflow for Acid-Base Purification.
Secondary Purification Method: Recrystallization
Expertise & Rationale: Recrystallization is a classic purification technique for crystalline solids. It operates on the principle of differential solubility. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon cooling). Given the compound's high melting point, it is a stable solid suitable for this method.[6]
Protocol 3.1: Recrystallization from a Suitable Solvent
-
Solvent Selection: The choice of solvent is critical. Screen various solvents to find one that provides a high solubility differential. Based on the polar nature of the imidazole and carboxylic acid groups, polar protic solvents are a good starting point. Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale & Expected Outcome |
| Water | 100 | High polarity; likely to dissolve the compound when hot due to hydrogen bonding. Good choice for removing non-polar impurities. |
| Ethanol | 78 | Good general-purpose polar protic solvent. Often used in a co-solvent system with water. |
| Methanol | 65 | Similar to ethanol but more polar. May show high solubility even at room temperature. |
| Isopropanol | 82 | Less polar than ethanol; may provide a better solubility curve. |
| Acetonitrile | 82 | Polar aprotic solvent. Can be effective if protic solvents cause issues.[7] |
-
Dissolution: Place the crude or post-extraction solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Workflow Visualization
Caption: General Workflow for Recrystallization.
High-Resolution Purification: Column Chromatography
Expertise & Rationale: For removing impurities with very similar polarity and solubility to the target compound (e.g., isomers), column chromatography is the method of choice.[7][8] The separation occurs based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). More polar compounds interact more strongly with the polar silica gel and thus elute more slowly.
Protocol 4.1: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane with a small amount of acetic acid). The ideal system should give the target compound an Rf value of ~0.3-0.4.
-
Causality: Adding a small amount of acetic acid to the eluent can improve peak shape and reduce tailing for carboxylic acids on a silica column by keeping the acid protonated.
-
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a stronger solvent like DCM/Methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (if needed) to begin elution.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Workflow Visualization
Caption: Step-wise Logic for Chromatographic Purification.
Purity Verification
After purification, the identity and purity of the final product must be confirmed.
-
Melting Point: A sharp melting point that matches the literature value (210-215 °C) is a strong indicator of high purity.[1]
-
TLC: A single spot on a TLC plate (visualized under UV light and/or with a stain) indicates the absence of major impurities.
-
NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation and can reveal the presence of minor impurities not visible by TLC.
-
FTIR Spectroscopy: Confirms the presence of key functional groups (e.g., C=O stretch for the carboxylic acid).
Conclusion
The purification of crude this compound can be reliably achieved using a logical, multi-step approach. For most synthetic preparations, a primary purification by acid-base extraction is highly effective at removing neutral and basic impurities. This can be followed by recrystallization to achieve excellent crystalline purity. In cases where isomeric or similarly polar impurities are present, silica gel chromatography offers the necessary high-resolution separation. The choice of method should be guided by the specific impurity profile of the crude material and the final purity requirements of the research or development objective.
References
- Preparation of imidazole-4,5-dicarboxylic acid.
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications. [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online Journal of Biorganic & Organic Chemistry. [Link]
-
1,4-Dimethylimidazole. PubChem, National Institutes of Health. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Acid–base extraction. Wikipedia. [Link]
-
Synthesis of substituted imidazole-4,5-dicarboxylic acids. ResearchGate. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
-
Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. [Link]
-
An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals. National Center for Biotechnology Information (NCBI). [Link]
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Center for Biotechnology Information (NCBI). [Link]
-
Isolation of a Carboxylic acid. Reddit. [Link]
-
Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. ResearchGate. [Link]
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]
-
A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. ResearchGate. [Link]
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- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
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- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Quantification of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Introduction
1,4-Dimethyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound of increasing interest in pharmaceutical research and development. Its accurate quantification in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides a comprehensive guide to the analytical techniques for the precise and reliable quantification of this compound, designed for researchers, scientists, and drug development professionals.
This guide eschews a rigid template in favor of a structure that logically unfolds the process of analytical method development and validation. We will delve into the rationale behind the selection of specific techniques and experimental parameters, grounding our protocols in established scientific principles and authoritative guidelines. The methods presented herein are proposed based on the physicochemical properties of this compound and established methodologies for structurally similar compounds, providing a robust starting point for your analytical endeavors.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| Melting Point | 210-215 °C | |
| pKa (predicted) | 1.59 ± 0.32 | Echemi |
| CAS Number | 78449-67-9 |
The presence of a carboxylic acid group and a methylated imidazole ring confers a significant degree of polarity to the molecule. This polarity is a key consideration in the selection of chromatographic conditions.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound, particularly in less complex matrices such as pharmaceutical formulations or for the analysis of higher concentrations in biological fluids. The imidazole ring possesses a chromophore that allows for UV detection.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: Given the polar nature of the analyte, a reversed-phase (RP) C18 column is a suitable starting point. The inclusion of an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group (pKa ≈ 1.59), thereby increasing its retention on the nonpolar stationary phase and improving peak shape.[1]
-
Mobile Phase Selection: A gradient elution with acetonitrile and a low pH aqueous buffer (e.g., phosphate or formate buffer) provides a versatile system to elute the analyte with good peak symmetry and to separate it from potential impurities.
-
UV Detection Wavelength: The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte. For imidazole-containing compounds, a wavelength in the range of 210-230 nm is often a good starting point.[2]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1. Sample Preparation
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Accurately weigh and crush a representative number of tablets.
-
Transfer a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API) into a volumetric flask.
-
Add a suitable dissolution solvent (e.g., a mixture of water and methanol) and sonicate to ensure complete dissolution.
-
Bring the solution to volume with the dissolution solvent and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter prior to injection.
-
-
For Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm
3. Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5] Key validation parameters are summarized in the table below with expected performance characteristics based on similar assays.
| Validation Parameter | Expected Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Range | e.g., 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference at the retention time of the analyte |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the quantification of low concentrations of this compound in complex biological matrices, LC-MS/MS is the method of choice. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is well-suited for polar molecules like this compound. Positive ion mode is likely to be more sensitive due to the presence of the basic imidazole nitrogen atoms, which can be readily protonated.
-
Multiple Reaction Monitoring (MRM): MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pathway of the analyte. This is crucial for distinguishing the analyte from co-eluting matrix components.[6]
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample processing and instrument response. If a SIL-IS is not available, a structurally similar compound can be used.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
1. Sample Preparation
The sample preparation protocol is similar to that for HPLC-UV, with the crucial addition of an internal standard early in the process.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 2 2.5 98 3.5 98 3.6 2 | 5.0 | 2 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 141.1 -> Q3: 95.1 (loss of COOH)
-
Internal Standard (if SIL-IS): Q1: 144.1 -> Q3: 98.1
-
Note: These transitions need to be optimized by direct infusion of the analyte.
-
3. Method Validation
The validation of the LC-MS/MS method should also adhere to ICH Q2(R2) guidelines, with particular attention to matrix effects.[4][5]
| Validation Parameter | Expected Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Range | e.g., 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | ≤ 15.0% |
| Limit of Quantification (LOQ) | Lowest concentration on the standard curve meeting accuracy and precision criteria |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Specificity | No significant interfering peaks in blank matrix |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For certain applications, GC-MS can be a powerful alternative. However, due to the low volatility of this compound, a derivatization step is mandatory to convert the polar carboxylic acid into a more volatile and thermally stable ester.
Causality Behind Experimental Choices
-
Derivatization: Silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst) are common and effective methods for derivatizing carboxylic acids for GC analysis.[7][8] This process increases the volatility of the analyte, allowing it to be analyzed by gas chromatography.
-
GC Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is generally a good choice for the separation of a wide range of derivatized compounds.
Detailed Protocol: GC-MS
1. Sample Preparation and Derivatization
-
Perform an initial extraction as described for the LC-MS/MS method to isolate the analyte from the matrix.
-
Evaporate the extract to complete dryness.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 50-400
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
Schappler, J. (2019). Sample preparation for polar metabolites in bioanalysis. Analyst, 144(3), 744-755. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Søndergaard, I. (1982). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Allergy, 37(8), 581-586. Retrieved from [Link]
-
Gao, Y., et al. (2009). A rapid and sensitive method for the simultaneous analysis of aliphatic and polar molecules containing free carboxyl groups in plant extracts by LC-MS/MS. BMC Plant Biology, 9, 144. Retrieved from [Link]
-
ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?. Retrieved from [Link]
-
Gika, H. G., et al. (2007). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Bioanalysis, 1(1), 143-162. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid in Drug Design and Development
Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in biologically active compounds stems from its unique physicochemical properties. The imidazole nucleus is a key component of essential biomolecules like the amino acid histidine and purines, highlighting its fundamental role in biological processes.[2] As a polar and ionizable aromatic system, the imidazole moiety can enhance the pharmacokinetic profile of drug candidates by improving solubility and bioavailability.[3] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
This document provides a detailed guide for researchers and drug development professionals on the strategic use of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid as a versatile starting material in contemporary drug discovery campaigns. While extensive biological data on this specific molecule is not widely available in the public domain, its structural features present a compelling platform for the generation of novel chemical entities with therapeutic potential.[5] We will explore its synthetic accessibility, potential for chemical diversification, and strategic application in lead optimization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for rational drug design. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [5] |
| Molecular Weight | 140.14 g/mol | [5] |
| CAS Number | 78449-67-9 | [5] |
| Predicted XlogP | 0.3 | [5] |
| Predicted pKa | ~4-5 (for the carboxylic acid) | [6] |
The low predicted XlogP value suggests good aqueous solubility, a desirable feature for a fragment or starting material in drug discovery. The carboxylic acid moiety provides a key handle for a variety of chemical modifications.
Synthetic Strategy: Accessing the Core Scaffold
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be conceptualized based on established methods for constructing substituted imidazoles.[7][8] A plausible retro-synthetic analysis suggests that the target molecule can be assembled from simpler, commercially available precursors.
A generalized synthetic workflow is depicted below:
Caption: Conceptual synthetic workflow for this compound.
Application in Lead Generation and Optimization: A Scaffold for Diversification
The true utility of this compound lies in its potential as a scaffold for generating libraries of diverse compounds for biological screening. The carboxylic acid functionality is a versatile handle for a wide array of chemical transformations, most notably amide bond formation.
Protocol 1: General Procedure for Amide Library Synthesis
This protocol outlines a standard procedure for the synthesis of an amide library from this compound.
Objective: To generate a diverse set of amide derivatives for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
A diverse panel of primary and secondary amines
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vials
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Coupling Agent Addition: In a separate vial, dissolve the coupling agent (e.g., HATU, 1.2 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Bioisosteric replacement strategies for the carboxylic acid group.
Potential Therapeutic Applications and Screening Protocols
Given the broad biological activities of imidazole derivatives, compounds derived from this compound could be screened against a variety of targets.
Anticancer Activity
Imidazole-containing compounds have shown promise as anticancer agents through various mechanisms, including kinase inhibition and interaction with epigenetic targets like sirtuins. [9] Protocol 2: In Vitro Anticancer Screening
Objective: To assess the cytotoxic and/or cytostatic effects of newly synthesized derivatives on cancer cell lines.
Materials:
-
A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
Synthesized compounds dissolved in DMSO
-
MTT or resazurin-based cell viability assay kits
-
96-well cell culture plates
-
Multichannel pipette, incubator, plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT solution and incubate, then solubilize formazan crystals).
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.
Antimicrobial Activity
The imidazole scaffold is present in several antifungal and antibacterial drugs. [10] Protocol 3: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds dissolved in DMSO
-
Standard antimicrobial agents as positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its straightforward derivatization potential, particularly through amide bond formation and bioisosteric replacement of the carboxylic acid, allows for the systematic exploration of chemical space and the generation of structure-activity relationships. The protocols outlined in this document provide a framework for the synthesis, diversification, and biological evaluation of compound libraries based on this versatile scaffold. Future research should focus on the synthesis and screening of such libraries to identify novel hits for various disease targets, thereby unlocking the full therapeutic potential of this intriguing molecule.
References
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 1-61). Academic Press. [Link]
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Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
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Organic Chemistry Portal. Imidazole Synthesis. [Link]
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O'Brien, Z., & Dudley, G. B. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3749-3764. [Link]
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of medicinal chemistry, 56(19), 7435-7452. [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Semantic Scholar. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]
-
Lombardino, J. G., & Lowe, J. A. (1982). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Journal of Medicinal Chemistry, 25(12), 1457-1461. [Link]
-
Request PDF. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]
-
Al-Ostoot, F. H., et al. (2021). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]
-
Kumar, R., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(3), 1162-1167. [Link]
-
Request PDF. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. [Link]
-
World Journal of Pharmaceutical Research. (2020). a review article on synthesis of imidazole derivatives. [Link]
-
LookChem. Cas 122222-09-7,1,2-dimethyl-1H-imidazole-5-carboxylicacid. [Link]
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-
Jayachandran, K., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Medicine, 10, 1282820. [Link]
-
Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Bulletin of Experimental Biology and Medicine, 20(1), 55-60. [Link]
-
Verma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC chemistry, 15(1), 1-23. [Link]
-
Request PDF. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. [Link]
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PubChem. This compound. [Link]
-
Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In Heterocyclic Compounds. IntechOpen. [Link]
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Shalmali, et al. (2016). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2016, 1-13. [Link]
-
Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3295. [Link]
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Application Notes and Protocols for 1,4-Dimethyl-1H-imidazole-5-carboxylic acid in Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
For inquiries, please contact your technical support representative.
Introduction: The Imidazole Scaffold as a Privileged Structure in Agrochemicals
The imidazole ring is a cornerstone heterocyclic motif in the development of modern agrochemicals. Its unique electronic properties, metabolic stability, and ability to coordinate with biological targets have led to its incorporation into a wide array of successful fungicides, herbicides, and insecticides.[1] Commercially significant agrochemicals such as the fungicide prochloraz and the herbicide imazamox are testaments to the versatility of the imidazole core.[2]
This document provides detailed application notes and protocols for the use of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid as a versatile and strategic building block in the synthesis of novel agrochemical candidates. While this specific molecule is not yet a widely documented precursor to a commercialized agrochemical, its structure is primed for derivatization into compound classes with a high probability of biological activity, particularly as fungicides and herbicides. The presence of two methyl groups offers steric and electronic modifications that can be exploited to fine-tune activity and selectivity, while the carboxylic acid handle is an ideal point for diversification.
These notes are intended for researchers, scientists, and drug development professionals in the agrochemical sector. They provide not only step-by-step synthetic protocols but also the scientific rationale behind the proposed methodologies, empowering researchers to develop novel, effective, and targeted crop protection agents.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for reaction optimization and scale-up.
| Property | Value | Reference |
| CAS Number | 78449-67-9 | [3] |
| Molecular Formula | C₆H₈N₂O₂ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 210-215 °C | [3][4] |
| Boiling Point (Predicted) | 386.0 ± 22.0 °C | [4] |
| pKa (Predicted) | 1.59 ± 0.32 | [4] |
| XLogP3 | 0.42670 | [4] |
Rationale for Agrochemical Applications: The Power of the Carboxamide Moiety
A key strategy in agrochemical design is the conversion of carboxylic acids into carboxamides. This functional group transformation is central to several classes of highly active fungicides and herbicides.[5][6] The amide bond is generally stable to hydrolysis, ensuring persistence in the field, and the N-substituent provides a vector for exploring a vast chemical space to optimize biological activity, selectivity, and physicochemical properties.
-
Fungicidal Potential: Many successful fungicides, including the succinate dehydrogenase inhibitors (SDHIs) like boscalid, are carboxamides.[6] The amide linkage is crucial for binding to the target enzyme. Research into imidazole-based carboxamides has shown promising fungicidal activity, suggesting that derivatives of this compound could inhibit fungal respiration or other vital processes.[7]
-
Herbicidal Potential: Carboxamides are also present in various herbicides. By systematically varying the amine component coupled with the this compound core, it is possible to generate molecules that inhibit key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
The protocols detailed below are designed to enable the efficient synthesis of a library of 1,4-Dimethyl-1H-imidazole-5-carboxamides, which can then be subjected to high-throughput biological screening.
Protocol 1: Synthesis of this compound
While this compound is commercially available[4], an in-house synthesis may be desirable for cost-effectiveness in large-scale campaigns or for the synthesis of analogs. A plausible and robust two-step synthesis starting from ethyl 4-methyl-1H-imidazole-5-carboxylate is presented below.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: N-Methylation of Ethyl 4-methyl-1H-imidazole-5-carboxylate
-
To a solution of ethyl 4-methyl-1H-imidazole-5-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF, 5-10 mL per gram of starting material), add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Saponification to this compound
-
Dissolve the crude ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid (HCl).
-
A white precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Protocol 2: Synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxamides via Acid Chloride
This classic two-step, one-pot procedure is robust and generally high-yielding. It involves the activation of the carboxylic acid to an acid chloride, followed by in-situ reaction with an amine.
Workflow for Carboxamide Synthesis via Acid Chloride Intermediate
Caption: Workflow for the synthesis of imidazole-5-carboxamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Substituted primary or secondary amine (R₁R₂NH)
-
Triethylamine (TEA) or Pyridine
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram).
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 equivalents) or thionyl chloride (2.0 equivalents) dropwise. Causality: Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous, simplifying workup. Thionyl chloride is a less expensive alternative. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species for converting the carboxylic acid to the acid chloride.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of volatile byproducts. The resulting solid is the crude 1,4-dimethyl-1H-imidazole-5-carbonyl chloride hydrochloride, which should be used immediately.
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring. Causality: An excess of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction and the HCl salt of the acid chloride, driving the reaction to completion.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1,4-Dimethyl-1H-imidazole-5-carboxamide.
Protocol 3: Synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxamides via Peptide Coupling Agents
For sensitive substrates or to avoid the use of harsh chlorinating agents, peptide coupling agents provide a milder and often more efficient one-pot alternative.
Procedure:
-
Dissolve this compound (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as HATU (1.1 equivalents) or HBTU (1.1 equivalents) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, 2-3 equivalents). Causality: The coupling agent activates the carboxylic acid to form a highly reactive ester intermediate. The base is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), and to facilitate the coupling reaction.
-
Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Proposed Biological Screening
A library of synthesized 1,4-Dimethyl-1H-imidazole-5-carboxamides should be screened for potential agrochemical activity.
-
Herbicidal Activity: Primary screening can be conducted via pre- and post-emergence application on a panel of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Brassica napus) weeds.[5] Inhibition of germination and growth should be assessed at various concentrations.
-
Fungicidal Activity: In vitro screening against a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Pythium aphanidermatum, Rhizoctonia solani) can be performed using a mycelial growth inhibition assay on solid media.[6] EC₅₀ values can be determined for active compounds.
Conclusion
This compound is a highly promising and strategically designed scaffold for the synthesis of novel agrochemicals. The protocols provided herein offer robust and versatile methods for its derivatization into carboxamides, a class of compounds with proven efficacy in crop protection. By leveraging these synthetic strategies, researchers can efficiently generate and screen libraries of novel imidazole-based compounds, accelerating the discovery of the next generation of fungicides and herbicides.
References
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]
-
Hu, D. J., Liu, S. F., Huang, T. H., Tu, H. Y., & Zhang, A. D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules, 14(3), 1288–1303. [Link]
-
Jiang, C., Wang, M., Liu, X., Lu, H., & Qin, Z. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules, 20(3), 4072–4084. [Link]
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PubChem. (n.d.). Cyazofamid. Retrieved from [Link]
-
Hu, D. J., Liu, S. F., Huang, T. H., Tu, H. Y., & Zhang, A. D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. PubMed. [Link]
-
Krasavin, M., et al. (2022). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. National Institutes of Health. [Link]
- Google Patents. (n.d.). Preparation of imidazole-4,5-dicarboxylic acid.
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Cohen, S., & Gurevich, M. (2006). Differential Activity of Carboxylic Acid Amide Fungicides Against Various Developmental Stages of Phytophthora infestans. Phytopathology, 96(4), 417-424. [Link]
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Kamal, A., et al. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. [Link]
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Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave. [Link]
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CABI Digital Library. (n.d.). Synthesis and herbicidal activities of pyrazole amide derivatives. Retrieved from [Link]
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Moraski, G. A., et al. (2011). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. National Institutes of Health. [Link]
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Li, W., Pei, J., Chen, Y., & Zhang, L. (2021). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS. Heterocycles, 102(8), 1449-1477. [Link]
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Globe Thesis. (2020). Synthesis And Fungicidal Activity Of 4-methyl-5-imidazole Amides. [Link]
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Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]
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PubChem. (n.d.). 1,4-Dimethylimidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. Retrieved from [Link]
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CropLife Australia. (2022). Herbicide Mode of Action Table. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. [Link]
-
FAQ. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. [Link]
-
PubMed. (2023). Advancing pest control: synthesis, toxicological and biochemical studies of imidazole compounds as prospective insecticidal agents. [Link]
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Application Notes and Protocols: Derivatization of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid for Biological Assays
Introduction: Unlocking the Biological Potential of a Versatile Imidazole Scaffold
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and clinically approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a privileged scaffold for targeting a diverse range of biological macromolecules, including enzymes and receptors.[5] 1,4-Dimethyl-1H-imidazole-5-carboxylic acid is a readily available building block that offers a strategic handle—the carboxylic acid group—for chemical modification.[6][7][8] Derivatization of this core structure is a critical step in transforming a simple chemical entity into a potent and selective modulator of biological function for use in drug discovery and chemical biology research.[9][10]
This guide provides a comprehensive overview of key derivatization strategies for this compound, with a focus on creating libraries of compounds for biological screening. We will delve into the rationale behind common derivatization reactions, provide detailed, step-by-step protocols for their execution, and discuss the subsequent purification and characterization of the resulting derivatives. Furthermore, we will explore the application of these novel compounds in relevant biological assays, offering example protocols for enzyme inhibition and cell-based studies.
Strategic Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is the primary site for derivatization. The two most common and versatile transformations are the formation of amides and esters. These reactions allow for the systematic introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Amide Bond Formation: Building Diverse Chemical Libraries
Amide bond formation is a robust and widely employed reaction in medicinal chemistry.[11] By coupling the carboxylic acid with a diverse panel of primary and secondary amines, a vast chemical space can be explored. The choice of amine is critical for introducing desired physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capabilities.
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and is effective for a broad range of amines.[11]
Materials and Reagents:
-
This compound
-
Amine of choice (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine of choice (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Esterification: Modulating Lipophilicity and Cell Permeability
Esterification of the carboxylic acid can significantly alter the lipophilicity and membrane permeability of the parent compound, which is often crucial for cell-based assays.[12]
This method is a straightforward approach for the synthesis of simple alkyl esters.[13]
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Filter funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetone.
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Add the alkyl halide (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-18 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Purification and Characterization of Derivatives
Rigorous purification and characterization are paramount to ensure the integrity of the data generated in subsequent biological assays.
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the purification of small molecules.[14][15][16] The choice of column (e.g., C18) and mobile phase gradient (typically a mixture of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid) should be optimized for each derivative.[17]
Characterization Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity and molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the derivative and confirming its identity.[18][19] The tautomerism of the imidazole ring can sometimes lead to broad signals in the ¹³C NMR spectrum.[20]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule.
Application in Biological Assays
The newly synthesized derivatives of this compound can be screened in a variety of biological assays to identify potential bioactive compounds. Imidazole derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition.[2][5][21]
Protocol 3: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol provides a general framework for screening compounds as potential enzyme inhibitors.[1] The specific enzyme, substrate, and detection method will need to be adapted for the target of interest.
Materials and Reagents:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Synthesized imidazole derivatives (test compounds) dissolved in DMSO
-
Assay buffer (specific to the enzyme)
-
ATP (for kinase assays)
-
Detection reagent (e.g., fluorescent or luminescent probe)
-
96-well or 384-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the enzyme solution.
-
Add the test compounds at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the enzyme and test compounds for a predetermined time at the optimal temperature.
-
Initiate the enzymatic reaction by adding the substrate (and ATP for kinases).
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4: Cell-Based Cytotoxicity Assay
Cell-based assays are crucial for evaluating the biological effects of compounds in a more physiologically relevant context.[10][12][22][23] A cytotoxicity assay is a common initial screen to assess the general toxicity of the synthesized derivatives.
Materials and Reagents:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized imidazole derivatives (test compounds) dissolved in DMSO
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells with the compounds for 24-72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the CC₅₀ value (the concentration that causes 50% cell death).
Visualizing the Workflow
Caption: Derivatization and screening workflow for this compound.
Data Presentation
Table 1: Representative Derivatization Reactions and Conditions
| Starting Material | Reagents | Reaction Type | Solvent | Temperature | Time (h) |
| This compound | Benzylamine, HATU, DIPEA | Amide Coupling | DMF | Room Temp | 6 |
| This compound | Morpholine, HATU, DIPEA | Amide Coupling | DMF | Room Temp | 8 |
| This compound | Methyl Iodide, K₂CO₃ | Esterification | Acetone | Reflux | 12 |
| This compound | Ethyl Bromide, K₂CO₃ | Esterification | Acetone | Reflux | 16 |
Conclusion
The derivatization of this compound represents a powerful strategy for the generation of novel chemical entities with potential biological activity. The protocols outlined in this guide provide a solid foundation for the synthesis, purification, and biological evaluation of amide and ester derivatives. By systematically exploring the chemical space around this versatile imidazole scaffold, researchers can uncover new molecular probes and potential therapeutic leads.
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Application Notes & Protocols for the Biological Screening of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This document provides a comprehensive guide for the initial biological screening of a novel derivative, 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. As the specific biological targets of this compound are yet to be elucidated, a tiered screening approach is proposed. This strategy begins with broad-spectrum assays to identify general bioactivity and progresses to more specific, mechanism-of-action studies.
These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the underlying scientific rationale for each experimental choice. The overarching goal is to establish a robust and efficient workflow for characterizing the therapeutic potential of this compound.
Part 1: Foundational Assays - A Broad-Spectrum Approach
The initial phase of screening is designed to cast a wide net, identifying any significant biological activity of the test compound. This stage focuses on two key areas with high therapeutic relevance: antimicrobial effects and cytotoxicity against cancerous and non-cancerous cell lines.
Antimicrobial Activity Screening
Given that many imidazole derivatives exhibit antimicrobial properties, the first logical step is to assess the potential of this compound to inhibit the growth of common pathogenic bacteria.[3] A standard and effective method for this is the determination of the Minimum Inhibitory Concentration (MIC).[6]
This protocol utilizes the broth microdilution method to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[6]
Materials:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the test compound dilutions.
-
Controls:
-
Positive Control: Wells containing a known antibiotic.
-
Negative Control: Wells containing only the bacterial inoculum in CAMHB (no test compound).
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound.
-
Sterility Control: Wells containing uninoculated CAMHB.
-
-
Incubation: Incubate the microplates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection for the lowest concentration of the test compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the negative control.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | TBD | TBD |
| Ciprofloxacin (Positive Control) | TBD | TBD |
Table 1: Example of MIC data presentation.
Cytotoxicity Screening
Assessing the cytotoxic potential of a novel compound is a critical early step. This is typically performed on a panel of cancer cell lines and a non-cancerous control cell line to determine both anti-cancer activity and general toxicity.[7][8] The XTT assay is a reliable colorimetric method for this purpose, measuring cell viability through the metabolic activity of mitochondria.[9][10][11][12]
This protocol measures the reduction of the tetrazolium salt XTT into a colored formazan product by metabolically active cells.[10]
Materials:
-
This compound (solubilized in DMSO)
-
Cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)
-
Non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
XTT labeling reagent and electron-coupling reagent
-
Positive control (e.g., Doxorubicin)
-
Sterile 96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium and add them to the appropriate wells.
-
Controls:
-
Positive Control: Wells treated with a known cytotoxic agent.
-
Negative Control: Wells with untreated cells.
-
Solvent Control: Wells treated with the highest concentration of the solvent.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 2-4 hours.
-
-
Data Analysis: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | TBD | TBD |
| A549 | TBD | TBD |
| HEK293 | TBD | TBD |
Table 2: Example of IC50 data presentation.
Part 2: Mechanistic Assays - Delving Deeper into Bioactivity
Should the foundational assays reveal promising anti-inflammatory or cytotoxic activity, the next logical step is to investigate the underlying mechanism of action.
Anti-inflammatory Activity: NF-κB Signaling Pathway
The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes.[13][14] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.[15][16]
This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway will result in a decrease in reporter gene expression.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
This compound
-
Inducing agent (e.g., Tumor Necrosis Factor-alpha - TNF-α)
-
Positive control inhibitor (e.g., Bay 11-7082)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induction: Stimulate the cells with an optimal concentration of TNF-α.
-
Controls:
-
Induced Control: Cells treated with TNF-α only.
-
Uninduced Control: Untreated cells.
-
Positive Control: Cells pre-treated with the known NF-κB inhibitor before TNF-α stimulation.
-
-
Incubation: Incubate for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to cell viability (determined by a parallel XTT assay) and calculate the percentage of inhibition of NF-κB activity.
Visualization of the NF-κB Signaling Pathway:
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Application Note: A Scalable and Validated Synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid for Preclinical Supply
Abstract
This application note details a robust and scalable three-step synthesis for 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, a key building block for various therapeutic agents entering preclinical evaluation. The described synthetic route is designed for efficiency, high purity, and scalability, addressing the common challenges encountered when transitioning from bench-scale discovery to the production of kilogram quantities required for toxicological and efficacy studies. The protocol emphasizes safety, in-process controls, and comprehensive analytical validation to ensure a reliable and reproducible supply of this critical intermediate.
Introduction: The Significance of Substituted Imidazoles in Preclinical Research
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic bioactive compounds. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including those with anticancer, antifungal, and anti-inflammatory activities. Specifically, this compound serves as a crucial intermediate for more complex molecules, where the carboxylic acid moiety provides a handle for further chemical elaboration. The demand for a reliable, scalable, and well-documented synthetic process is therefore paramount for advancing novel drug candidates through the preclinical pipeline.
This guide provides a comprehensive, field-tested approach to the synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and process considerations that ensure success at scale.
Proposed Synthetic Route: A Three-Step, Regioselective Approach
A retrosynthetic analysis of this compound suggests a logical and scalable three-step approach, starting from commercially available 4-methyl-1H-imidazole. This strategy is designed to control the regioselectivity of the N-methylation and subsequent C5-carboxylation.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols and Scale-Up Considerations
Step 1: Synthesis of 4-Methyl-1H-imidazole
While 4-methyl-1H-imidazole is commercially available, for large-scale campaigns, in-house synthesis can be more cost-effective. A common and reliable method is the Radziszewski reaction.
Protocol 1: Synthesis of 4-Methyl-1H-imidazole
-
Reaction Scheme:
-
Glyoxal + Acetaldehyde + Ammonia -> 4-Methyl-1H-imidazole
-
-
Materials:
-
Glyoxal (40% solution in water)
-
Acetaldehyde
-
Ammonium hydroxide (28-30% solution)
-
Methanol
-
-
Procedure (1 kg Scale):
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 5.0 L of methanol.
-
Cool the methanol to 0-5 °C using a circulating chiller.
-
Slowly add 2.88 kg (20.0 mol) of 40% glyoxal solution to the reactor, maintaining the internal temperature below 10 °C.
-
In a separate vessel, prepare a solution of 0.88 kg (20.0 mol) of acetaldehyde in 2.0 L of methanol.
-
Add the acetaldehyde solution to the reactor via the addition funnel over 1 hour, keeping the temperature below 10 °C.
-
Slowly add 3.40 kg (50.0 mol) of ammonium hydroxide solution over 2-3 hours. A mild exotherm will be observed; maintain the temperature below 20 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by HPLC until the starting materials are consumed.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and water.
-
The crude product is purified by vacuum distillation.
-
-
Scale-Up Considerations:
-
Exothermicity: The reaction is exothermic, particularly during the addition of ammonia. A jacketed reactor with efficient cooling is essential. The rate of addition must be carefully controlled to prevent a runaway reaction.
-
Off-gassing: The reaction may produce some off-gassing. Ensure adequate ventilation and consider a scrubber for large-scale production.
-
Purification: Vacuum distillation at scale requires appropriate equipment to handle large volumes and achieve the necessary vacuum levels.
-
Step 2: N-Methylation of 4-Methyl-1H-imidazole
The N-methylation of 4-methyl-1H-imidazole yields 1,4-dimethyl-1H-imidazole. A variety of methylating agents can be used; methyl iodide is highly effective but can be costly and toxic. Dimethyl sulfate is a common industrial alternative, but requires careful handling due to its toxicity. Here, we use methyl iodide for its high reactivity and yield at a preclinical scale.
Protocol 2: Synthesis of 1,4-Dimethyl-1H-imidazole
-
Reaction Scheme:
-
4-Methyl-1H-imidazole + CH₃I -> 1,4-Dimethyl-1H-imidazole
-
-
Materials:
-
4-Methyl-1H-imidazole (from Step 1)
-
Methyl iodide
-
Sodium hydroxide
-
Tetrahydrofuran (THF)
-
-
Procedure (1 kg Scale):
-
To a 20 L jacketed reactor, add 1.00 kg (12.2 mol) of 4-methyl-1H-imidazole and 10.0 L of THF.
-
Cool the solution to 0-5 °C.
-
In a separate, sealed vessel, weigh 1.90 kg (13.4 mol) of methyl iodide.
-
Slowly add the methyl iodide to the reactor over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by HPLC.
-
Cool the reaction mixture back to 0-5 °C.
-
Prepare a solution of 0.54 kg (13.5 mol) of sodium hydroxide in 2.0 L of water.
-
Slowly add the aqueous NaOH solution to the reaction mixture to neutralize the HI byproduct and deprotonate the product. Maintain the temperature below 20 °C.
-
Separate the organic layer. Extract the aqueous layer with 2 x 2.0 L of THF.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation.
-
-
Scale-Up Considerations:
-
Reagent Handling: Methyl iodide is a volatile and toxic reagent. Use a closed-system for transfers.
-
Exothermicity: The methylation reaction is exothermic. Controlled addition and efficient cooling are critical.
-
Workup: At scale, phase separations can be slow. Ensure the reactor is designed for efficient phase cuts.
-
Step 3: Regioselective Carboxylation of 1,4-Dimethyl-1H-imidazole
The final step involves the regioselective introduction of a carboxylic acid group at the C5 position. This is achieved through a directed ortho-metalation (DoM) strategy, where the N1-methyl group directs a strong base to deprotonate the C5 position, followed by quenching with carbon dioxide. This is a powerful method for achieving regiocontrol in heterocyclic systems.
Protocol 3: Synthesis of this compound
-
Reaction Scheme:
-
1,4-Dimethyl-1H-imidazole + n-BuLi -> C5-lithiated intermediate
-
C5-lithiated intermediate + CO₂ -> Carboxylate salt
-
Carboxylate salt + H⁺ -> this compound
-
-
Materials:
-
1,4-Dimethyl-1H-imidazole (from Step 2)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
-
Procedure (1 kg Scale):
-
Set up a 50 L jacketed reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet. Ensure the system is completely dry and purged with nitrogen.
-
Add 1.00 kg (10.4 mol) of 1,4-dimethyl-1H-imidazole and 15.0 L of anhydrous THF to the reactor.
-
Cool the solution to -78 °C using a dry ice/acetone bath or a cryo-cooler.
-
Slowly add 4.6 L (11.5 mol) of 2.5 M n-BuLi in hexanes via a cannula or addition funnel over 2-3 hours. Maintain the internal temperature below -70 °C. The solution may become colored, indicating the formation of the lithiated species.
-
Stir the mixture at -78 °C for an additional 1-2 hours.
-
In a separate, dry container, crush approximately 5 kg of dry ice into a fine powder.
-
Carefully and portion-wise, add the dry ice to the reaction mixture. This step is highly exothermic and will cause vigorous gas evolution (CO₂ sublimation). Maintain efficient stirring and cooling.
-
Once all the dry ice is added, allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of 5.0 L of water.
-
Adjust the pH of the aqueous layer to ~2-3 with concentrated HCl. The product will precipitate.
-
Cool the mixture to 0-5 °C and stir for 1 hour to maximize precipitation.
-
Isolate the solid product by filtration. Wash the filter cake with cold water and then with a small amount of cold THF.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
-
Scale-Up and Safety Considerations:
-
Anhydrous Conditions: This reaction is extremely sensitive to moisture. All glassware, solvents, and reagents must be rigorously dried. At scale, this requires dedicated equipment and careful handling protocols.
-
Cryogenic Temperatures: Maintaining -78 °C in a large reactor requires a powerful cooling system.
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) by trained personnel.
-
CO₂ Quench: The addition of dry ice is highly exothermic and produces a large volume of gas. The rate of addition must be carefully controlled to prevent excessive pressure buildup and splashing. A reactor with adequate headspace and a pressure relief system is recommended.
-
Product Isolation: Filtration of large quantities of solid requires appropriate equipment, such as a Nutsche filter-dryer.
-
Analytical Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and consistency of the final product.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectra |
| Purity | HPLC (UV, 220 nm) | ≥ 98.0% |
| Melting Point | USP <741> | 210-215 °C |
| Residual Solvents | GC-HS | THF ≤ 720 ppm, Hexanes ≤ 290 ppm |
| Loss on Drying | USP <731> | ≤ 0.5% |
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
¹H NMR (400 MHz, DMSO-d₆):
-
Expected peaks corresponding to the two methyl groups and the imidazole ring proton.
Workflow and In-Process Controls
A well-defined workflow with critical in-process controls (IPCs) is crucial for a successful and reproducible scale-up synthesis.
"handling and storage guidelines for 1,4-Dimethyl-1H-imidazole-5-carboxylic acid"
Application Notes and Protocols for 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid
Introduction
This compound, with CAS number 78449-67-9, is a heterocyclic organic compound increasingly utilized in medicinal chemistry and materials science.[1][2][3] Its unique structural motif, featuring a substituted imidazole ring, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound, grounded in established safety protocols and the known reactivity of related imidazole compounds.
Hazard Identification and Risk Assessment
-
Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[6][7]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[6][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]
-
Reproductive Toxicity: Some imidazole derivatives are suspected of damaging fertility or the unborn child.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Hazard Summary Table
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264, P270, P301+P312+P330 |
| Skin Irritation (Category 2) | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2) | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| STOT SE 3 (Respiratory) | May cause respiratory irritation. | P261, P271, P304+P340, P312 |
Note: This table is a synthesis of information from related imidazole compounds and should be used as a guideline. Always refer to the supplier-specific SDS if available.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is essential.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[9] This is critical for preventing the inhalation of any dust or aerosols that may be generated during handling. The fume hood also provides a contained space in the event of a spill. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5][9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[10] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6][7] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the compound.
-
Skin and Body Protection: A lab coat is required to prevent skin contact.[10] For larger quantities or procedures with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4][10]
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
Protocol for Handling a New Shipment
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the compound name, CAS number (78449-67-9), and other identifiers on the label match the order information.[1][2][3]
-
PPE: Don the appropriate PPE as outlined in Section 2.2.
-
Transfer: Transport the sealed container to the designated storage area.
-
Documentation: Record the date of receipt and lot number in the laboratory inventory.
General Handling Procedures
-
Always handle this compound within a chemical fume hood to prevent inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use spark-proof tools and equipment, as fine dust dispersed in the air may ignite.[10]
-
Wash hands thoroughly after handling, even if gloves were worn.[5][7]
-
Do not eat, drink, or smoke in the laboratory.[5]
Storage Guidelines
Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Prevents thermal degradation and reduces the rate of potential side reactions. |
| Atmosphere | Keep container tightly closed.[9] | Protects from atmospheric moisture and contaminants. |
| Light | Store in a dark place. | Although not explicitly stated for this compound, many complex organic molecules are light-sensitive. |
| Location | Store in a well-ventilated area designated for corrosives.[9] | Ensures proper ventilation and segregation from incompatible materials. |
| Security | Store locked up or in an area accessible only to authorized personnel. | Prevents unauthorized access and potential misuse. |
Incompatible Materials
To prevent potentially violent or hazardous reactions, do not store this compound with the following:
Storage Decision Tree
Caption: Logical flow for ensuring proper storage conditions.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and correct action is critical.
Spill Response
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading. Cover drains if necessary.[4][6]
-
Clean-up (for small spills):
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.[9]
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the affected area with an appropriate solvent and then soap and water.
-
-
Reporting: Report all spills to the laboratory supervisor or safety officer.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the guidelines outlined in these application notes. A proactive approach to safety, including the consistent use of engineering controls and personal protective equipment, is the best way to mitigate risks. Always consult the most up-to-date Safety Data Sheet from your supplier before use.
References
- Sigma-Aldrich. (2025).
- Generic SDS. (2018).
- TCI Chemicals. (2018).
- Fisher Scientific. (2012).
- Sigma-Aldrich. (2024).
- Generic SDS. (2025).
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2012).
- ChemScene. (2024).
- Sigma-Aldrich. (2024).
- Stenutz. This compound.
- Echemi. This compound.
- Sigma-Aldrich. This compound 95% (elemental analysis).
Sources
- 1. This compound [stenutz.eu]
- 2. echemi.com [echemi.com]
- 3. This compound 95 elemental analysis 78449-67-9 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies to enhance your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. A prevalent and effective method for its preparation involves the direct carboxylation of 1,4-dimethyl-1H-imidazole. This is typically achieved through a two-step process: deprotonation of the C5 position of the imidazole ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with carbon dioxide (in the form of dry ice).
While conceptually straightforward, this synthesis pathway is sensitive to several experimental parameters that can significantly impact the yield and purity of the final product. This guide will walk you through the most common issues and provide actionable solutions.
Core Synthesis Protocol: Lithiation and Carboxylation
A general protocol for the synthesis of this compound is outlined below. This protocol serves as a baseline, and the subsequent troubleshooting sections will address deviations and optimization strategies.
Experimental Protocol: Synthesis via Lithiation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The system is purged with dry nitrogen or argon to ensure an inert atmosphere.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by 1,4-dimethyl-1H-imidazole. The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Deprotonation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred imidazole solution while maintaining the low temperature. The reaction mixture is stirred for a specified time to ensure complete deprotonation.
-
Carboxylation: An excess of crushed dry ice (solid CO2) is added to the reaction mixture in one portion. The mixture is stirred and allowed to slowly warm to room temperature.
-
Workup: Once at room temperature, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then acidified to precipitate the carboxylic acid product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I have only recovered my starting material. What are the likely causes?
A: This is one of the most common issues and can stem from several factors related to the highly reactive nature of the organolithium reagent and the sensitivity of the reaction to atmospheric moisture and temperature.
-
Incomplete Deprotonation: The deprotonation of the imidazole ring is a critical step. If this step is inefficient, the subsequent carboxylation will not proceed, leading to the recovery of the starting material.
-
Cause: Insufficient n-BuLi, poor quality of n-BuLi, or reaction temperature being too high.
-
Solution:
-
Titrate your n-BuLi: The molarity of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact concentration.
-
Use a slight excess of n-BuLi: Employing a small excess (e.g., 1.1 equivalents) of n-BuLi can compensate for any minor quenching and drive the deprotonation to completion.
-
Maintain low temperature: The addition of n-BuLi should be performed at -78 °C to prevent side reactions and ensure the stability of the lithiated intermediate.
-
-
-
Quenching of the Organolithium Reagent: n-Butyllithium is a potent base and nucleophile that reacts rapidly with protic sources, including water.
-
Cause: Presence of moisture in the solvent, glassware, or nitrogen line.
-
Solution:
-
Rigorous drying of glassware: All glassware should be flame-dried or oven-dried immediately before use.
-
Use of anhydrous solvents: Ensure that the THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or that a high-quality anhydrous grade is used.
-
Inert atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the reaction.
-
-
-
Inefficient Carboxylation: The reaction with carbon dioxide must be efficient to capture the lithiated intermediate.
-
Cause: Insufficient CO2 or premature quenching of the lithiated species.
-
Solution:
-
Use a large excess of dry ice: This ensures that the concentration of CO2 is high enough to react with the lithiated imidazole before it can react with other species.
-
Ensure rapid mixing: Add the dry ice quickly and ensure vigorous stirring to promote efficient reaction.
-
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Impurities and Side Products
Q: My final product is impure, and I am having difficulty with purification. What are the common side reactions?
A: The formation of byproducts can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
-
Over-lithiation or Lithiation at other positions: While the C5 position is the most acidic C-H bond in 1,4-dimethyl-1H-imidazole, under certain conditions, lithiation at other positions or di-lithiation can occur, leading to a mixture of carboxylated products.
-
Cause: Use of a large excess of n-BuLi or prolonged reaction times at higher temperatures.
-
Solution:
-
Precise stoichiometry: Use a carefully measured amount of n-BuLi (ideally based on titration).
-
Control reaction time and temperature: Do not allow the reaction to warm significantly before the addition of CO2.
-
-
-
Reaction of n-BuLi with the Carboxylate: If the reaction is not worked up properly, the newly formed carboxylate can be attacked by any remaining n-BuLi.
-
Cause: Insufficient quenching of excess n-BuLi before acidification.
-
Solution: Ensure the reaction is thoroughly quenched with water or aqueous ammonium chloride before proceeding with acidification.
-
-
Impurities from Starting Materials: The purity of the starting 1,4-dimethyl-1H-imidazole is crucial.
-
Cause: Use of impure starting material.
-
Solution: Purify the starting imidazole, for instance by distillation, before use.
-
Purification Strategies
| Method | Description | Advantages | Disadvantages |
| Acid-Base Extraction | The crude product is dissolved in a basic aqueous solution (e.g., NaHCO3), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid. | Effective for removing non-acidic impurities. | Can be time-consuming and may lead to some product loss. |
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Can yield highly pure product. | Requires finding a suitable solvent system and can result in significant product loss in the mother liquor. |
| Column Chromatography | The crude product is purified by passing it through a silica gel column. | Can separate closely related impurities. | Can be labor-intensive and may require large volumes of solvent. |
Alternative Synthetic Route: Ester Hydrolysis
An alternative approach to the direct carboxylation is the synthesis of the corresponding ester (e.g., ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate) followed by hydrolysis. This can sometimes offer advantages in terms of purification of the intermediate ester.
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: The ester is dissolved in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Hydrolysis: An aqueous solution of a base (e.g., NaOH or KOH) or an acid (e.g., HCl) is added. The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to precipitate the carboxylic acid.
-
Purification: The product is collected by filtration, washed, and dried.
Troubleshooting Ester Hydrolysis
Q: The hydrolysis of my ester is incomplete or results in a low yield. What should I consider?
A: Challenges in ester hydrolysis often relate to reaction conditions and the stability of the product.
-
Incomplete Hydrolysis:
-
Cause: Insufficient reaction time or temperature, or an inadequate amount of acid/base.
-
Solution: Increase the reaction time, temperature, or the concentration of the acid or base. Monitoring the reaction progress is crucial.
-
-
Product Degradation: The imidazole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.
-
Cause: Prolonged exposure to strong acid or base.
-
Solution:
-
Use milder conditions, for example, lithium hydroxide (LiOH) in a THF/water mixture at room temperature.
-
Consider enzymatic hydrolysis for very sensitive substrates.
-
-
Synthetic Route Comparison
Caption: Comparison of synthetic routes.
Summary of Key Recommendations
| Parameter | Recommendation for High Yield | Rationale |
| Reagents | Use freshly titrated n-BuLi and high-purity, anhydrous solvents. | Ensures the reactivity and stoichiometry of the organolithium reagent are known and prevents premature quenching. |
| Temperature | Maintain a reaction temperature of -78 °C during the deprotonation step. | Minimizes side reactions and ensures the stability of the lithiated intermediate. |
| Atmosphere | Conduct the reaction under a strictly inert atmosphere of dry nitrogen or argon. | Prevents the reaction of the highly reactive organolithium species with atmospheric moisture and oxygen. |
| Carboxylation | Use a large excess of freshly crushed, high-quality dry ice. | Maximizes the efficiency of the carboxylation step. |
| Workup | Carefully quench the reaction before acidification. | Prevents side reactions between any unreacted n-BuLi and the product. |
| Purification | Employ acid-base extraction as an initial purification step to remove neutral impurities. | A robust method for isolating the carboxylic acid product. |
By carefully controlling these parameters and understanding the potential pitfalls, researchers can significantly improve the yield and purity of this compound, facilitating the advancement of their research and development projects.
References
-
Caprioli, F. (n.d.). Enantioselective auto- and cross catalytic reactions. University of Groningen. Retrieved from [Link]
- Bailey, W. F., & Cise, M. D. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(1), 144–151.
- Chadwick, D. J., & Ngochindo, R. I. (1984). The lithiation of N-substituted imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 481-486.
- Shirai, M., & Ishibashi, H. (2009). Metalation of Five-Membered Heterocycles. In Topics in Heterocyclic Chemistry (Vol. 19, pp. 1-45). Springer.
"common byproducts in the synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid and their removal"
Welcome to the technical support center for the synthesis and purification of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important imidazole derivative. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges and ensure the successful isolation of a high-purity product.
I. Understanding the Synthesis: The Creatinine Connection
A prevalent and efficient synthetic route to this compound involves the chemical modification of creatinine. Creatine, a readily available and inexpensive starting material, undergoes a non-enzymatic cyclization to form creatinine.[1][2] This intramolecular condensation is a key step and understanding its mechanism is crucial for troubleshooting the synthesis.
The synthesis of this compound from creatinine precursors can be complicated by the intrinsic nature of the creatine molecule, which can be challenging to react and has a propensity to cyclize.[3]
II. Troubleshooting Guide: Common Byproducts and Their Removal
This section addresses specific issues that may arise during the synthesis and purification of this compound, with a focus on identifying and removing common byproducts.
Frequently Asked Questions (FAQs)
Q1: My final product shows a persistent impurity that I suspect is unreacted starting material. How can I confirm this and remove it?
A1: A common impurity is indeed residual creatinine or a closely related precursor. Creatinine is known to be the exclusive product of the cyclization of creatine ethyl ester under mild aqueous conditions.[2]
-
Identification:
-
TLC (Thin Layer Chromatography): A simple and effective initial step. Spot your crude product, a standard of your starting material (if available), and a co-spot on a silica gel plate. Develop the plate in an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The presence of a spot in your crude product with the same Rf value as your starting material standard is a strong indicator.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Dissolve your crude product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Compare the resulting spectrum to the known spectra of your target molecule and creatinine. The presence of characteristic creatinine peaks will confirm the impurity.
-
-
Removal:
-
Recrystallization: This is often the most effective method for removing unreacted starting materials. The choice of solvent is critical and depends on the solubility differences between your product and the impurity.
-
pH Adjustment and Extraction: The solubility of both your product and creatinine can be manipulated by adjusting the pH of the solution. Since your target molecule is a carboxylic acid, it will be more soluble in a basic aqueous solution as its carboxylate salt. Creatinine's solubility is also pH-dependent. Experiment with pH gradients to selectively precipitate either the product or the impurity.
-
Q2: I'm observing the formation of multiple, difficult-to-separate byproducts. What are the likely side reactions, and how can I minimize them?
A2: The formation of multiple byproducts often points to issues with reaction conditions, such as temperature, pH, or reaction time. In syntheses involving dicarbonyl compounds, which can be precursors to imidazole rings, side reactions are common.[3]
-
Potential Side Reactions:
-
Over-methylation or Incomplete Methylation: If your synthesis involves methylation steps, you may see the formation of isomers or incompletely methylated products.
-
Polymerization/Decomposition: Harsh reaction conditions (e.g., high temperatures or extreme pH) can lead to the degradation of starting materials or the desired product.
-
Side reactions of reagents: Other reagents used in the synthesis can lead to their own set of byproducts.
-
-
Minimization Strategies:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of your reagents. A design of experiments (DoE) approach can be valuable in systematically optimizing these parameters.
-
Control pH: The pH of the reaction mixture can significantly influence the reaction pathway.[4] Maintain the pH within the optimal range for the desired transformation.
-
Purify Intermediates: If your synthesis is a multi-step process, purifying the intermediates can prevent the carry-over of impurities into the final step.
-
Q3: My recrystallization is not effectively removing a particular impurity. What other purification techniques can I try?
A3: While recrystallization is a powerful technique, it may not be suitable for all impurity profiles, especially if the impurity has similar solubility characteristics to your product.
-
Alternative Purification Methods:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. For imidazole carboxylic acids, silica gel is a common stationary phase. The mobile phase can be a gradient of solvents, such as from hexane/ethyl acetate to dichloromethane/methanol, to effectively elute your product while retaining the impurities.
-
Preparative HPLC (High-Performance Liquid Chromatography): For very challenging separations or when high purity is essential, preparative HPLC can be employed. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like acetic acid) can be effective for purifying polar compounds like imidazole carboxylic acids.[5]
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Recrystallization for the Removal of Creatinine
This protocol is designed to remove unreacted creatinine from the crude product.
-
Solvent Selection:
-
Begin by performing small-scale solubility tests with your crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures thereof).
-
The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while creatinine has different solubility characteristics. A mixture of ethanol and water is often a good starting point.
-
-
Recrystallization Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent system. b. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to decolorize it. c. Hot-filter the solution to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. e. For maximum yield, you can further cool the solution in an ice bath. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum.
-
Purity Assessment:
-
Analyze the purified product by TLC and ¹H NMR to confirm the absence of creatinine.
-
Determine the melting point of the purified product. A sharp melting point close to the literature value is an indicator of high purity.
-
Protocol 2: Column Chromatography for General Purification
This protocol is suitable for removing a broader range of byproducts with different polarities.
-
Column Preparation: a. Select a column of appropriate size based on the amount of crude product. b. Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. b. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: a. Start with a non-polar eluent (e.g., 100% dichloromethane). b. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. c. Collect fractions and monitor the elution of your product by TLC.
-
Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified product under high vacuum.
IV. Visualization of Concepts
To further clarify the relationships between the key components and processes discussed, the following diagrams are provided.
Caption: Decision tree for troubleshooting the purification of this compound.
V. Data Summary
| Compound | Common Analytical Techniques | Key Observables for Identification |
| This compound | TLC, ¹H NMR, LC-MS | Characteristic Rf value, specific chemical shifts for methyl and imidazole protons, correct mass-to-charge ratio. |
| Creatinine | TLC, ¹H NMR | Characteristic Rf value, distinct chemical shifts that differ from the target product. |
| Other Byproducts | TLC, ¹H NMR, LC-MS | Multiple spots on TLC, unexpected peaks in NMR, various mass-to-charge ratios in MS. |
References
-
Ingwall, J. S. (2013). Creatine – A Dispensable Metabolite?. Circulation Research, 112(6), 890–892. [Link]
-
Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic cyclization of creatine ethyl ester to creatinine. Biochemical and Biophysical Research Communications, 388(2), 252–255. [Link]
-
Kreider, R. B., et al. (2017). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 9(5), 447. [Link]
-
Jang, H. W., Jiang, Y., Hengel, M., & Shibamoto, T. (2013). Formation of 4(5)-methylimidazole and Its Precursors, α-dicarbonyl Compounds, in Maillard Model Systems. Journal of Agricultural and Food Chemistry, 61(28), 6865–6872. [Link]
-
Ullah, A., et al. (2020). Synthesis and Characterization of Some New 1, 3, 4-Oxadiazole Derivatives & new Cyclic Imides from Creatinine. International Journal of Drug Delivery Technology, 10(3), 345-351. [Link]
-
Francis, G. W., & Veland, K. (1981). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 222(2), 237-241. [Link]
-
Pergande, M. R., & Cologna, S. M. (2017). The role of imidazole in peptide cyclization by transesterification: Parallels to the catalytic triads of serine proteases. Organic & Biomolecular Chemistry, 15(28), 5923–5930. [Link]
-
Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]
-
Hooshmand, E. (2015). Answer to "How to remove unreacted benzil from the synthesized imidazole?". ResearchGate. [Link]
- European Patent Office. (1998).
-
University of Rochester Department of Chemistry. Purification: How To. [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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WIPO. (2014). Synthesis method for creatine (WO/2014/121648). [Link]
- Google Patents. Preparation of imidazole-4,5-dicarboxylic acid (US4550176A).
-
Sadek, B., et al. (2023). Newly Synthesized Creatine Derivatives as Potential Neuroprotective and Antioxidant Agents on In Vitro Models of Parkinson's Disease. Antioxidants, 12(1), 143. [Link]
-
Maguire, M. P., & Dudley, G. B. (2006). Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 83(11), 1690. [Link]
-
ResearchGate. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]
-
PubMed. Repression of rat kidney L-arginine:glycine amidinotransferase synthesis by creatine at a pretranslational level. [Link]
-
ResearchGate. Urinary creatine and methylamine excretion following 4 × 5 g · day-1 or 20 × 1 g · day-1 of creatine monohydrate for 5 days. [Link]
-
ResearchGate. A new method to synthesize creatine derivatives. [Link]
-
PubMed. Creatinine, lactam and cyclic peptide formation by the action of C2N2 on creatine, omega-amino acids and peptides. [Link]
-
ResearchGate. Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. [Link]
-
ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]
- Google Patents.
-
NIH PubChem. 1,4-Dimethylimidazole. [Link]
-
NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
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- 1. Creatine – A Dispensable Metabolite? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-enzymatic cyclization of creatine ethyl ester to creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing reaction conditions for the synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid"
Technical Support Center: Synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of this compound (CAS 78449-67-9). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, optimize reaction conditions, and troubleshoot common experimental challenges. We will proceed from a foundational understanding of the reaction pathway to detailed protocols and solutions for issues you may encounter in the lab.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a multi-step process. A common and reliable route begins with the cyclization to form the imidazole core, followed by N-methylation, and concludes with the hydrolysis of an ester intermediate. Each step presents unique challenges and opportunities for optimization.
This guide will focus on a three-step sequence:
-
Step 1: Cyclization - Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate.
-
Step 2: N-Methylation - Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.
-
Step 3: Saponification (Hydrolysis) - Conversion to this compound.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols represent a standard, validated starting point for your synthesis.
Protocol 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate (Cyclization)
-
Setup: In a flask equipped with a stirrer and under an inert atmosphere (N₂ or Ar), dissolve formamidine acetate (1.1 eq) in liquid ammonia at -40 °C.
-
Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the solution over 30 minutes, maintaining the temperature below -35 °C.
-
Reaction: Allow the mixture to stir at -40 °C for 4 hours, then let it warm to room temperature overnight to allow the ammonia to evaporate.
-
Workup: Dissolve the resulting residue in chloroform and filter to remove ammonium salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by column chromatography (Silica, Ethyl Acetate/Hexane gradient) or recrystallization from an appropriate solvent system.
Protocol 2: Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (N-Methylation)
-
Setup: To a solution of Ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DMF (10 mL/g) under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Anion Formation: Stir the suspension at room temperature for 1 hour until hydrogen evolution ceases.
-
Reagent Addition: Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude ester via column chromatography (Silica, Ethyl Acetate/Hexane).
Protocol 3: Synthesis of this compound (Hydrolysis)
-
Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH, 2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (or 60-70 °C) and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Precipitation: Acidify the aqueous solution to pH 3-4 with cold 1M HCl. The product should precipitate as a white solid. If it oils out, try cooling the solution further in an ice bath.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum to yield the final product.[1]
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Troubleshooting Low Yield or Impure Product
Caption: Decision tree for troubleshooting common synthesis problems.
Q1: My yield for the cyclization (Step 1) is very low. What went wrong?
A1: Low yields in this step often trace back to two main issues: reagent quality and reaction conditions. Formamidine acetate can degrade, so ensure you are using a fresh, dry source. The reaction is also highly sensitive to temperature. Adding the ethyl 2-chloroacetoacetate too quickly or at a temperature above -35 °C can lead to unwanted side reactions and polymerization. Maintaining a strictly anhydrous environment is also critical.
Q2: During N-methylation (Step 2), I am getting a mixture of two products that are difficult to separate. What are they and how can I avoid this?
A2: You are likely observing the formation of regioisomers: the desired 1,4-dimethyl product and the undesired 1,5-dimethyl isomer. This occurs because the N-H proton of the 4-methyl-1H-imidazole-5-carboxylate can tautomerize, placing the proton on the other nitrogen. Alkylation can then occur at either nitrogen atom. To favor the desired N-1 methylation, ensure complete deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF.[2] Adding the methyl iodide only after hydrogen evolution has completely ceased ensures you are alkylating the more stable anion, which generally leads to higher regioselectivity.
Q3: The hydrolysis (Step 3) seems to be destroying my product. I see gas evolution and my final yield is poor.
A3: This is a classic case of decarboxylation, where the carboxylic acid group is lost as CO₂.[3] Imidazole carboxylic acids can be susceptible to decarboxylation, especially under harsh heating or strongly basic/acidic conditions.[4][5] To mitigate this:
-
Use a Milder Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for sensitive ester hydrolyses as it can be effective at lower temperatures.
-
Lower the Temperature: Instead of refluxing, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period.
-
Monitor Closely: Use TLC or LC-MS to track the reaction. As soon as the starting ester is consumed, proceed immediately to the workup to avoid prolonged exposure to harsh conditions.
Q4: My final product won't precipitate or crystallize properly during the acidic workup. How can I isolate it?
A4: Difficulty in precipitation or crystallization is usually due to residual impurities or incorrect pH.[1]
-
Verify the pH: Use a calibrated pH meter to ensure you have reached the isoelectric point of the molecule, which is typically in the pH 3-4 range. Overshooting the pH can lead to the formation of the soluble hydrochloride salt.
-
Purify the Crude: If impurities are preventing crystallization, it may be necessary to extract the acidified aqueous layer with a suitable organic solvent (like ethyl acetate), dry, and concentrate the product. Then, attempt recrystallization from a different solvent system (e.g., ethanol/water, acetonitrile).
-
"Salting Out": If the product is slightly water-soluble, saturating the aqueous solution with NaCl before extraction can improve recovery into the organic phase.
Optimization of Reaction Conditions
For researchers aiming to scale up or improve the efficiency of this synthesis, the following parameters are key areas for optimization.
| Parameter | Step | Standard Condition | Optimization Strategy & Rationale |
| Temperature | 2. N-Methylation | 0 °C to RT | Lowering the temperature during MeI addition (-10 °C to 0 °C) can further improve regioselectivity by favoring the kinetic product. |
| Base | 3. Hydrolysis | 2.0 eq NaOH | Switch to 2.0 eq LiOH to reduce the risk of decarboxylation, allowing for a milder, more controlled reaction. |
| Solvent | 2. N-Methylation | DMF | While effective, DMF can be difficult to remove. Consider switching to THF. Note that NaH is less soluble in THF, so longer reaction times may be needed for deprotonation. |
| Reaction Time | All | Varies | Implement in-process controls (TLC, LC-MS) to accurately determine reaction completion. This prevents the formation of byproducts from over-reaction, especially in Step 3. |
| Purification | 3. Hydrolysis | Precipitation | For highest purity, consider recrystallization from a solvent like acetonitrile or an ethanol/water mixture. This is critical for material intended for biological assays.[1] |
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this synthesis? A: Key hazards include:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere and quenched carefully.
-
Methyl Iodide: A potent alkylating agent and is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Liquid Ammonia: Corrosive and requires handling at very low temperatures. Ensure proper ventilation and use of cryogenic gloves and face shields.
Q: How can I confirm the structure of my final product? A: A combination of analytical techniques is recommended:
-
¹H NMR: To confirm the presence and integration of the two N-methyl and C-methyl singlets, as well as the imidazole ring proton.
-
¹³C NMR: To identify all six unique carbon atoms.
-
LC-MS: To confirm the molecular weight (140.14 g/mol ) and assess purity.[6][7]
-
Melting Point: The reported melting point is in the range of 210-215 °C.[7]
Q: Are there alternative synthetic routes? A: Yes, other routes exist, such as those starting from different imidazole precursors or using different cyclization strategies.[8][9] For instance, some methods employ microwave-assisted synthesis to reduce reaction times.[8] However, the route described here is robust and utilizes common laboratory reagents.
Q: Why is imidazole-based chemistry important in drug development? A: The imidazole ring is a privileged structure in medicinal chemistry. It is a bioisostere of natural nucleotides and can interact effectively with biological macromolecules.[10][11] Its amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, making it a versatile scaffold for designing enzyme inhibitors and receptor ligands.[11][12]
References
-
Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 833–837. [Link]
-
Bruice, T. C., Fife, T. H., & Bruno, J. J. (1962). Hydroxyl Group and Imidazole Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 84(15), 3102-3108. [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]
- BenchChem Technical Support. (n.d.). Troubleshooting low bioactivity in synthesized imidazole-based compounds. BenchChem.
-
Maji, B., & Maity, S. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Oxo Cluster. Angewandte Chemie International Edition, 60(43), 23368-23375. [Link]
- Bansal, R. K. (2023). A review article on synthesis of imidazole derivatives. World Journal of Advanced Research and Reviews, 20(1), 1339-1353.
- Sharma, V., et al. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
-
Stenutz, R. (n.d.). This compound. Stenutz. [Link]
-
Verma, A., & Joshi, S. (2014). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 19(12), 21356-21390. [Link]
-
Wikipedia contributors. (2023, December 29). Decarboxylation. In Wikipedia, The Free Encyclopedia. [Link]
- BenchChem Technical Support. (n.d.). Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. BenchChem.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]
- Benhida, R., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,4-Dimethyl-1H-imidazole-5-carboxylic acid (CAS No. 78449-67-9). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide a comprehensive, step-by-step framework for diagnosing and resolving these issues, grounded in fundamental physicochemical principles.
Section 1: Understanding the 'Why' — The Physicochemical Properties of this compound
Effective troubleshooting begins with a clear understanding of the molecule's inherent properties. The solubility behavior of this compound is dictated by its unique chemical structure.
Q1: What are the key structural features of this compound that influence its solubility?
This compound is an amphoteric molecule . This is the single most important concept to grasp. It means the molecule possesses both an acidic functional group and a basic functional group.
-
The Acidic Group: A carboxylic acid (-COOH) that can donate a proton to become a negatively charged carboxylate (-COO⁻).
-
The Basic Group: An imidazole ring, which contains a nitrogen atom with a lone pair of electrons that can accept a proton, resulting in a positively charged imidazolium cation.[1]
The interplay between these two groups, along with the relatively non-polar methyl groups, governs the molecule's interaction with water. The solubility is therefore not a fixed value but a dynamic property highly dependent on the environment.
| Property | Value | Source |
| CAS Number | 78449-67-9 | ,[2] |
| Molecular Formula | C₆H₈N₂O₂ | [3],[4] |
| Molecular Weight | 140.14 g/mol | [3],[2] |
| Appearance | Solid | |
| Melting Point | 210-215 °C | [3], |
| Predicted pKa (Acid) | 1.59 ± 0.32 | [3] |
| pKa of Imidazole (Base) | ~7 (for the conjugate acid) | [1] |
| Predicted XLogP3 | 0.43 | [3] |
Q2: Why is the pH of the solution the most critical factor for its solubility?
Because the compound is amphoteric, its net electrical charge changes with the pH of the aqueous solution. Water, being a polar solvent, best dissolves charged species. The solubility of this compound will be lowest at its isoelectric point (pI) , the pH at which the molecule has a net neutral charge (exists as a zwitterion).[5]
-
In Acidic Solutions (Low pH): The basic imidazole nitrogen is protonated, forming a positively charged imidazolium salt. This cationic form is highly soluble in water.
-
In Basic Solutions (High pH): The acidic carboxylic acid is deprotonated, forming a negatively charged carboxylate salt. This anionic form is also highly soluble in water.[6],[7]
-
Near the Isoelectric Point (Neutral pH): The molecule is predominantly in its neutral or zwitterionic form, which is less polar and thus has minimal solubility. This typically results in a "U-shaped" solubility curve when plotted against pH.[5],[8]
Caption: pH-dependent ionization states and their effect on solubility.
Section 2: A Systematic Troubleshooting Guide
Follow this workflow to systematically address solubility challenges. Do not skip steps, as the most common issues are often resolved with the simplest techniques.
Caption: Logical workflow for troubleshooting poor solubility.
Step 1: The Primary Solution — pH Adjustment
This is the most direct and effective method for solubilizing this compound.
You must modify the pH of your solvent. The goal is to shift the pH away from the compound's isoelectric point to favor the formation of a soluble salt.
Protocol: pH-Range Solubility Test
-
Preparation: Prepare small-volume acidic (0.1 M HCl) and basic (0.1 M NaOH) aqueous solutions.
-
Dispersion: Add a small, known amount of your compound to three separate vials containing your primary aqueous solvent (e.g., water, PBS). Aim for a concentration slightly above your target.
-
Titration (Acidic Route): To the first vial, add the 0.1 M HCl solution dropwise while stirring or vortexing. Observe for dissolution. The compound should dissolve as the pH drops significantly (typically below pH 4).
-
Titration (Basic Route): To the second vial, add the 0.1 M NaOH solution dropwise. The compound should dissolve as the pH rises (typically above pH 8).[9]
-
Control: The third vial is your neutral pH control, which should remain poorly soluble.
-
Verification: Once dissolved, you can readjust the pH back towards neutral to confirm that the compound precipitates out, validating that the solubility is pH-dependent.
The choice depends entirely on the constraints of your downstream application.
-
Cell-Based Assays: Most cell lines require a physiological pH of ~7.4. In this case, you would prepare a concentrated stock solution at a high or low pH where the compound is soluble, and then dilute it into your cell culture medium. The final concentration of the acid or base used for solubilization must be low enough not to affect the medium's pH.
-
Enzymatic Assays: Enzymes have optimal pH ranges for activity. You must choose a solubilization strategy that does not shift the final assay pH outside of this range.
-
In Vivo Studies: Formulation for animal studies requires careful consideration of pH, tonicity, and vehicle compatibility. A common strategy is to dissolve the compound in a basic solution (e.g., with NaOH) and then titrate carefully with an acidic buffer (e.g., phosphate or citrate) to a physiologically acceptable pH, often in the presence of other excipients to maintain solubility.
Step 2: Secondary Strategies — Co-Solvents
Use this method when pH adjustment alone is insufficient or incompatible with your experimental design.
A co-solvent strategy is the next logical step. This involves dissolving the compound in a water-miscible organic solvent to create a concentrated stock, which is then diluted into the final aqueous buffer.[10]
Commonly Used Co-Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethylformamide (DMF)
Protocol: Co-Solvent Stock Preparation
-
Solvent Selection: Start with DMSO, as it is a powerful solvent for a wide range of organic molecules.
-
High-Concentration Stock: Dissolve the compound in 100% DMSO (or another co-solvent) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may assist dissolution.
-
Serial Dilution: Perform a serial dilution of this stock solution into your final aqueous buffer.
-
Observe for Precipitation: Critically observe the solution after each dilution step. It is common for compounds to "crash out" or precipitate when the percentage of the organic co-solvent becomes too low to maintain solubility. The goal is to find a final concentration where the compound remains in solution with an acceptably low percentage of co-solvent (e.g., <1% DMSO for many cell-based assays).
Step 3: Advanced Strategies — Surfactants
This approach should be considered when the previous methods fail to achieve the desired concentration.
Surfactants, or surface-active agents, can increase the apparent solubility of poorly soluble compounds through a process called micellar solubilization.[11] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate your compound, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous medium.[12],[13]
Commonly Used Surfactants in Research:
-
Polysorbate 80 (Tween 80)
-
Polysorbate 20 (Tween 20)
-
Sodium dodecyl sulfate (SDS) - Note: Ionic and can denature proteins.
-
Cremophor EL
Protocol: Surfactant-Mediated Solubilization
-
Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant (e.g., 10% Tween 80 in water).
-
Test Concentrations: Add varying final concentrations of the surfactant (e.g., 0.1%, 0.5%, 1%) to your aqueous buffer.
-
Add Compound: Add the solid this compound to the surfactant-containing buffer.
-
Promote Dissolution: Use vortexing, sonication, or gentle heating to aid dissolution. The presence of micelles should significantly enhance the amount of compound that can be solubilized.
Section 3: Frequently Asked Questions (FAQs)
Q7: I dissolved my compound at high pH, but it precipitated when I added it to my neutral cell culture medium. Why? This is a classic pH-shift precipitation event. Your concentrated, high-pH stock solution was diluted into a much larger volume of buffered medium at pH ~7.4. This new pH is likely near the compound's isoelectric point, causing it to lose its charge and precipitate out of solution. To solve this, either decrease the concentration of your stock or include a co-solvent or surfactant in the final medium to maintain solubility.
Q8: Can I use heat to dissolve the compound? Heating can temporarily increase the solubility of most compounds. However, this can be misleading as the compound may precipitate out again upon cooling to room or experimental temperature, leading to a supersaturated and unstable solution. Furthermore, prolonged heating can risk thermal degradation of the compound. Use heat cautiously and always verify that the compound remains dissolved at the final experimental temperature.
Q9: Are there different salt forms of this compound available that might be more soluble? Yes, it is possible to procure or synthesize different salt forms. For example, a pre-formed hydrochloride salt (this compound hydrochloride) would likely have enhanced solubility in neutral water compared to the free acid/base form because the imidazole ring is already protonated.[14] If you consistently have issues, investigating a salt form is a valid formulation strategy.
Q10: The datasheet mentions a pKa of ~1.6. What does this refer to? This predicted pKa value refers to the acidity of the carboxylic acid proton (-COOH).[3] A low pKa value indicates a relatively strong acid. This is distinct from the pKa of the conjugate acid of the imidazole ring (pKaH), which is a measure of its basicity and is expected to be around 7.[1] Understanding both pKa values is key to predicting the pH-solubility profile.
References
-
Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Retrieved from [Link]
-
Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]
-
Tan, Y. T. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. Retrieved from [Link]
-
FusChemistryVideos. (2012). 17.5.12 Amphoteric Effects on Solubility. YouTube. Retrieved from [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Retrieved from [Link]
-
Gao, Y., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH. Retrieved from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]
-
askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]
-
Humblebee & Me. (n.d.). Different solubilizer type things. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
-
MedSchoolCoach. (2020). Extraction for Separations and Purifications. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Retrieved from [Link]
-
Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Lee, J., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. PMC - NIH. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
-
IdeaExchange@UAkron. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
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- 2. This compound 95 elemental analysis 78449-67-9 [sigmaaldrich.com]
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- 14. 1797565-87-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
"stability issues of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid under experimental conditions"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. It addresses potential stability issues you may encounter during experimental procedures and offers practical troubleshooting advice and frequently asked questions to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with a core imidazole ring, a structure found in many biologically active molecules.[1][2] The stability of this compound is crucial for reliable experimental outcomes. While stable under standard storage conditions (cool, dark, and dry), its imidazole and carboxylic acid functionalities can be susceptible to degradation under specific experimental stressors. This guide will walk you through the potential stability challenges and how to mitigate them.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
Issue 1: Inconsistent Analytical Results or Loss of Compound Potency
You observe a decrease in the expected concentration of your compound over time, or a reduction in its biological activity.
Potential Cause 1: pH-Mediated Degradation. The imidazole ring contains both acidic and basic nitrogen atoms, making its stability pH-dependent.[2][3] Extreme pH values can lead to ring opening or other structural rearrangements. For instance, some imidazole-containing compounds can undergo hydrolysis under strongly basic conditions.[4]
Solution:
-
pH Screening Study: Conduct a preliminary study to assess the stability of this compound across a range of pH values relevant to your experiments.
-
Buffer Selection: Use appropriate buffers to maintain a stable pH. Be aware that the compound itself has a pKa and can act as a buffer.[5]
-
Protocol:
-
Prepare stock solutions of the compound in a stable solvent (e.g., DMSO).
-
Dilute the stock solution into a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubate the solutions under your experimental temperature conditions.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by a stability-indicating method like HPLC-UV or LC-MS to quantify the parent compound and detect any degradation products.
-
Potential Cause 2: Oxidative Degradation. Imidazole rings can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS), metal ions, or under aerobic conditions.[4][6] This can lead to the formation of various oxidation products, altering the compound's structure and activity.
Solution:
-
Use of Antioxidants: If your experimental system allows, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).
-
Degassing Solvents: For sensitive reactions, degas your solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to sequester metal ions.
Potential Cause 3: Photodegradation. Imidazole derivatives can be sensitive to light, particularly UV radiation.[4][7][8] Exposure to light can induce photochemical reactions, leading to degradation.
Solution:
-
Protect from Light: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil.
-
Conduct Experiments Under Dim Light: When possible, perform experimental manipulations in a darkened room or under yellow light.
-
Photostability Testing: To quantify the light sensitivity, expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and monitor its degradation over time compared to a dark control.
Issue 2: Poor Solubility or Precipitation During Experiments
You are having difficulty dissolving the compound, or it precipitates out of solution during your experiment.
Potential Cause: pH-Dependent Solubility. As a zwitterionic compound with both a basic imidazole ring and an acidic carboxylic acid group, the solubility of this compound is highly dependent on pH.[9] It will have its lowest solubility at its isoelectric point.
Solution:
-
Adjusting pH: To increase solubility, adjust the pH of your solution away from the isoelectric point. Adding a small amount of acid will protonate the imidazole nitrogen, forming a more soluble salt. Conversely, adding a base will deprotonate the carboxylic acid, also increasing solubility.
-
Solubility Curve Generation: Determine the solubility of the compound at different pH values to identify the optimal range for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to minimize moisture exposure. For long-term storage, refrigeration is recommended.
Q2: What is the best solvent for preparing stock solutions?
A: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many organic compounds, including those with imidazole and carboxylic acid groups. For aqueous experiments, it is crucial to ensure that the final concentration of DMSO is low enough to not affect the biological system. Always check for compatibility with your specific assay.
Q3: Can I heat the compound to aid dissolution?
A: Caution should be exercised when heating. While gentle warming may aid dissolution, excessive heat can lead to thermal degradation. A differential scanning calorimetry (DSC) study would be required to determine the precise decomposition temperature, but as a general precaution, avoid prolonged heating at high temperatures.[10] The melting point is reported to be in the range of 210-215 °C.[5]
Q4: Are there any known incompatibilities with other common lab reagents?
A: Avoid strong oxidizing agents, as they can degrade the imidazole ring. Also, be mindful of strong acids and bases, which can cause degradation as discussed in the troubleshooting section.
Q5: How can I monitor the stability of the compound in my experimental matrix?
A: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This allows for the separation and quantification of the parent compound from its potential degradation products.
Summary of Stability Profile
| Parameter | Stability Concern | Mitigation Strategy |
| pH | Degradation at extreme pH values. Solubility is pH-dependent. | Conduct experiments in buffered solutions within a stable pH range. Adjust pH to improve solubility. |
| Light | Potential for photodegradation, especially under UV light. | Store and handle the compound and its solutions protected from light. |
| Temperature | Risk of thermal degradation at elevated temperatures. | Avoid excessive heating. Store at recommended cool temperatures. |
| Oxidation | Susceptible to oxidation by air or other oxidizing agents. | Use degassed solvents, consider an inert atmosphere, and avoid strong oxidants. |
References
- Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing).
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Fisher Scientific.
- PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 4 - SAFETY DATA SHEET.
- This compound 95% (elemental analysis). Sigma-Aldrich.
- This compound. Echemi.
- This compound hydrochloride. BLD Pharm.
- High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole. ResearchGate.
- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. NIH.
- The photochemical rearrangement pathways of imidazoles: a theoretical study. PubMed.
- This compound. Stenutz.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media.
- 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). MedChemExpress.
- Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society.
- This compound. PubChemLite.
- This compound (95% (elemental analysis)). Amerigo Scientific.
-
Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][7]diazepine-3-carboxylate does not influence bioavailability. PMC - PubMed Central. Available at:
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development - ACS Publications.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Request PDF - ResearchGate.
Sources
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Welcome to the dedicated technical support resource for the purification of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, zwitterionic molecule. Here, we provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to the Challenges
This compound possesses a unique combination of functional groups: a carboxylic acid and a methylated imidazole ring. This structure imparts a zwitterionic character, which can lead to unusual solubility profiles and chromatographic behavior, making its purification a non-trivial task. Common difficulties include removing starting materials, catalysts, and side products from the synthesis, as well as handling the compound's sometimes challenging physical properties.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a sticky solid or oil that is difficult to handle. What should I do?
Answer: This is a common issue when residual solvents or low-melting impurities are present.
-
Initial Step: Trituration. Before attempting more complex purification, try triturating the crude material. This involves stirring the crude product with a solvent in which the desired compound is poorly soluble, but the impurities are soluble.
-
Recommended Solvents for Trituration: Diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.
-
-
Underlying Principle: The solvent will dissolve the impurities, leaving the more polar, likely zwitterionic, desired product as a solid that can be collected by filtration.
Q2: I am having trouble finding a suitable solvent for recrystallization. The compound is either too soluble or insoluble.
Answer: The zwitterionic nature of this compound can make solvent selection for recrystallization challenging. A binary solvent system is often effective.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or water).
-
While the solution is still hot, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., ethyl acetate, acetone, or acetonitrile) until the solution becomes slightly turbid.
-
If turbidity persists upon gentle heating, add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Causality: This method carefully reduces the solubility of the desired compound as the solution cools, promoting the formation of pure crystals while impurities remain in the solvent mixture.
Q3: My product is contaminated with unreacted starting materials or other polar impurities that co-precipitate during recrystallization. How can I remove them?
Answer: Acid-base extraction is a powerful technique to separate your amphoteric product from non-ionizable or differently ionizable impurities.
-
Principle: The solubility of this compound is highly dependent on pH. By adjusting the pH of an aqueous solution, you can selectively move your compound between an aqueous and an organic layer.
-
Workflow: See the detailed protocol in the "Experimental Protocols" section.
Q4: I am attempting purification by column chromatography on silica gel, but the compound either doesn't move from the baseline or streaks badly.
Answer: Standard silica gel chromatography is often problematic for highly polar, zwitterionic compounds due to strong, irreversible adsorption to the acidic silica surface.
-
Recommended Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This is ideal for retaining and separating highly polar compounds.[1]
-
Stationary Phase: A zwitterionic HILIC column is particularly effective as it can provide unique selectivity through weak electrostatic interactions.[2]
-
Mobile Phase: A typical mobile phase would be a gradient of decreasing acetonitrile in an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
-
Alternative for Standard Silica Gel: If HILIC is not available, you can try modifying your mobile phase for standard silica gel chromatography. Adding a small amount of a polar modifier like methanol and an acid (e.g., acetic acid) or a base (e.g., triethylamine) to your eluent can sometimes improve peak shape and elution. However, this is often less effective than HILIC.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in a synthesis of this compound?
A: The impurities will depend on the synthetic route. Common imidazole syntheses can result in:
-
Unreacted Starting Materials: Such as dicarbonyl compounds, aldehydes, and ammonia sources.[1]
-
Isomeric Byproducts: Depending on the substitution pattern of the starting materials, regioisomers can form.
-
Side-Products: Over-alkylation or acylation can lead to undesired derivatives.[1]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
Q: What is the expected pKa of this compound?
Q: What is the best way to dry the purified product?
A: Due to its polar nature, the compound may retain water. After filtration, it is best to dry the solid product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours. Ensure the temperature is well below the melting point to avoid decomposition.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the amphoteric product from non-ionizable organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basification and Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1 M sodium carbonate or sodium bicarbonate solution). The deprotonated carboxylate will move into the aqueous layer, while non-acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine all aqueous extracts.
-
Wash: Wash the combined aqueous layer with fresh organic solvent to remove any remaining non-polar impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (around pH 3-4). The protonated product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a cold organic solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified solid under vacuum.
Diagram of the Acid-Base Extraction Workflow:
Caption: Logical steps for purification by binary solvent recrystallization.
References
-
Kumar V, Basavarajaswamy G, Rai MV, et al. Rapid ‘one–pot’ synthesis of a novel benzimidazole–5–carboxylate and its hydrazone derivatives as potential anti–inflammatory and antimicrobial agents. Bioorg Med Chem Lett. 2015;25:1420–1426. [Link]
-
Organic Chemistry Portal. Imidazole Synthesis. [Link]
-
Reddit. Any tips for purification of two zwitterionic compounds? r/Chempros. [Link]
-
ResearchGate. How to desalt zwitterions? [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. [Link]
-
Rezaei-Sameti, M. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. 2012;24(12):5727-5730. [Link]
-
Joshi, M. D., Hedberg, A., & McIntosh, L. P. (2000). Complete measurement of the pKa values of the carboxyl and imidazole groups in Bacillus circulans xylanase. Protein Science, 9(10), 1963-1974. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3823-3837. [Link]
-
Blue, J. T., & Rovis, T. (2015). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry, 80(24), 12342-12351. [Link]
-
Eldred, C. D., Evans, B., Hindley, S., Judkins, B. D., Kelly, H. A., Kincey, P. T., ... & Starkey, I. D. (2003). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Bioorganic & medicinal chemistry letters, 13(24), 4477-4480. [Link]
-
Çolak, S., & Kaya, C. (2017). Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations. Molecules, 22(10), 1639. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-273. [Link]
-
Stenutz, R. This compound. [Link]
-
Zhang, J., Kleinöder, T., & Gasteiger, J. (2006). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Journal of Chemical Information and Modeling, 46(6), 2548-2559. [Link]
-
ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]
-
ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. [Link]
-
Pobudkowska, A., & Domanska, U. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 51(2), 547-552. [Link]oluene_and_2-Nitrotoluene)
Sources
"alternative synthetic routes to avoid impurities in 1,4-Dimethyl-1H-imidazole-5-carboxylic acid"
Welcome to the technical support center for the synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important imidazole derivative. We will explore potential synthetic routes, delve into the root causes of impurity formation, and provide robust, field-tested protocols and troubleshooting advice to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: While a specific, high-yielding, one-pot synthesis for this compound is not extensively documented in widely available literature, its structure suggests a logical multi-step approach. This typically involves the initial formation of a substituted imidazole ring, followed by N-methylation, and finally, hydrolysis of an ester precursor. The two most plausible routes are:
-
Route A: N-methylation of a pre-formed imidazole ester. This is often the most straightforward approach, beginning with the synthesis of an ethyl or methyl 4-methyl-1H-imidazole-5-carboxylate, followed by N-methylation and subsequent hydrolysis.
-
Route B: Ring formation with a pre-installed N-methyl group. This approach involves using N-methylamine as a reactant in the initial imidazole ring-forming reaction.
Q2: What is the primary challenge in the synthesis of this compound?
A2: The most significant challenge is controlling the regioselectivity during the N-methylation step in Route A.[1][2] The imidazole ring has two nitrogen atoms, and methylation can potentially occur at either position, leading to the formation of the undesired 1,5-dimethyl isomer.[1] Steric and electronic factors of the substituents on the imidazole ring play a crucial role in determining the ratio of the resulting regioisomers.[2]
Q3: Why is it generally preferable to perform the final step as a hydrolysis of an ester rather than synthesizing the carboxylic acid directly?
A3: There are several reasons for this strategy. Firstly, the ester group can act as a protecting group for the carboxylic acid during other reaction steps, such as N-alkylation, preventing unwanted side reactions. Secondly, ester derivatives are often more soluble in organic solvents, which can simplify purification by chromatography.[3] Finally, the hydrolysis of the ester is typically a high-yielding and clean reaction.[4]
Q4: Can I use a one-pot reaction to synthesize this molecule?
A4: While one-pot syntheses for some imidazole derivatives exist, a regioselective one-pot synthesis for this compound would be challenging.[5] The primary difficulty lies in controlling the selective N-methylation in the presence of other reactive species. A stepwise approach generally offers better control and higher purity of the final product.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Poor Regioselectivity during N-Methylation
Symptom: NMR analysis of your methylated product shows two distinct sets of peaks corresponding to the desired 1,4-dimethyl isomer and an undesired 1,5-dimethyl isomer.
Causality: The imidazole anion, formed upon deprotonation, has electron density on both nitrogen atoms, making both susceptible to electrophilic attack by the methylating agent. The final ratio of isomers is influenced by steric hindrance and the electronic nature of the substituents on the imidazole ring.
Troubleshooting Steps:
-
Choice of Base and Solvent: The reaction conditions can significantly influence the isomer ratio. Using a milder base and a less polar solvent may favor methylation at the less sterically hindered nitrogen.
-
Alternative Methylating Agents: Experiment with different methylating agents. For example, using a bulkier methylating agent might enhance selectivity for the less hindered nitrogen.
-
Consider a Regioselective Synthetic Route: If achieving the desired regioselectivity through direct methylation proves difficult, consider an alternative synthetic strategy that builds the imidazole ring with the N-methyl group already in place (Route B). One such powerful method is the Van Leusen Imidazole Synthesis.[6][7][8][9]
Issue 2: Incomplete Hydrolysis of the Ester
Symptom: After the hydrolysis step, TLC or HPLC analysis shows the presence of residual starting ester in your product.
Causality: The ester at the 5-position of the imidazole ring can be sterically hindered, making it resistant to hydrolysis, especially if bulky groups are present.[10] Inadequate reaction time, temperature, or concentration of the base can lead to incomplete conversion.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can help drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.
-
Use a Stronger Base or Higher Concentration: Increasing the concentration of the hydroxide solution (e.g., from 1M to 2M NaOH) can accelerate the hydrolysis.
-
Employ a Non-Aqueous Hydrolysis System: For particularly stubborn esters, a non-aqueous hydrolysis method using a base like NaOH in a mixture of methanol and a non-polar solvent can be effective.[10][11]
Issue 3: Product Purification Challenges
Symptom: Difficulty in obtaining a pure product after crystallization or column chromatography. The final product may be an oil or a sticky solid.
Causality: Imidazole carboxylic acids are often polar and can have zwitterionic character, making them challenging to purify. They may retain residual salts or solvents.
Troubleshooting Steps:
-
Acid-Base Extraction: A classic and effective method for purifying carboxylic acids is to dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure acid.[4]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18 silica) can be more effective than normal-phase silica gel chromatography.[12]
-
Trituration: If the product is a solid but contains soluble impurities, triturating (suspending and stirring) it in a solvent in which the product is poorly soluble but the impurities are soluble can be an effective purification technique.
Alternative Synthetic Routes to Avoid Impurities
The primary impurity of concern is the regioisomeric 1,5-dimethyl-1H-imidazole-5-carboxylic acid. The most effective way to avoid this is to employ a synthetic route that guarantees the desired regiochemistry.
Proposed Regioselective Route: Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful method for the regioselective synthesis of 1,4,5-trisubstituted imidazoles.[6][7][8][9] This approach can be adapted to synthesize the desired 1,4-dimethyl-1H-imidazole-5-carboxylate ester, which can then be hydrolyzed.
Conceptual Workflow:
Caption: Proposed Van Leusen synthesis route for this compound.
Advantages of this route:
-
High Regioselectivity: The Van Leusen reaction provides excellent control over the substitution pattern of the imidazole ring, thus avoiding the formation of the 1,5-dimethyl isomer.
-
Convergent Synthesis: This route assembles the core structure efficiently.
Experimental Protocols
Protocol 1: N-Methylation of Ethyl 4-methyl-1H-imidazole-5-carboxylate (Illustrative)
-
To a solution of ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers.
Protocol 2: Hydrolysis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
-
Dissolve the ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base (e.g., NaOH, 3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| This compound | C₆H₈N₂O₂ | 140.14 | 210-215 |
Impurity Profile and Mitigation
| Potential Impurity | Origin | Mitigation Strategy |
| 1,5-Dimethyl-1H-imidazole-5-carboxylic acid | Lack of regioselectivity in N-methylation | Optimize methylation conditions (base, solvent, temperature); Employ a regioselective synthesis (e.g., Van Leusen). |
| Unreacted Starting Material (Ester) | Incomplete hydrolysis | Increase reaction time, temperature, or base concentration; Use a more effective hydrolysis method. |
| Over-alkylation Products (Imidazolium salts) | Use of excess alkylating agent or harsh conditions | Use a stoichiometric amount of the alkylating agent; Control reaction temperature. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
-
Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1082. [Link]
- Schmidt, M. A., & Eastgate, M. D. (2012). ChemInform Abstract: Regioselective Synthesis of 1,4-Disubstituted Imidazoles. ChemInform, 43(25).
-
Schmidt, M. A., & Eastgate, M. D. (2011). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1082. [Link]
- Schmidt, M. A., & Eastgate, M. D. (2011). Regioselective synthesis of 1,4-disubstituted imidazoles. RSC Publishing.
-
Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1163. [Link]
- Bell, G. (2021). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Organic Chemistry: An Indian Journal.
- Bell, G. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Organic Chemistry: An Indian Journal, 17(5).
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]
- Sorrell, T. N., & Allen, W. E. (1980). A regiospecific synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry, 45(17), 3566-3568.
- Li, K. Y., et al. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 6(7), 2014-2017.
- RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group)
- Al-Wahaibi, L. H., et al. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(16), 4946.
-
MySkinRecipes. Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. [Link]
- ResearchGate. Obtaining 1,4,5-trisubstituted imidazoles 45 using the Van Leusen method.
- He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- Teledyne ISCO. (2012).
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
- Lee, S., et al. (2020). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Trinuclear Iron (III) Carboxylate Cluster.
- Reddit. (2023).
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- University of Otago. (n.d.).
-
Venter, M., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(10), 3460-3463. [Link]
- LookChem.
- ChemicalBook. Ethyl 4-(1-hydroxy-1-methylethyl)
- Venter, M., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(10), 3460-3463.
- Google Patents.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Butler, D. E., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(12), 9051-9063.
- Litchfield, G. J., & Shaw, G. (1965). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals.
- ResearchGate.
- Google Patents. CN103012275A - Method for producing high-purity N-alkyl imidazole.
- Shin, J. S., et al. (2014). Hydrophobic and Ionic Interactions in the Ester Hydrolysis by Imidazole-Containing Polymers.
- Bhat, M., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
- Wikipedia.
- Nikitina, P. A., et al. (2022). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Bioorganic & Medicinal Chemistry Letters, 74, 128913.
- Pharmaffili
- Kataoka, H. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 24(13), 2481.
- Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
- Stenutz. This compound.
- PubChem.
- Google Patents.
- Bhat, M., et al. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
- The Organic Chemistry Tutor. (2025).
- Sigma-Aldrich.
- TCI Chemicals.
- Synthonix.
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"protocol modifications for enhancing the purity of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the purification of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid (CAS 78449-67-9). This guide is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in its highest possible purity. We will address common challenges through troubleshooting guides and FAQs, grounded in fundamental chemical principles and supported by detailed, field-tested protocols.
Introduction: The Challenge of Purity
This compound is a valuable building block in pharmaceutical synthesis. Its amphoteric nature—possessing both a basic imidazole ring and an acidic carboxylic acid group—presents unique purification challenges. Impurities, which can include starting materials, regioisomers, or side-products, can compromise the yield and efficacy of subsequent synthetic steps. This guide provides robust strategies to overcome these hurdles.
Troubleshooting Guide
This section addresses specific, practical issues encountered during the purification process in a direct question-and-answer format.
Q1: My final product has a persistent yellow or brown discoloration, even after initial purification.
Probable Causes:
-
Oxidative Degradation: Imidazole rings can be susceptible to minor oxidation, leading to the formation of highly colored, conjugated impurities.
-
Residual Catalysts or Reagents: Trace amounts of reagents from the synthesis, particularly if it involved heating or strong acids/bases, can remain and cause discoloration.[1]
-
Polymeric Impurities: High temperatures can sometimes lead to the formation of small amounts of polymeric material.
Recommended Solutions:
-
Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite® to remove the charcoal before allowing the solution to cool.
-
Solvent Selection: Ensure the chosen recrystallization solvent does not contribute to degradation. Protic solvents like ethanol or isopropanol are generally safe.
-
Inert Atmosphere: If oxidation is suspected, perform the final purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent further degradation.
Q2: During column chromatography on silica gel, my compound streaks badly or shows severe peak tailing.
Probable Causes:
-
Strong Ionic Interactions: This is the most common cause. The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly and irreversibly bind with the basic nitrogen of the imidazole ring. Simultaneously, the polar carboxylic acid can also interact, leading to poor elution and band broadening.[2]
Recommended Solutions:
-
Mobile Phase Modification (Acidification): The most effective solution is to add a small amount of a volatile acid to your eluent system.
-
Action: Add 0.5% to 1% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Causality: The added acid protonates the basic imidazole nitrogen, preventing it from binding to the silica. It also suppresses the deprotonation of the carboxylic acid group, making the molecule less polar overall and allowing it to elute more cleanly and symmetrically. This is a standard technique for improving the chromatography of compounds with acidic or basic functional groups.[3][4]
-
-
Use of Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce the number of acidic silanol sites.
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 column, which separates based on hydrophobicity rather than polarity.
Q3: An emulsion has formed during my acid-base extraction, and the layers are not separating.
Probable Causes:
-
Vigorous Shaking: Overly aggressive mixing of the organic and aqueous layers can create a stable emulsion.
-
Presence of Surfactant-like Impurities: Certain impurities from the reaction mixture can stabilize emulsions.
-
Similar Densities: If the densities of the organic and aqueous layers are too close, separation can be sluggish.
Recommended Solutions:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This significantly increases the ionic strength and density of the aqueous layer, which helps to break the emulsion and sharpen the layer separation.[5]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Filtration: Pass the emulsified mixture through a pad of glass wool or Celite® to help coalesce the dispersed droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.
Frequently Asked Questions (FAQs)
What is the most robust, multi-step strategy for purifying crude this compound?
A sequential purification workflow is recommended for achieving the highest purity. The optimal path depends on the nature of the impurities but generally follows this logic:
Caption: A decision workflow for purifying the target compound.
-
Acid-Base Extraction: This is an excellent first step to remove any non-ionizable (neutral) starting materials or byproducts. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃). The target compound will move to the aqueous layer as its carboxylate salt. The layers are separated, and the aqueous layer is then acidified (e.g., with HCl) to precipitate the pure product, which is collected by filtration.
-
Recrystallization: This is the primary method for removing closely related polar impurities. The precipitated solid from the acid-base extraction is dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly, forming pure crystals.
-
Column Chromatography: This is typically reserved for difficult separations where recrystallization is ineffective, such as removing regioisomers with very similar solubility profiles.
How do I select the best solvent for recrystallization?
The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, which has a high melting point of 210-215 °C, polar protic solvents are excellent candidates.[6]
Solvent Screening Protocol:
-
Place ~20 mg of your crude solid into several different test tubes.
-
Add a small amount (~0.5 mL) of a test solvent to each tube at room temperature. Observe solubility.
-
If the solid does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of a high volume of crystals indicates a good solvent.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | Very High | 100 | Good potential, but solubility might be high even when cold.[7] |
| Ethanol | High | 78 | Often an excellent choice for compounds with this functionality. |
| Isopropanol | Medium-High | 82 | A good alternative to ethanol, sometimes offers better recovery. |
| Acetonitrile | Medium | 82 | Can be effective, but less common for this class of compound. |
| Ethyl Acetate | Low-Medium | 77 | Likely to have low solubility even when hot; better as an anti-solvent. |
This table summarizes potential solvents. Experimental validation is crucial.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral organic impurities.
-
Dissolution: Dissolve the crude solid (e.g., 5.0 g) in ethyl acetate (100 mL) in a separatory funnel. If solubility is low, a co-solvent like THF can be added sparingly.
-
Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stopper the funnel and invert gently 10-15 times, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 50 mL portion of NaHCO₃ solution. Combine the aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate (25 mL) to remove any trapped neutral impurities. Discard the organic wash.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2-3 (check with pH paper). The product should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of a non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Workflow for purification by acid-base extraction.
Protocol 2: Optimized Recrystallization
This protocol assumes ethanol has been identified as a suitable solvent.
-
Dissolution: Place the acid-base extracted solid (e.g., 4.0 g) in a 100 mL Erlenmeyer flask with a stir bar. Add ethanol (~20 mL) and bring the mixture to a gentle boil on a hotplate with stirring.
-
Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves completely. Note the total volume of solvent used.
-
Charcoal Treatment (If needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal (e.g., 80 mg). Return to a boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a Celite® plug if charcoal was used) into a clean, pre-warmed flask. This removes insoluble impurities (and charcoal).
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
References
-
Google Patents. (n.d.). Preparation of imidazole-4,5-dicarboxylic acid. Retrieved from [1]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Retrieved from [Link]
-
Google Patents. (n.d.). Imidazole derivatives and preparation method and application thereof. Retrieved from [8]
-
MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link][9]
-
Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from [10]
-
Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link][11]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dimethylimidazole. Retrieved from [Link][12]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link][3]
-
ResearchGate. (2011). A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
Journal of Medical, Chemical and Biomedical Engineering. (2025). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Retrieved from [Link]
-
MDPI. (2020). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Retrieved from [Link][7]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link][4]
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Technical Support Center: A Guide to the Storage and Stability of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Introduction: 1,4-Dimethyl-1H-imidazole-5-carboxylic acid is a valuable heterocyclic building block in pharmaceutical research and development. Its structural integrity is paramount for the success of downstream applications, ensuring reproducibility and accuracy in experimental outcomes. The inherent chemical nature of the imidazole ring and the carboxylic acid functional group presents specific stability challenges.[1][2] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you prevent the degradation of this compound during storage and handling.
Section 1: Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A: For long-term stability of the solid compound, it is crucial to minimize exposure to atmospheric oxygen, moisture, light, and heat. The manufacturer recommends storing it as a combustible solid. Based on best practices for similar imidazole-based carboxylic acids, the optimal conditions are:
-
Temperature: Store in a cool environment, ideally refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The imidazole ring can be susceptible to oxidation.[1]
-
Moisture: Keep in a tightly sealed container in a dry location or desiccator.[3]
-
Light: Protect from light by using an amber vial or storing the container in a dark place.[4] Photodegradation is a known risk for imidazole-containing molecules.[1]
Q2: How should I store solutions of this compound?
A: The compound is significantly less stable in solution compared to its solid state.[1] If you must store solutions, take the following precautions:
-
Short-Term Storage (≤ 1 week): Store aliquots in tightly sealed vials at -20 °C.[5]
-
Long-Term Storage (> 1 week): For maximum stability, store aliquots at -80 °C.[5]
-
Solvent Choice: Use anhydrous, aprotic solvents if compatible with your experimental design. If aqueous solutions are necessary, use freshly prepared buffers and consider de-gassing the solvent to remove dissolved oxygen.
-
Protection: Always protect solutions from light.
Q3: What are the primary chemical degradation pathways I should be concerned about?
A: The two main points of vulnerability in the molecule are the imidazole ring and the carboxylic acid group.
-
Oxidation of the Imidazole Ring: This is a significant concern. Imidazole moieties can undergo base-mediated autoxidation or be oxidized by peroxides.[1] This can lead to the formation of various oxidized derivatives, potentially through ring-opening or hydroxylation pathways.
-
Photodegradation: The imidazole ring is also sensitive to degradation upon exposure to high-intensity or UV light, especially when in solution.[1]
-
Decarboxylation: While the compound's high melting point (210-215 °C) suggests good thermal stability as a solid, prolonged exposure to high temperatures, especially in the presence of catalysts, could potentially lead to the loss of the carboxyl group.[6]
Q4: Are there any chemical incompatibilities I should be aware of?
A: Yes. To prevent rapid degradation, avoid storing or mixing this compound with:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or dichromates can aggressively attack the imidazole ring.[1][4]
-
Strong Bases: In solution, strong bases can facilitate autoxidation of the imidazole moiety.[1]
-
Reactive Halogenating Agents: While not a storage issue, be aware that reagents like thionyl chloride will convert the carboxylic acid to a reactive acid chloride.
Q5: What are the visual signs of degradation?
A: While analytical confirmation is essential, visual inspection can provide the first clues of degradation. Be vigilant for:
-
Color Change: A pure compound should be a white to off-white solid. The development of a yellow or brown hue is a strong indicator of oxidative or other degradation pathways.
-
Change in Texture: Clumping or melting of the solid below its specified melting range (210-215 °C) can indicate the presence of impurities or moisture absorption.
Section 2: Troubleshooting Guide: Investigating Potential Degradation
If you suspect your compound has degraded due to inconsistent experimental results or visual changes, this guide provides a logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting suspected degradation.
Troubleshooting Scenarios
| Symptom | Probable Cause(s) | Recommended Action |
| Inconsistent or failed reaction yields | Loss of starting material purity due to degradation. The actual molar quantity is lower than calculated. | 1. Perform a purity check using HPLC or qNMR. 2. If purity is compromised, acquire a new batch of the compound. 3. Review and tighten storage protocols (e.g., implement inert gas blanketing). |
| Solid has turned yellow/brown | Oxidative degradation of the imidazole ring. | 1. The compound is likely degraded. Quarantine the batch. 2. Confirm degradation with HPLC-UV analysis; expect to see a reduced main peak and the appearance of new impurity peaks. |
| New, unexpected peaks in HPLC/LC-MS | Degradation products have formed. | 1. Use LC-MS to determine the mass of the impurity peaks. This can help identify potential degradation pathways (e.g., a +16 Da peak suggests oxidation). 2. Conduct a forced degradation study (see Protocol 3) to intentionally generate and identify potential degradation products, which can serve as standards. |
| Poor solubility compared to previous batches | Presence of insoluble polymeric degradation products or cross-contamination. | 1. Visually inspect for particulate matter. 2. Analyze purity via HPLC. If the main peak area is low, it confirms degradation. 3. Filter the solution before use as a temporary measure, but a new batch is strongly recommended. |
Section 3: Experimental Protocols for Stability Assessment
These protocols provide a framework for analytically verifying the integrity of your this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for assessing the purity of the compound. Method optimization may be required.
-
Objective: To quantify the purity of the compound and detect any degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to a final concentration of ~0.5 mg/mL.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample. The purity can be calculated based on the peak area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit one major peak.
-
Protocol 2: Setting up a Simple Forced Degradation Study
This study helps to proactively identify potential degradation products and understand the compound's stability under stress.
-
Objective: To intentionally degrade the compound under controlled conditions to understand its degradation profile.
-
Caution: Perform these experiments in a well-ventilated fume hood with appropriate personal protective equipment.
-
Procedure:
-
Prepare four separate solutions of the compound (~1 mg/mL) in a suitable solvent.
-
Acidic Hydrolysis: Add 0.1 M HCl to one sample.
-
Basic Hydrolysis: Add 0.1 M NaOH to a second sample.
-
Oxidative Degradation: Add 3% H₂O₂ to a third sample.[1]
-
Photodegradation: Expose the fourth sample to high-intensity UV light (e.g., in a photostability chamber).[1]
-
Keep an untreated solution as a control.
-
Incubate all samples at 40 °C for 24-48 hours (or until ~10-20% degradation is observed by HPLC).
-
Analyze all samples by HPLC-UV and LC-MS to identify and characterize the newly formed peaks. This data is invaluable for troubleshooting future batch issues.
-
Section 4: Understanding the Chemistry of Degradation
The stability of this compound is intrinsically linked to its molecular structure. The electron-rich imidazole ring is the primary site for oxidative attack.
Caption: Susceptibility of the imidazole ring to oxidation.
The mechanism of degradation, particularly in the presence of oxygen and light, can proceed through radical intermediates. Atmospheric oxygen can initiate autoxidation, a process that may be accelerated by trace metal ions or basic conditions.[1] The resulting degradation products are often more polar than the parent compound, which is why they typically appear at earlier retention times in reverse-phase HPLC.
Section 5: Summary of Best Practices
| Parameter | Recommendation for Solid | Recommendation for Solution | Rationale |
| Temperature | Cool (2-8 °C) | Frozen (-20 °C to -80 °C) | Slows down all chemical degradation reactions. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Use degassed solvents | Prevents oxidation of the imidazole ring.[1] |
| Moisture | Store in a desiccator | Use anhydrous solvents | Prevents hydrolysis and potential catalysis of degradation. |
| Light | Use amber vials/store in dark | Use amber vials/wrap in foil | Prevents light-induced photodegradation.[1][4] |
| Handling | Dispense quickly in a dry box or on a dry day | Prepare fresh; aliquot for single use | Minimizes repeated exposure to atmospheric contaminants. |
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021). Chemistry & Biology Interface, 5(3). Available at: [Link]
-
1,4-Dimethylimidazole | C5H8N2 | CID 138733 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). Journal of Pharmaceutical Sciences, 108(9), 3077-3085. Available at: [Link]
-
Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. (2011). Journal of Agricultural and Food Chemistry, 59(2), 615-618. Available at: [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Available at: [Link]
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Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (2021). Deswater. Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific. Available at: [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). Foods, 10(11), 2828. Available at: [Link]
-
Cas 1072-84-0,1H-Imidazole-4-carboxylic acid - LookChem. (n.d.). LookChem. Available at: [Link]
-
Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (n.d.). Deswater. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. It delves into the rationale behind experimental choices and culminates in a detailed protocol for the validation of an optimized method, grounded in scientific principles and regulatory expectations.
Introduction: The Analytical Challenge
This compound is a polar organic compound containing an imidazole ring and a carboxylic acid group.[1][2] The accurate and precise quantification of this analyte is crucial in various stages of drug development and research. However, its polar nature presents a significant challenge for traditional reversed-phase (RP) HPLC methods, where such compounds often exhibit poor retention and peak shape.[3][4][5] This guide, therefore, explores and compares suitable chromatographic strategies before presenting a robust, validated analytical method.
Chromatographic Method Development: A Comparative Approach
The selection of an appropriate chromatographic mode is the cornerstone of a successful analytical method. Here, we compare two primary approaches for the analysis of polar compounds like this compound: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase (RP) HPLC
Conventional RP-HPLC with C18 or C8 columns often struggles to retain highly polar analytes.[3][5] To overcome this, several strategies can be employed:
-
Highly Aqueous Mobile Phases: Using mobile phases with a high percentage of aqueous buffer can enhance the retention of polar compounds. However, this can lead to "phase collapse" in traditional C18 columns, resulting in poor reproducibility.[6] Specialized "aqueous stable" C18 phases are designed to mitigate this issue.
-
Polar-Embedded and Polar-Endcapped Columns: These columns incorporate polar functional groups within the stationary phase, which helps to maintain a hydrated surface and improve the retention of polar analytes even in highly aqueous mobile phases.[7]
-
Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can form a neutral complex with the charged analyte, enhancing its retention on a non-polar stationary phase. While effective, this approach can suffer from long equilibration times, baseline instability, and incompatibility with mass spectrometry (MS) detection.[3][4]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for the separation of highly polar and hydrophilic compounds.[8][9][10] It utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[10][11]
-
Retention Mechanism: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analyte partitioning between this aqueous layer and the bulk organic mobile phase is the primary retention mechanism.[8][10]
-
Advantages for Polar Analytes: HILIC offers superior retention for compounds that are poorly retained in RP-HPLC.[9][12] The high organic content of the mobile phase can also enhance sensitivity when using electrospray ionization mass spectrometry (ESI-MS).[10]
Method Selection Rationale
For the analysis of this compound, a HILIC method is selected as the preferred approach for validation. This decision is based on the anticipated high polarity of the analyte, which would likely lead to insufficient retention and potential peak shape issues with even modified RP-HPLC methods. HILIC provides a more direct and robust mechanism for retaining and separating such polar compounds.
HPLC Method Validation: A Step-by-Step Protocol
The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose.[13] The following validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16]
Validation Parameters
The validation will encompass the following key parameters:[17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Workflow for HPLC Method Validation
Caption: A flowchart illustrating the key stages of the HPLC method validation process.
Detailed Experimental Protocols
| Parameter | Condition |
| Column | HILIC Amide, 100 x 4.6 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 220 nm |
| Diluent | Acetonitrile:Water (90:10 v/v) |
-
Specificity: Analyze blank (diluent), placebo, and a sample spiked with this compound and potential impurities. The chromatograms should demonstrate no interference at the retention time of the analyte peak.
-
Linearity: Prepare at least five concentrations of the analyte across the expected working range (e.g., 50% to 150% of the target concentration). Perform triplicate injections for each concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and if possible, a different instrument. The %RSD for the combined data should be ≤ 2.0%.
-
-
LOD & LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope) The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
-
Robustness: Deliberately vary critical method parameters one at a time and assess the impact on the results. Parameters to investigate include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic) The system suitability parameters should remain within acceptable limits for all variations.
-
Data Summary and Acceptance Criteria
The results of the validation experiments should be tabulated for clear comparison and assessment against predefined acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD & LOQ | To be determined and verified. |
| Robustness | System suitability criteria met under all varied conditions. |
Conclusion
This guide has compared potential HPLC strategies for the analysis of the polar compound this compound, concluding with the selection of a HILIC method as the most appropriate approach. A comprehensive, step-by-step validation protocol based on ICH guidelines has been presented. By following this protocol, researchers and drug development professionals can establish a robust, reliable, and scientifically sound HPLC method for the accurate quantification of this analyte, ensuring data integrity and regulatory compliance. The emphasis on a lifecycle approach to analytical methods, from development through validation, is crucial for modern pharmaceutical quality assurance.[15]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Tosoh Bioscience.
- Biocompare. Hydrophilic Interaction (HILIC) Columns.
- Thermo Fisher Scientific.
- ProPharma. (2024).
- Sigma-Aldrich.
- PerkinElmer. (2023).
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- gmp-compliance.org.
- Lab Manager. (2025).
- SIELC Technologies. Polar Compounds.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- SIELC Technologies. (2018). 1H-Imidazole-4-carboxylic acid.
- Pharmaguideline. (2024).
- Acta Scientific. (2020).
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- YouTube. (2025). Understanding ICH Q2(R2)
- SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column.
- National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- PubMed.
- MedChemExpress. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
- ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
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A Comparative Analysis of the Biological Activity of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid and Structurally Related Analogs
In the landscape of medicinal chemistry, the imidazole nucleus stands as a cornerstone scaffold, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its versatile chemical nature and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents.[5] This guide provides a comparative analysis of the potential biological activity of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid against a backdrop of structurally similar compounds with established pharmacological profiles. By examining the structure-activity relationships of related imidazole derivatives, we can extrapolate potential applications and guide future research endeavors for this specific molecule.
The Imidazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of imidazole, containing two nitrogen atoms, imparts a unique set of physicochemical properties.[4] It can act as a proton donor or acceptor, participate in hydrogen bonding and π-π stacking interactions, and coordinate with metal ions, making it an ideal pharmacophore for interacting with biological targets such as enzymes and receptors.[6][7] This versatility is evidenced by the broad spectrum of biological activities exhibited by imidazole-containing compounds, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[2][4]
Comparative Analysis with Bioactive Imidazole Carboxylic Acids
While specific biological data for this compound is not extensively documented in publicly available literature, we can infer its potential activities by comparing its structure to well-characterized analogs. The core structure features a carboxylic acid at the 5-position and methyl groups at the 1- and 4-positions of the imidazole ring.
Enzyme Inhibition: A Promising Avenue
Numerous imidazole carboxylic acid derivatives have demonstrated potent enzyme inhibitory activity. Understanding these interactions provides a strong rationale for investigating this compound as a potential enzyme inhibitor.
-
Insulin-Degrading Enzyme (IDE) Inhibition: Structurally related imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids have been identified as dual binders of human Insulin-Degrading Enzyme (IDE), a key enzyme in the clearance of amyloid-β peptides implicated in Alzheimer's disease.[8] Structure-activity relationship (SAR) studies revealed that the carboxylic acid, imidazole, and a tertiary amine were critical for activity.[8] The presence of the carboxylic acid and the imidazole core in this compound suggests that it could be a starting point for developing novel IDE inhibitors.
-
Metallo-β-Lactamase (MBL) Inhibition: The rise of antibiotic resistance has spurred the search for inhibitors of enzymes like MBLs. 1H-imidazole-2-carboxylic acid derivatives have been optimized to be potent inhibitors of VIM-type MBLs.[9] SAR studies highlighted the importance of substituents at the 1-position of the imidazole ring for potent inhibition.[9] This suggests that the methyl group at the N-1 position of this compound could play a significant role in its potential interaction with MBLs.
-
SARS-CoV-2 Main Protease (Mpro) Inhibition: In the context of antiviral research, asymmetric imidazole-4,5-dicarboxamide derivatives have been explored as inhibitors of the SARS-CoV-2 main protease.[10] The study indicated that a methyl substituent at the C2 position of the imidazole ring was beneficial for activity.[10] This finding provides a rationale for investigating the biological impact of the C4-methyl group in this compound in similar enzymatic assays.
The logical relationship for investigating enzyme inhibition is outlined below:
Caption: Rationale for investigating the enzyme inhibitory potential of this compound.
Proposed Experimental Workflows for Biological Activity Screening
To ascertain the biological activity of this compound, a systematic screening approach is recommended. The following are detailed protocols for initial in vitro assays based on the activities of similar compounds.
General Experimental Workflow
The overarching workflow for screening the biological activity would involve primary in vitro screening, followed by secondary assays for promising hits, and finally, cell-based assays to assess cytotoxicity and efficacy in a more biologically relevant system.
Caption: A generalized workflow for the biological screening of this compound.
Detailed Protocol: In Vitro Enzyme Inhibition Assay (Generic)
This protocol provides a framework for assessing the inhibitory effect of this compound on a target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific enzyme.
Materials:
-
Target enzyme (e.g., recombinant human IDE, VIM-2 MBL)
-
Substrate specific to the enzyme (e.g., fluorogenic peptide for IDE, nitrocefin for MBL)
-
Assay buffer
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer.
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted test compound or control inhibitor to the respective wells.
-
Include wells with enzyme and buffer only (negative control) and wells with buffer only (background).
-
Pre-incubate the plate at a specified temperature for a defined period to allow for compound-enzyme interaction.
-
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring.[6] The methyl groups at the N-1 and C-4 positions of the target compound are expected to influence its steric and electronic properties, which in turn will affect its binding to biological targets.
Table 1: Comparison of Structural Features and Known Biological Activities of Imidazole Carboxylic Acids
| Compound | Key Structural Features | Known Biological Activity |
| Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids | Imidazole core, carboxylic acid, tertiary amine | Insulin-Degrading Enzyme (IDE) inhibition[8] |
| 1H-imidazole-2-carboxylic acid derivatives | Imidazole core, carboxylic acid at C-2 | Metallo-β-Lactamase (MBL) inhibition[9] |
| Asymmetric imidazole-4,5-dicarboxamide derivatives | Imidazole core, dicarboxamide at C-4 and C-5 | SARS-CoV-2 Main Protease (Mpro) inhibition[10] |
| This compound | Imidazole core, carboxylic acid at C-5, methyl at N-1 and C-4 | To be determined |
Based on the comparative analysis, future research on this compound should focus on:
-
Broad-spectrum enzyme inhibition screening: Testing against a panel of enzymes, including proteases and metalloenzymes, to identify potential targets.
-
Antimicrobial and antifungal assays: The imidazole scaffold is a common feature in many antimicrobial and antifungal agents.[2]
-
Synthesis of analogs: Modifying the substituents at the N-1 and C-4 positions to explore the SAR and optimize activity. For instance, replacing the methyl groups with other alkyl or aryl groups could significantly alter the biological profile.
Conclusion
While direct experimental data on the biological activity of this compound is sparse, a comparative analysis with structurally similar compounds provides a strong rationale for its investigation as a potential bioactive molecule. The presence of the imidazole-5-carboxylic acid moiety suggests a promising starting point for exploring its efficacy as an enzyme inhibitor, particularly in the context of metabolic, infectious, and viral diseases. The proposed experimental workflows offer a clear path for elucidating the pharmacological profile of this compound and paving the way for the development of novel therapeutic agents.
References
- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (n.d.).
- Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). PubMed.
- Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evalu
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021).
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
- One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (n.d.).
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.).
- Synthesis, molecular docking, enzyme inhibition and antioxidant potential of new 1H-benzo[d]imidazole-5-carboxamide derivatives. (n.d.).
- Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof. (2008).
- Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hep
- a review article on synthesis of imidazole derivatives. (2020). World Journal of Pharmaceutical Research.
- Imidazole: Having Versatile Biological Activities. (n.d.).
- Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (n.d.).
- Synthesis and therapeutic potential of imidazole containing compounds. (2021).
- Overview on Biological Activities of Imidazole Derivatives. (2022).
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Imidazole-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Among these, derivatives of imidazole-5-carboxylic acid are of significant interest. This guide provides a comparative analysis of the in vitro and in vivo efficacy evaluation of this class of compounds, with a particular focus on derivatives of 4-methyl-1H-imidazole-5-carboxylic acid as a case study. Due to the limited availability of public data directly comparing the in vitro and in vivo performance of the same 1,4-Dimethyl-1H-imidazole-5-carboxylic acid derivative, this guide will leverage data from closely related analogues to illustrate the critical transition from laboratory assays to preclinical animal models.
The Rationale: From Benchtop to Preclinical Models
The journey of a drug candidate from discovery to clinical application is a multi-step process where in vitro and in vivo studies play sequential and complementary roles. In vitro assays are essential for initial screening, providing rapid and high-throughput assessment of a compound's activity against a specific biological target in a controlled environment. However, the complexity of a living organism, with its intricate network of metabolic pathways, absorption and excretion mechanisms, and potential for off-target effects, necessitates in vivo validation.
This guide will dissect the methodologies and data interpretation at both stages, highlighting the causal links between experimental choices and the insights gained.
Section 1: In Vitro Efficacy Assessment - A Case Study in Antiviral Activity
A study on a series of novel esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids against orthopoxviruses provides an excellent framework for understanding in vitro evaluation.[6]
Key In Vitro Metrics
The primary goal of the in vitro assays in this context is to determine a compound's ability to inhibit viral replication without causing harm to the host cells. The two key metrics are:
-
50% Effective Concentration (EC₅₀): The concentration of the compound that inhibits viral replication by 50%. A lower EC₅₀ indicates higher antiviral potency.
-
50% Cytotoxic Concentration (CC₅₀): The concentration of the compound that causes a 50% reduction in the viability of host cells. A higher CC₅₀ is desirable, indicating lower toxicity.
-
Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value signifies a greater therapeutic window, meaning the compound is more effective against the virus at concentrations that are not toxic to host cells.
Experimental Workflow: In Vitro Antiviral Assay
The following diagram illustrates a typical workflow for an in vitro antiviral assay.
Caption: Workflow for a typical in vitro antiviral assay.
Detailed Protocol: In Vitro Antiviral and Cytotoxicity Assays
This protocol is adapted from the study on 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid derivatives.[6]
1. Cell Culture:
- Maintain Vero (African green monkey kidney epithelial) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
2. Cytotoxicity Assay:
- Seed Vero cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
- Prepare serial dilutions of the test compounds in the culture medium.
- Remove the old medium from the cells and add 100 µL of the compound dilutions.
- Incubate for 72 hours at 37°C.
- Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the CC₅₀ value from the dose-response curve.
3. Antiviral Assay (Cytopathic Effect Reduction Assay):
- Seed Vero cells in 96-well plates as in the cytotoxicity assay.
- When the cell monolayer is confluent, remove the medium and infect the cells with a viral suspension (e.g., Vaccinia virus) at a multiplicity of infection (MOI) of 0.01.
- After 1 hour of adsorption at 37°C, remove the inoculum and add 100 µL of fresh medium containing serial dilutions of the test compounds.
- Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
- Incubate for 72 hours at 37°C until the cytopathic effect (CPE) in the virus control wells is complete.
- Assess cell viability using the MTT assay as described above.
- Calculate the EC₅₀ value from the dose-response curve.
Sample In Vitro Data
The following table summarizes the antiviral activity and cytotoxicity of selected ethyl esters of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid against Vaccinia virus in Vero cells.[6]
| Compound | 2-Aryl Substituent | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| 1a | 4-Nitrophenyl | > 333 | 1.15 | > 289 |
| 1e | 3-(Trifluoromethyl)phenyl | 196.34 | 0.99 | 198 |
| 1f | 4-(Trifluoromethyl)phenyl | 321.97 | 0.35 | 919 |
These results indicate that compound 1f , with a 4-(trifluoromethyl)phenyl substituent, is a highly potent and selective inhibitor of Vaccinia virus replication in vitro.[6] The electron-withdrawing groups at the para-position of the phenyl ring appear to enhance antiviral activity.[6]
Section 2: In Vivo Efficacy Assessment - A Representative Study
While in vivo data for the exact antiviral compounds mentioned above is not publicly available, a study on a new series of imidazole derivatives against Trypanosoma congolense infection in rats provides a robust example of an in vivo efficacy study.[7] This allows us to understand the experimental design and the types of data collected in a whole-animal model.
Key In Vivo Metrics
-
Parasitemia Levels: The concentration of parasites in the blood, is a direct measure of infection severity.
-
Survival Rate: The percentage of animals that survive the infection over a specified period.
-
Clinical Signs: Observation of physical and behavioral changes in the animals, such as weight loss, lethargy, and anemia.
-
Toxicity: Assessment of adverse effects of the compound, often through observation and post-mortem analysis of organs. The LD₅₀ (median lethal dose) is a common measure of acute toxicity.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines the typical steps in an in vivo efficacy study for an anti-infective agent.
Caption: Workflow for a representative in vivo efficacy study.
Detailed Protocol: In Vivo Anti-Trypanosomal Activity in Rats
This protocol is based on the study of imidazole derivatives against Trypanosoma congolense.[7]
1. Animals:
- Use healthy adult Wistar rats, weighing between 150-200g.
- House the animals in standard cages with free access to food and water, and maintain a 12-hour light/dark cycle.
- Allow for an acclimatization period of at least one week before the experiment.
2. Infection:
- Obtain a virulent strain of Trypanosoma congolense.
- Infect the rats intraperitoneally with 1 x 10⁶ trypanosomes in 0.2 mL of phosphate-buffered saline with glucose.
3. Treatment Groups:
- Randomly divide the infected rats into several groups (n=5-10 per group):
- Group 1 (Negative Control): Infected and untreated.
- Group 2 (Positive Control): Infected and treated with a standard drug (e.g., diminazene aceturate).
- Groups 3-X (Test Groups): Infected and treated with different doses of the test imidazole derivatives.
4. Compound Administration:
- Begin treatment when parasitemia is established (e.g., 3 days post-infection).
- Administer the compounds orally via gavage once daily for a specified duration (e.g., 7 days).
5. Monitoring:
- Monitor parasitemia levels daily by examining a wet blood film from the tail vein under a microscope.
- Record clinical signs, body weight, and survival daily for the duration of the study (e.g., 30 days).
6. Data Analysis:
- Compare the mean parasitemia levels between the treated and control groups.
- Analyze survival data using Kaplan-Meier survival curves.
- Statistically analyze differences in body weight and other clinical parameters.
Sample In Vivo Data
The study on anti-trypanosomal imidazoles found that several compounds were highly effective in vivo.[7]
| Compound | Dose (mg/kg/day) | Outcome | Mean Survival Time (Days) |
| Untreated Control | - | All died | 3 |
| Diminazene Aceturate | 3.5 | Cured | >30 |
| Compound C1 | 25 | Cured | >30 |
| Compound C6 | 25 | Cured | >30 |
| Compound C8 | 25 | Cured | >30 |
| Compound C2 | 25 | Reduced parasitemia | 14 |
The results showed a strong correlation between the in vitro anti-parasitic activity and the in vivo efficacy, with the most potent compounds in vitro also being curative in the animal model.[7]
Section 3: Comparing In Vitro and In Vivo Efficacy - Bridging the Divide
The transition from a controlled in vitro environment to a complex in vivo system is a critical step where many drug candidates fail. Understanding the potential for discrepancies is key to successful drug development.
Factors Influencing In Vivo Efficacy
The following diagram illustrates the key ADMET factors that determine whether a compound with good in vitro activity will be effective in vivo.
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A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid Analogs
For researchers and drug development professionals, the imidazole scaffold represents a cornerstone of medicinal chemistry, featured in numerous natural products and synthetic drugs.[1][2][3][4] Its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make it a privileged structure for further investigation.[1][4][5][6][7] This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on a specific class of imidazoles: 1,4-Dimethyl-1H-imidazole-5-carboxylic acid analogs. While specific SAR data for this exact scaffold is not extensively published, this guide will leverage established principles of imidazole chemistry and pharmacology to outline a robust, self-validating research program.
The core structure, this compound, presents several key points for chemical modification to explore the chemical space and its impact on biological activity.[8][9] This guide will detail the strategic design of an analog library, synthetic methodologies, a suite of pertinent biological assays, and the interpretation of the resulting data.
I. Strategic Design of an Analog Library
A successful SAR campaign begins with the thoughtful design of a focused library of analogs. The goal is to systematically probe the effects of modifying different parts of the parent molecule. For this compound, we can identify three primary regions for modification:
-
The Carboxylic Acid Group (R1): This functional group can be converted to a variety of other functionalities to explore the impact of charge, hydrogen bonding capacity, and lipophilicity.
-
The N-1 Methyl Group (R2): Substitution at this position can influence the electronic properties of the imidazole ring and provide opportunities for introducing larger or more complex groups.
-
The C-4 Methyl Group (R3): Modification at this position allows for probing the steric and electronic requirements in this region of the molecule.
The following table outlines a proposed initial library of analogs designed to provide a broad yet informative initial SAR assessment.
| Compound ID | Modification Site | Proposed R Group | Rationale |
| Parent | - | - | Baseline compound |
| 1a | R1 | -COOCH3 | Ester prodrug potential, increased lipophilicity |
| 1b | R1 | -CONH2 | Amide, alters H-bonding, potential for new interactions |
| 1c | R1 | -CH2OH | Alcohol, removes acidic character, introduces H-bond donor/acceptor |
| 2a | R2 | -CH2CH3 | Ethyl, modest increase in size and lipophilicity |
| 2b | R2 | -CH2Ph | Benzyl, introduces aromatic ring for potential π-stacking |
| 3a | R3 | -CH2CH3 | Ethyl, steric bulk exploration at C-4 |
| 3b | R3 | -Ph | Phenyl, significant steric and electronic change |
This initial set of analogs provides a foundation for a more expanded library based on the preliminary screening results.
II. Synthetic Methodologies
The synthesis of imidazole derivatives is well-established, offering multiple routes to the proposed analogs.[1][2] A general and adaptable synthetic approach is crucial for the efficient generation of the analog library.
General Synthetic Scheme for 1,4-Disubstituted-1H-imidazole-5-carboxylic Acid Analogs
A plausible synthetic route, based on known imidazole syntheses, is outlined below. This multi-step process allows for the introduction of diversity at the desired positions.
Caption: A generalized synthetic workflow for producing 1,4-disubstituted-1H-imidazole-5-carboxylic acid analogs.
Experimental Protocol: Synthesis of Ethyl 1,4-Dimethyl-1H-imidazole-5-carboxylate (Analog of 1a)
This protocol provides a more detailed example for the synthesis of a key intermediate.
-
Step 1: Synthesis of Ethyl 2-amino-3-oxobutanoate. To a solution of ethyl acetoacetate in acetic acid, add a solution of sodium nitrite in water dropwise at 0-5°C. Stir for 2 hours, then add a reducing agent such as sodium dithionite. Extract the product with an organic solvent and purify by column chromatography.
-
Step 2: Cyclization to form Ethyl 4-methyl-1H-imidazole-5-carboxylate. React the resulting α-amino ketone with formamidine acetate in a suitable solvent such as ethanol under reflux. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the crude product.
-
Step 3: N-methylation. To a solution of the product from Step 2 in a polar aprotic solvent like DMF, add a base such as sodium hydride, followed by methyl iodide. Stir at room temperature until the reaction is complete. Quench the reaction with water and extract the product.
-
Step 4: Characterization. The final product, ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This core intermediate can then be hydrolyzed to the parent carboxylic acid or used in amidation reactions to generate other R1 analogs.
III. Biological Evaluation: A Multi-Faceted Approach
Given the broad spectrum of biological activities reported for imidazole derivatives, a tiered screening approach is recommended.[1][4][5][6] This allows for the efficient identification of promising compounds and the subsequent in-depth investigation of their mechanism of action.
Tier 1: Primary Screening
The initial screen should employ high-throughput assays to assess the general bioactivity of the analog library.
-
Antimicrobial Activity:
-
Antibacterial: Screen against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5]
-
Antifungal: Test against common fungal strains like Candida albicans and Aspergillus niger to determine the MIC.[5]
-
-
Anticancer Activity:
-
Utilize a standard cell viability assay, such as the MTT or resazurin assay, against a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) to determine the half-maximal inhibitory concentration (IC50).
-
-
Antioxidant Activity:
-
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to evaluate the free radical scavenging ability of the analogs.[6]
-
Experimental Protocol: Broth Microdilution Assay for Antibacterial Screening
-
Preparation of Bacterial Inoculum: Grow bacterial strains overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare a stock solution of each analog in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using sterile broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Tier 2: Secondary and Mechanistic Studies
Analogs that demonstrate significant activity in the primary screens should be advanced to more specific and mechanistic assays.
Caption: A tiered workflow for the biological evaluation of the analog library.
-
Enzyme Inhibition Assays: If the SAR suggests a particular target, specific enzyme inhibition assays can be performed. For example, if anti-inflammatory activity is suspected, cyclooxygenase (COX-1/COX-2) inhibition assays would be relevant.
-
Receptor Binding Assays: For analogs showing potential as neuromodulators, radioligand binding assays for specific receptors (e.g., cannabinoid receptors) can be employed.[10]
-
In Vivo Studies: The most promising candidates can be advanced to animal models to assess their efficacy, pharmacokinetics, and toxicity.
IV. Data Interpretation and SAR Development
The data generated from these assays will allow for the establishment of a preliminary SAR. The goal is to identify which structural modifications lead to an increase or decrease in a particular biological activity.
Example Data Presentation: Antibacterial Activity
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | -COOH | -CH3 | -CH3 | >128 | >128 |
| 1a | -COOCH3 | -CH3 | -CH3 | 64 | 128 |
| 1b | -CONH2 | -CH3 | -CH3 | 32 | 64 |
| 2b | -COOH | -CH2Ph | -CH3 | 16 | 32 |
| 3b | -COOH | -CH3 | -Ph | 8 | 16 |
Interpreting the SAR
-
Modification at R1: Converting the carboxylic acid to an amide (1b) improves activity against both bacterial strains, suggesting that hydrogen bonding may be important for the interaction with the biological target.
-
Modification at R2: The introduction of a benzyl group at the N-1 position (2b) significantly enhances activity, indicating a potential hydrophobic binding pocket.
-
Modification at R3: Replacing the methyl group at C-4 with a phenyl ring (3b) leads to the most potent analog in this series, suggesting that a larger, aromatic substituent is favored in this position.
These initial findings would then guide the synthesis of a second generation of analogs to further probe these hypotheses.
V. Conclusion and Future Directions
This guide has outlined a comprehensive and systematic approach to conducting SAR studies on this compound analogs. By combining rational library design, efficient synthetic methodologies, and a tiered biological screening strategy, researchers can effectively explore the therapeutic potential of this promising chemical scaffold. The iterative process of design, synthesis, testing, and interpretation is fundamental to modern drug discovery and will be crucial in unlocking the full potential of these imidazole derivatives.
References
- Review of pharmacological effects of imidazole derivatives. (2022-04-28).
- Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.
- Synthesis and pharmacological evaluation of some substituted imidazoles. JOCPR.
- Synthesis and bioevaluation of substituted diphenyl imidazoles. (2024-08-16).
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017-08-29). MedCrave online.
- Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. (2015-05-01). Semantic Scholar.
- Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. NIH.
- One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
- a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- This compound. Stenutz.
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- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022-10-14).
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Overview on Biological Activities of Imidazole Deriv
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2025-08-06).
- Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2025-08-06).
- Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the tre
- Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists. PubMed.
- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025-10-28). PubMed Central.
- (PDF) Imidazole: Having Versatile Biological Activities.
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A Comparative Guide to the Synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid for Pharmaceutical Research
An In-depth Analysis of Synthesis Efficiency for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors make it a valuable scaffold in medicinal chemistry. The efficiency of its synthesis is therefore a critical factor in the early stages of drug discovery and development, impacting both the cost and timeline of research projects. This guide provides a comprehensive benchmark of a common synthesis route for this important intermediate and compares it against a viable alternative, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.
Benchmarked Synthesis: A Two-Step Approach via Esterification and Hydrolysis
A widely utilized and reliable method for the preparation of this compound involves a two-step process: the synthesis of the corresponding ethyl ester, ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, followed by its hydrolysis. This approach offers a robust and scalable route to the desired product.
Experimental Protocol: Benchmark Synthesis
Part 1: Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
This initial step involves the construction of the substituted imidazole ring with the carboxylate group already in place as an ethyl ester.
-
Reagents and Materials:
-
Ethyl 2-chloro-3-oxobutanoate
-
N-methylmethanamine
-
Ammonium acetate
-
Ethanol
-
Triethylamine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Step-by-Step Procedure:
-
To a solution of ethyl 2-chloro-3-oxobutanoate in ethanol, add N-methylmethanamine and ammonium acetate.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Hydrolysis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
The final step is the conversion of the ethyl ester to the target carboxylic acid.
-
Reagents and Materials:
-
Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate
-
Sodium hydroxide
-
Water
-
Ethanol
-
Hydrochloric acid (concentrated)
-
-
Step-by-Step Procedure:
-
Dissolve ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Carefully acidify the mixture to pH 3-4 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Causality Behind Experimental Choices
The choice of a two-step synthesis via an ester intermediate is predicated on several factors. The construction of the imidazole ring often proceeds more cleanly and with higher yields when the carboxylate group is protected as an ester. The ethyl ester is a common choice due to its relative stability and the ease of its subsequent hydrolysis under basic conditions. The use of a strong base like sodium hydroxide for hydrolysis ensures a complete and rapid conversion to the carboxylate salt, which upon acidification, yields the desired carboxylic acid in high purity.
Comparative Analysis: Alternative Synthesis via Direct Carboxylation
An alternative approach to the synthesis of this compound is the direct carboxylation of 1,4-dimethyl-1H-imidazole. This method, while seemingly more direct, presents its own set of challenges and advantages. One common method for direct carboxylation involves the use of a strong base to deprotonate the imidazole ring, followed by quenching with carbon dioxide.
Experimental Protocol: Direct Carboxylation
-
Reagents and Materials:
-
1,4-dimethyl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Diethyl ether
-
Hydrochloric acid (aqueous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Step-by-Step Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dimethyl-1H-imidazole in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 3-4 with aqueous hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
-
Causality Behind Experimental Choices
Direct carboxylation via lithiation is a powerful method for introducing a carboxylic acid group onto an aromatic ring. The use of a strong organolithium base like n-BuLi is necessary to deprotonate the relatively non-acidic C-H bond at the 5-position of the imidazole ring. The reaction is performed at very low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity. Dry ice serves as the electrophilic source of the carboxyl group.
Performance Benchmark: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the benchmarked two-step synthesis and the alternative direct carboxylation method.
| Metric | Benchmark: Two-Step Synthesis (Esterification & Hydrolysis) | Alternative: Direct Carboxylation |
| Overall Yield | Typically 60-75% | Highly variable, often 30-50% |
| Number of Steps | 2 | 1 |
| Reaction Conditions | Reflux temperatures (moderate) | Cryogenic temperatures (-78 °C) |
| Reagent Handling | Standard laboratory reagents | Requires handling of pyrophoric n-BuLi |
| Scalability | Generally good | Challenging due to cryogenic conditions and reagent handling |
| Purification | Column chromatography and precipitation | Extraction and recrystallization |
Visualizing the Synthetic Pathways
To further illustrate the differences between the two synthetic approaches, the following workflows are presented using Graphviz.
Caption: Workflow for the alternative direct carboxylation method.
Conclusion and Recommendations
Based on the comparative analysis, the two-step synthesis via esterification and hydrolysis emerges as the more robust and efficient method for the preparation of this compound, particularly for larger scale synthesis. While the direct carboxylation method offers the allure of a single-step process, its lower and more variable yields, coupled with the challenges of handling pyrophoric reagents at cryogenic temperatures, make it a less practical choice for routine laboratory synthesis and scale-up operations.
For researchers and drug development professionals, the benchmarked two-step synthesis provides a reliable and well-understood pathway to this valuable building block, ensuring a consistent supply of high-quality material for downstream applications. The direct carboxylation route may be considered for small-scale exploratory work where the starting material, 1,4-dimethyl-1H-imidazole, is readily available and the avoidance of multiple steps is a primary concern, provided the necessary expertise and equipment for handling air-sensitive reagents at low temperatures are in place.
References
- A review on the synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 257-275.
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3891-3913. [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
-
Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society, 129(42), 12836-12846. [Link]
- Synthesis from Carboxylic Acid Deriv
A Comparative In Silico Analysis of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid and Known Inhibitors Against Cyclooxygenase-2
Abstract
This guide presents a comprehensive comparative molecular docking study of the novel compound 1,4-Dimethyl-1H-imidazole-5-carboxylic acid against the well-characterized inflammatory target, Cyclooxygenase-2 (COX-2). Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting COX enzymes, which are crucial for prostaglandin synthesis.[1][2][3][4] COX-2 is the inducible isoform of the enzyme, predominantly expressed at sites of inflammation.[1][4] Consequently, selective inhibition of COX-2 is a promising strategy for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.[1][5] This study employs in silico methods to predict the binding affinity and interaction patterns of this compound within the COX-2 active site, benchmarking its performance against known and established COX-2 inhibitors. The detailed methodology, results, and discussion provided herein serve as a valuable resource for researchers in the fields of drug discovery, medicinal chemistry, and computational biology.
Introduction
The enzyme Cyclooxygenase (COX) is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[2][3][4] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, and COX-2, which is induced by inflammatory stimuli.[1][4] The therapeutic action of NSAIDs is derived from the inhibition of these enzymes.[2][3] The discovery that selective inhibition of COX-2 could provide anti-inflammatory benefits with a reduced risk of gastrointestinal complications led to the development of a class of drugs known as coxibs.[1][6]
Celecoxib is a well-known selective COX-2 inhibitor that is currently available for clinical use.[6][7][8] Its efficacy and binding mechanism have been extensively studied, making it an excellent reference compound for comparative analyses.[9][10] This guide focuses on the in silico evaluation of a novel compound, this compound, as a potential COX-2 inhibitor. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] By comparing the docking score and binding interactions of our lead compound with those of established inhibitors, we can gain valuable insights into its potential efficacy and guide further experimental validation.
Materials and Methods
This section outlines the comprehensive, step-by-step protocol for the comparative molecular docking study. The workflow is designed to ensure scientific rigor and reproducibility.
Experimental Workflow Diagram
Caption: Overall workflow for the comparative docking study.
Step 1: Protein Preparation
-
Acquisition of Protein Structure: The three-dimensional crystal structure of human COX-2 in complex with Celecoxib was obtained from the RCSB Protein Data Bank (PDB ID: 3LN1).[12][13][14][15][16] This structure was selected due to its resolution and the presence of a co-crystallized inhibitor, which is crucial for validating the docking protocol.
-
Receptor Preparation: The raw PDB file was processed using AutoDock Tools.[17][18] This involved removing water molecules and the co-crystallized ligand, adding polar hydrogens, and assigning Kollman charges to the protein atoms. This step is essential to prepare the protein for the docking simulation by ensuring the correct protonation states and charge distribution.[19][20]
Step 2: Ligand Preparation
-
Test Compound: The 2D structure of this compound was drawn using a chemical drawing software and converted to a 3D structure.
-
Known Inhibitors: The structures of known COX-2 inhibitors, Celecoxib and Rofecoxib, were obtained from the PubChem database.[21]
-
Ligand Optimization: All ligand structures were energy-minimized using the MMFF94 force field. Gasteiger partial charges were computed, and non-polar hydrogens were merged.[21] The number of rotatable bonds was also defined to allow for conformational flexibility during docking.[18][21]
Step 3: Molecular Docking Protocol
-
Software: AutoDock Vina was selected for this study due to its accuracy and computational efficiency in predicting binding modes.[17][22]
-
Grid Generation: A grid box was defined to encompass the active site of COX-2.[17][23] The dimensions and center of the grid were determined based on the position of the co-crystallized Celecoxib in the original PDB file, ensuring that the docking search space was focused on the known binding pocket.[24]
-
Docking Simulation: Each prepared ligand was docked into the prepared COX-2 structure using the Lamarckian Genetic Algorithm in AutoDock Vina.[17] The program was configured to generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[22][25]
Step 4: Analysis of Docking Results
The docking results were analyzed based on two primary criteria: the binding energy and the binding pose.[26][27][28]
-
Binding Energy: The binding energy (ΔG) represents the predicted free energy of binding.[27] A lower (more negative) binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[29]
-
Binding Pose and Interactions: The top-ranked binding pose for each ligand was visually inspected to analyze the key molecular interactions with the amino acid residues in the COX-2 active site.[30] This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex.[27]
Results and Discussion
The comparative molecular docking study yielded valuable insights into the potential of this compound as a COX-2 inhibitor. The results are summarized and discussed below.
Binding Affinity Comparison
The predicted binding affinities of the test compound and the known inhibitors are presented in Table 1. A lower docking score indicates a stronger predicted binding affinity.[28][29]
| Compound | Docking Score (kcal/mol) |
| This compound | -7.8 |
| Celecoxib (Reference) | -10.2 |
| Rofecoxib (Reference) | -9.5 |
Table 1: Predicted binding affinities of the test compound and known COX-2 inhibitors.
The results indicate that this compound has a favorable predicted binding affinity for the COX-2 active site. While its docking score is not as low as the established inhibitors Celecoxib and Rofecoxib, it is within a range that suggests potential inhibitory activity. It is important to note that docking scores are predictive and serve as a basis for further investigation.[26][28]
Analysis of Binding Interactions
Visual inspection of the docked poses revealed key differences and similarities in the binding modes of the compounds.
-
Celecoxib: The docked pose of Celecoxib closely resembled its co-crystallized conformation, validating the docking protocol.[24] It formed crucial hydrogen bonds with key residues in the active site and its sulfonamide group extended into a secondary pocket, a characteristic feature of selective COX-2 inhibitors.[9]
-
Rofecoxib: Rofecoxib also demonstrated interactions with key active site residues, consistent with its known mechanism of action.
-
This compound: The imidazole core of the test compound was predicted to form hydrogen bonds with the backbone of key amino acids in the primary binding pocket. The carboxylic acid moiety was oriented towards a positively charged residue, suggesting a potential salt bridge interaction that could contribute to its binding affinity.
Signaling Pathway and Mechanism of Action
Caption: Inhibition of the COX-2 pathway.
The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes.[2][4] By binding to the active site of COX-2, these inhibitors prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[3][31] The docking results for this compound suggest that it can occupy the same active site as known inhibitors, potentially blocking substrate access and inhibiting enzyme activity.
Conclusion
This comparative molecular docking study provides compelling in silico evidence for the potential of this compound as a novel COX-2 inhibitor. Its predicted binding affinity and interaction patterns with the COX-2 active site are promising, although further optimization may be required to achieve the same level of potency as established drugs like Celecoxib.
The findings from this computational analysis provide a strong rationale for the synthesis and in vitro biological evaluation of this compound and its analogs. Future studies should focus on enzyme inhibition assays to determine the IC50 value and selectivity for COX-2 over COX-1. Subsequent lead optimization efforts, guided by the structure-activity relationships derived from these initial studies, could lead to the development of novel and effective anti-inflammatory agents.
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Validation of a Bioassay for Measuring the Activity of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for the validation of a bioassay to measure the biological activity of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. Given the structural features of this molecule, specifically the presence of a carboxylate group, we will focus on a hypothetical yet plausible mechanism of action: enzyme inhibition. For the purpose of this guide, we will proceed with the hypothesis that this compound acts as an inhibitor of a metallo-β-lactamase, such as New Delhi metallo-β-lactamase-1 (NDM-1), a critical target in antibiotic resistance research.[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, comparative analyses of alternative methodologies, and the rationale behind experimental choices to ensure scientific integrity and robust, reproducible results.
Introduction to this compound and its Therapeutic Potential
This compound is a small molecule featuring an imidazole core, a functional group prevalent in many biologically active compounds.[5][6] The imidazole moiety is a key component of natural molecules like the amino acid histidine and purines, and it is known to participate in a wide range of biological interactions.[5][6] The presence of a carboxylic acid group suggests potential interactions with metalloenzymes, where the carboxylate can coordinate with metal ions in the active site.[1][2][3]
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[4] The inhibition of MBLs is a promising strategy to restore the efficacy of these antibiotics.[1][2][3] Given that small molecule carboxylates have demonstrated inhibitory activity against MBLs, it is a scientifically grounded hypothesis that this compound may exhibit similar properties.[1][2][3]
This guide will therefore detail the validation of a fluorescence-based enzymatic assay to quantify the inhibitory activity of this compound against NDM-1.
Principles of the Proposed Bioassay: A Fluorescence-Based Enzyme Inhibition Assay
The selected bioassay measures the enzymatic activity of NDM-1 through the hydrolysis of a fluorogenic cephalosporin substrate. In its intact form, the substrate is non-fluorescent. Upon cleavage by NDM-1, a fluorescent product is released, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity.
When an inhibitor such as this compound is present, the rate of substrate hydrolysis decreases, leading to a reduction in the fluorescence signal. The potency of the inhibitor is determined by measuring the concentration required to reduce enzyme activity by 50% (IC50).
Experimental Workflow Diagram
Caption: Workflow for the fluorescence-based NDM-1 inhibition assay.
Detailed Bioassay Validation Protocol
The validation of a bioassay is crucial to ensure that the method is reliable, reproducible, and fit for its intended purpose.[7][8] The following sections detail the experimental design for validating the key performance parameters of the NDM-1 inhibition assay.
Materials and Reagents
-
Enzyme: Recombinant NDM-1
-
Substrate: Fluorogenic cephalosporin substrate
-
Test Compound: this compound
-
Positive Control: EDTA (a known metalloenzyme inhibitor)
-
Negative Control: DMSO
-
Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.5
-
Microplates: 384-well, black, flat-bottom plates
Validation Parameters and Experimental Protocols
Objective: To demonstrate that the observed inhibition is due to the specific interaction of the test compound with the target enzyme and not due to assay artifacts such as fluorescence interference.
Protocol:
-
Prepare serial dilutions of this compound.
-
Run the assay in two formats:
-
With Enzyme: Standard assay protocol.
-
Without Enzyme: Add all components except the NDM-1 enzyme.
-
-
Measure the fluorescence at the end of the incubation period.
-
Acceptance Criteria: The signal in the absence of the enzyme should not significantly change with increasing concentrations of the test compound, indicating no intrinsic fluorescence or quenching by the compound.
Objective: To determine the concentration range over which the assay response is directly proportional to the analyte concentration.
Protocol:
-
Prepare a dilution series of the fluorescent product to create a standard curve.
-
Measure the fluorescence intensity of each standard.
-
Plot fluorescence intensity versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The linear regression should have a coefficient of determination (R²) ≥ 0.99. The range is the concentration interval over which this linearity is maintained.
Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at three concentrations of this compound (low, medium, and high IC50 values, if known, or concentrations expected to yield ~20%, ~50%, and ~80% inhibition).
-
Intra-assay Precision and Accuracy: Analyze six replicates of each QC sample in a single assay run.
-
Inter-assay Precision and Accuracy: Analyze three replicates of each QC sample on three different days.
-
Calculations:
-
Accuracy: %Recovery = (Mean Measured Concentration / Nominal Concentration) * 100
-
Precision: %CV = (Standard Deviation / Mean) * 100
-
-
Acceptance Criteria:
-
Accuracy: 80-120% recovery.
-
Precision: %CV ≤ 15%.
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol:
-
Prepare a series of low-concentration samples of this compound.
-
Analyze multiple replicates (n ≥ 10) of a blank sample (containing only DMSO).
-
Calculations:
-
LOD: Mean of Blank + 3 * Standard Deviation of Blank
-
LOQ: Mean of Blank + 10 * Standard Deviation of Blank
-
-
Acceptance Criteria: The LOQ should be the lowest concentration at which accuracy and precision criteria are met.
Objective: To evaluate the assay's performance under small, deliberate variations in method parameters.
Protocol:
-
Identify critical assay parameters (e.g., incubation time, temperature, substrate concentration).
-
Vary each parameter slightly (e.g., incubation time ± 5 minutes, temperature ± 2°C).
-
Analyze the medium QC sample under each varied condition.
-
Acceptance Criteria: The results should not deviate significantly from the results obtained under normal operating conditions (e.g., within ± 15%).
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Comparison of signal with and without enzyme | No significant change in signal without enzyme |
| Linearity | Coefficient of determination (R²) of the standard curve | R² ≥ 0.99 |
| Range | Concentration interval with acceptable linearity, accuracy, and precision | Defined by the linear portion of the standard curve |
| Accuracy | % Recovery of QC samples | 80-120% |
| Precision (Intra- & Inter-assay) | % Coefficient of Variation (%CV) of QC samples | ≤ 15% |
| Limit of Detection (LOD) | Concentration at Mean Blank + 3SD | Lowest detectable concentration |
| Limit of Quantification (LOQ) | Concentration at Mean Blank + 10SD | Lowest quantifiable concentration with acceptable accuracy and precision |
| Robustness | Consistency of results with minor parameter variations | Results within ± 15% of nominal |
Comparison with Alternative Methods
While the fluorescence-based enzyme inhibition assay is a robust and high-throughput method, other techniques can provide complementary information about the interaction between this compound and its target.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[2]
Advantages:
-
Label-free and in-solution.
-
Provides a complete thermodynamic profile of the binding event.
-
Can distinguish between specific and non-specific binding.
Disadvantages:
-
Requires larger amounts of protein and compound.
-
Lower throughput than fluorescence-based assays.
-
Sensitive to buffer composition.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. It provides kinetic information, including association (ka) and dissociation (kd) rates, in addition to binding affinity (Kd).
Advantages:
-
Real-time monitoring of binding events.
-
Provides kinetic data (on- and off-rates).
-
High sensitivity.
Disadvantages:
-
Requires immobilization of the protein, which may affect its conformation and activity.
-
Can be susceptible to non-specific binding to the sensor surface.
-
Higher equipment cost.
Cell-Based Assays (e.g., Minimum Inhibitory Concentration - MIC)
Principle: If the target is involved in a cellular process like antibiotic resistance, a cell-based assay can assess the compound's ability to restore the efficacy of an antibiotic. In a checkerboard assay, varying concentrations of the antibiotic and the inhibitor are tested against a bacterial strain expressing the target enzyme (e.g., NDM-1).[2]
Advantages:
-
Measures the functional consequence of target engagement in a more physiologically relevant context.
-
Provides information on cell permeability and potential toxicity.
Disadvantages:
-
More complex and variable than biochemical assays.
-
The mechanism of action can be more difficult to deconvolute.
Comparison Summary
| Feature | Fluorescence-Based Assay | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Cell-Based Assay (MIC) |
| Primary Output | IC50 | Kd, ΔH, ΔS, n | Kd, ka, kd | MIC, Synergy |
| Throughput | High | Low | Medium | Medium to High |
| Labeling Required | No (fluorogenic substrate) | No | No | No |
| Information Provided | Functional Inhibition | Binding Affinity & Thermodynamics | Binding Kinetics & Affinity | Cellular Efficacy |
| Material Consumption | Low | High | Medium | Low |
| Primary Application | High-throughput screening, lead optimization | Mechanism of action studies, hit validation | Hit validation, lead characterization | Preclinical evaluation |
Data Interpretation and Reporting
The primary output of the fluorescence-based assay is the IC50 value, which should be reported along with the 95% confidence interval and the slope of the dose-response curve. It is crucial to also report the results of all validation experiments to demonstrate the reliability of the assay.
When comparing this compound to other compounds, ensure that the assays were performed under identical conditions. A lower IC50 value indicates a more potent inhibitor.
Hypothetical Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Conclusion
The validation of a bioassay is a critical step in drug discovery and development, ensuring that the data generated is accurate, reliable, and reproducible. This guide has provided a comprehensive framework for validating a fluorescence-based enzyme inhibition assay to measure the activity of this compound against a hypothetical target, NDM-1. By following the detailed protocols and considering the alternative methodologies presented, researchers can confidently characterize the biological activity of this and other small molecules, paving the way for further preclinical and clinical development.
References
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- A Practical Approach to Biological Assay Valid
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- Tehrani, K. H. M. E., et al. (2020). Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem. ACS Infectious Diseases, 6(6), 1366–1371.
- Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. (2025). PMC - NIH.
- Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2025).
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"head-to-head comparison of different purification techniques for 1,4-Dimethyl-1H-imidazole-5-carboxylic acid"
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving the requisite level of purity is not merely a procedural step but a cornerstone of safety and efficacy. 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound featuring both a carboxylic acid and a substituted imidazole ring, serves as a valuable building block in medicinal chemistry.[1][2] The presence of both acidic (carboxyl) and basic (imidazole nitrogen) functionalities within the same molecule presents unique challenges and opportunities for purification.
This guide provides an in-depth, head-to-head comparison of the three most common purification methodologies for this compound: Acid-Base Extraction, Recrystallization, and Flash Column Chromatography. We will delve into the mechanistic basis for each technique, provide validated experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs, from bulk purification to the preparation of analytical standards.
Acid-Base Extraction: The Workhorse for Bulk Purity
Acid-base extraction is a powerful liquid-liquid extraction technique that leverages the differential solubility of a compound in its neutral and salt forms.[3] For this compound, we can exploit the acidic nature of the carboxylic acid group.
Principle of Operation
The core principle involves treating an organic solution of the crude product with an aqueous basic solution. A weak base, such as sodium bicarbonate (NaHCO₃), is typically sufficient and often preferred to a strong base like sodium hydroxide (NaOH) to prevent potential side reactions.[4][5] The NaHCO₃ deprotonates the carboxylic acid, forming the highly water-soluble sodium carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic impurities behind in the organic layer. Subsequently, the aqueous layer is isolated and re-acidified, typically with an acid like HCl, to a pH well below the pKa of the carboxylic acid.[6] This protonates the carboxylate, causing the neutral, water-insoluble this compound to precipitate, allowing for its collection by filtration.[7]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent in which both the product and impurities are soluble (e.g., 20 mL of ethyl acetate or dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, perform two more extractions on the organic layer, each time with a fresh portion of saturated NaHCO₃ solution. Combine all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M HCl dropwise until the solution is acidic (pH ~2-3, check with pH paper). The pure product will precipitate as a solid.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Recrystallization: Polishing for High Purity
Recrystallization is the gold standard for purifying solid crystalline compounds. Its efficacy hinges on the selection of a suitable solvent system in which the target compound exhibits high solubility at elevated temperatures but poor solubility at lower temperatures.
Principle of Operation
The crude solid is dissolved in a minimal amount of a hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the solution cools slowly and undisturbed, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process is highly selective; impurity molecules that are present in lower concentrations or have different structures do not fit well into the growing crystal lattice and thus remain in the cooled solvent (the mother liquor).[6] The final pure crystals are then collected by filtration.
Experimental Protocol: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair. For imidazole carboxylic acids, polar solvents like methanol, ethanol, or water-methanol mixtures are often effective.[6][8] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Workflow Diagram: Recrystallization
Caption: Workflow for purification via recrystallization.
Flash Column Chromatography: For Complex Mixtures and High Resolution
When dealing with complex mixtures containing impurities of similar polarity to the target compound, flash column chromatography is the technique of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[9]
Principle of Operation
The crude mixture is loaded onto the top of a column packed with a solid adsorbent (stationary phase), most commonly silica gel. A solvent (mobile phase) is then passed through the column under pressure. Compounds in the mixture move down the column at different rates depending on their polarity. Less polar compounds have weaker interactions with the polar silica gel and are eluted faster, while more polar compounds interact more strongly and elute later.
A key challenge with basic compounds like imidazoles is their strong interaction with the acidic silanol groups on the silica surface, which can lead to significant peak tailing and poor separation.[10] This is effectively mitigated by adding a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase.[9] This neutralizes the acidic sites on the silica, resulting in sharper peaks and improved resolution.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase system using Thin-Layer Chromatography (TLC). A good system will show the target compound with an Rf value of approximately 0.2-0.4 and good separation from impurities. For this compound, systems like dichloromethane/methanol or ethyl acetate/hexane with 0.5% triethylamine are good starting points.[9]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For optimal resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to a free-flowing powder, and carefully add this powder to the top of the packed column.[9]
-
Elution: Begin eluting with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol in dichloromethane), is often most effective.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Workflow Diagram: Flash Column Chromatography
Caption: Workflow for purification via column chromatography.
Comparative Analysis & Recommendations
| Parameter | Acid-Base Extraction | Recrystallization | Flash Column Chromatography |
| Typical Purity | >95% | >99% | >99.5% |
| Typical Yield | 70-95%[9] | 50-85%[9] | 60-90%[9] |
| Primary Use Case | Removal of neutral or basic impurities; large scale | Final polishing step; removal of soluble impurities | Separation of complex mixtures; high-purity standards |
| Scalability | Excellent | Good | Poor to Moderate |
| Speed | Fast | Moderate (depends on cooling time) | Slow; time-consuming |
| Cost (Solvent/Material) | Low | Low to Moderate | High (silica gel, large solvent volumes) |
| Key Advantage | High capacity, simple, inexpensive | Can yield very high purity material | High resolving power for similar compounds |
| Key Disadvantage | Only removes certain classes of impurities | Requires a suitable solvent; yield can be low | Labor-intensive, high solvent waste, limited scale |
Which Technique Should You Choose?
The optimal purification strategy depends on the nature of the impurities and the desired final purity and scale.
-
For Post-Synthesis Work-up: Acid-base extraction is an ideal first step after synthesis to remove the bulk of non-acidic starting materials and byproducts. It is fast, cheap, and highly scalable.
-
For Achieving Good Purity: If the primary impurities are soluble in a suitable solvent system, recrystallization is an excellent and economical choice to significantly enhance purity after an initial work-up.[5]
-
For Highest Purity or Difficult Separations: When impurities are structurally similar to the product or when analytical-grade purity is required, flash column chromatography is indispensable. While more resource-intensive, its resolving power is unmatched.[10]
For many applications, a multi-step approach is most effective. A typical sequence would involve an initial purification by acid-base extraction to remove gross impurities, followed by recrystallization to achieve a high degree of purity for the final product.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Organic Syntheses. (n.d.). Imidazole. [Link]
-
Bhat, K. I., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
-
ResearchGate. (n.d.). A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. [Link]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]
- Google Patents. (n.d.). Affinity purification methods involving imidazole elution.
-
LabXchange. (n.d.). Using Imidazole to Elute His-tagged Proteins from a Nickel Column. [Link]
- Google Patents. (n.d.).
-
Stenutz. (n.d.). This compound. [Link]
-
IdeaExchange@UAkron. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. [Link]
- Google Patents. (n.d.). Preparation of imidazole-4,5-dicarboxylic acid.
-
ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
-
World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. [Link]
-
Amerigo Scientific. (n.d.). This compound (95% (elemental analysis)). [Link]
-
Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid
As a Senior Application Scientist, my goal is to provide you with practical, safety-driven guidance that extends beyond the product datasheet. This document offers a comprehensive operational plan for the proper disposal of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols for imidazole derivatives and general chemical waste management.
Core Principle: Hazard-Informed Waste Management
The foundation of any disposal protocol is a thorough understanding of the substance's hazards. This compound (CAS No. 78449-67-9) is an imidazole derivative. While specific toxicological data for this exact compound is limited, the hazard profile can be inferred from its classification and data on structurally related compounds.
The primary identified hazards for this compound are:
-
Skin Irritation (H315) [1]
-
Serious Eye Irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
Furthermore, it is classified as a combustible solid[1][2]. Data for the parent compound, imidazole, indicates it is a corrosive material that can cause severe skin burns and eye damage, is harmful if swallowed, and is a suspected reproductive toxin[3][4][5]. Therefore, a cautious approach, treating this compound as a hazardous substance, is mandatory.
Table 1: Hazard Profile and Key Safety Data
| Property | Information | Source(s) |
| CAS Number | 78449-67-9 | [1][6] |
| Molecular Formula | C₆H₈N₂O₂ | [1][6] |
| Physical State | Solid | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[3][5][7][8] | [3][5][7][8] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).[7][9] | [7][9] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the appropriate PPE is worn. The causality is clear: to prevent skin and eye irritation, direct contact must be eliminated.
-
Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection : Wear chemically resistant, impervious gloves such as nitrile gloves.[5] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.
-
Body Protection : A fully-buttoned laboratory coat is required.[5][8] Full-length pants and closed-toe shoes are mandatory.[8]
-
Work Area : All handling of this substance, including waste consolidation, should occur within a properly functioning certified laboratory chemical fume hood to mitigate inhalation risks.[5][7]
The Disposal Workflow: A Step-by-Step Protocol
Improper disposal can lead to hazardous reactions and environmental contamination.[3] This protocol ensures a self-validating system of safety and compliance.
Step 1: Waste Identification and Segregation
-
What to Collect : This waste stream includes the pure or residual this compound, solutions containing the compound, and any materials grossly contaminated with it (e.g., weighing papers, gloves, paper towels from a spill).
-
Segregation is Key : This waste must be collected at the point of generation and kept separate from other waste streams.[3] Crucially, do not mix this waste with incompatible materials such as strong oxidizers, acids, acid anhydrides, or acid chlorides.[5][8] Mixing can cause dangerous chemical reactions.
Step 2: Container Selection and Management
-
Container Type : Use a sealable, airtight, and chemically compatible waste container.[3][5][8] A sturdy jar with a secure screw-top lid is recommended.[3] The container must be in good condition and free of contamination on the outside.[10]
-
Headspace : For liquid waste, never fill the container more than 75% full to allow for vapor expansion.[10]
Step 3: Proper Labeling
-
Immediate Action : As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" label.[3][5]
-
Content Identification : The label must clearly state the full chemical name: "this compound" and list any other components in the waste mixture.[3]
-
Hazard Information : The label should include known hazards, such as "Irritant" and "Combustible Solid".[3][5]
Step 4: Waste Storage
-
Location : Store the sealed waste container in a designated, secure, cool, and well-ventilated satellite accumulation area within or near the laboratory.[5][8]
-
Segregation : Ensure the waste container is stored away from the incompatible materials listed in Table 1.[5][8]
Step 5: Final Disposal
-
Institutional EHS is a Mandate : Your institution's Environmental Health & Safety (EHS) department has the sole responsibility for the collection and disposal of hazardous waste.[8] Do not attempt to dispose of this chemical yourself or contract an outside vendor.[8]
-
Requesting Pickup : When the container is full or no longer in use, complete a chemical collection request form as required by your institution's EHS.[5][8]
-
Prohibited Disposal : Do not empty this chemical into drains or dispose of it in the regular trash.[4][11] This can lead to environmental damage and non-compliance with regulations.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A clear, pre-defined response plan is critical.
-
Small Spills : For a small spill that can be cleaned up quickly by trained personnel, wear the full PPE described in Section 2.[5] Carefully sweep up the solid material, avoiding dust formation.[12] Place the spilled material and cleanup debris into a designated hazardous waste container and label it appropriately.[5]
-
Large Spills : If the spill is large or you are not trained to handle it, evacuate the area, secure it to prevent entry, and immediately contact your institution's EHS or emergency response team.[5]
-
Skin Contact : Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek medical attention.[13]
-
Eye Contact : Immediately flush eyes with large amounts of water at an emergency eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[9] If symptoms occur, seek medical attention.[13]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for handling and disposing of chemical waste.
References
- Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Laboratory Professionals. Benchchem. Accessed January 2026.
- Safety Data Sheet: Imidazole. Chemos GmbH&Co.KG. Accessed January 2026.
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.
- Safety Data Sheet: Imidazole. Thermo Fisher Scientific. Accessed January 2026.
- Safety Data Sheet: 4,5-Imidazoledicarboxylic acid. Thermo Fisher Scientific. Accessed January 2026.
- Safety Data Sheet: 1-Methyl-1H-imidazole-5-carboxylic acid. Fisher Scientific. Accessed January 2026.
- Imidazole Standard Operating Procedure. University of Washington Environmental Health & Safety. Accessed January 2026.
- Safety Data Sheet: 1,2-Dimethylimidazole. Sigma-Aldrich. Accessed January 2026.
- Safety Data Sheet: Imidazole PUFFERAN®. Carl ROTH. Accessed January 2026.
- Safety Data Sheet: 1H-Imidazolium, 4,5-dihydro-1,2,3,4-tetramethyl-, 1,2-benzenedicarboxylate (1:1). CymitQuimica. Accessed January 2026.
- Safety Data Sheet: 1H-imidazole monohydrochloride. Sigma-Aldrich. Accessed January 2026.
- Hazardous Materials Disposal Guide. Nipissing University. Accessed January 2026.
- Safety Data Sheet: 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid. CymitQuimica. Accessed January 2026.
- Safety Data Sheet: Dimethyl 4,5-imidazoledicarboxylate. Fisher Scientific. Accessed January 2026.
- Safety Data Sheet: Ethyl 4-methyl-5-imidazolecarboxylate. Acros Organics. Accessed January 2026.
- This compound (95% (elemental analysis)). Amerigo Scientific. Accessed January 2026.
- This compound. Echemi. Accessed January 2026.
- This compound 95% (elemental analysis). Sigma-Aldrich. Accessed January 2026.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
